molecular formula C6H13NO2 B555821 L-Leucine-15N CAS No. 59935-31-8

L-Leucine-15N

Katalognummer: B555821
CAS-Nummer: 59935-31-8
Molekulargewicht: 132.17 g/mol
InChI-Schlüssel: ROHFNLRQFUQHCH-GEERXGHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucine-15N, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 132.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-(15N)azanyl-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-GEERXGHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438103
Record name L-Leucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59935-31-8
Record name L-Leucine-15N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59935-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-Leucine-15N: A Technical Guide to its Application in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled amino acids are indispensable tools in the field of metabolic research, providing a powerful method for tracing the flux of nutrients through biochemical pathways in living organisms. Among these, L-Leucine-15N has emerged as a critical tracer for investigating protein metabolism, particularly in the study of protein synthesis and breakdown. This technical guide provides an in-depth overview of this compound, its biochemical significance, and its application in metabolic research. We will explore its role in elucidating the intricate mechanisms of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. This guide will also present detailed experimental protocols for both in vivo and in vitro studies, quantitative data from key research, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important research tool.

Introduction: The Power of Stable Isotope Tracers

Metabolic research seeks to unravel the complex network of biochemical reactions that sustain life. Stable isotope tracers, such as this compound, are non-radioactive isotopes that can be incorporated into molecules of interest, allowing researchers to track their metabolic fate without the safety concerns associated with radioactive isotopes.[1] The key principle lies in the mass difference between the stable isotope and its naturally abundant counterpart (in this case, 15N versus 14N). This mass difference allows for the detection and quantification of the labeled molecule and its metabolic products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a building block for proteins but also as a potent signaling molecule.[1][[“]] Specifically, labeling leucine (B10760876) with the stable isotope 15N at the alpha-amino position provides a robust method for tracking the movement of nitrogen, a fundamental component of amino acids and proteins. This makes this compound an ideal tracer for studying protein synthesis, degradation, and overall nitrogen balance in various physiological and pathological states.[2]

This compound and the mTOR Signaling Pathway

A significant body of research has established L-leucine as a primary activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][[“]][4][5][6][7] This pathway is a master regulator of cell growth, proliferation, and metabolism, with protein synthesis being one of its most critical downstream effects. The activation of mTORC1 by leucine is a key mechanism by which cells sense amino acid availability and couple it to protein synthesis.[4][6]

The signaling cascade is initiated by the sensing of intracellular leucine by cellular machinery, which then leads to the activation of mTORC1. Once activated, mTORC1 phosphorylates several downstream targets, including p70 ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4] The phosphorylation of these targets ultimately leads to an increase in the translation of specific mRNAs that are crucial for protein synthesis. This compound tracer studies are instrumental in quantifying the impact of this signaling activation on the actual rates of protein synthesis.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E eIF4E_BP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes InVivo_Workflow Subject_Prep Subject Preparation (Fasting, Catheterization) Infusion Primed, Continuous Infusion Subject_Prep->Infusion Tracer_Prep Tracer Preparation (this compound Solution) Tracer_Prep->Infusion Blood_Sampling Blood Sampling (Baseline & Timepoints) Infusion->Blood_Sampling Biopsy Muscle Biopsy (Pre & Post Infusion) Infusion->Biopsy Sample_Processing Sample Processing (Plasma & Tissue) Blood_Sampling->Sample_Processing Biopsy->Sample_Processing MS_Analysis Mass Spectrometry Analysis (15N Enrichment) Sample_Processing->MS_Analysis FSR_Calculation FSR Calculation MS_Analysis->FSR_Calculation

References

L-Leucine-15N for Protein Synthesis Measurement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Tracing a Fundamental Biological Process

The measurement of protein synthesis is crucial for understanding cellular growth, metabolism, and the response to various stimuli, including nutrients, hormones, and therapeutic agents. The use of stable, non-radioactive isotopes has become a cornerstone of metabolic research, offering a safe and powerful method to quantify dynamic biological processes in vivo. L-Leucine labeled with the heavy isotope of nitrogen (¹⁵N) serves as a key tracer for these studies.

The fundamental concept is the precursor-product principle . In this model, a labeled amino acid, L-Leucine-¹⁵N, is introduced into the system. This labeled leucine (B10760876) enters the free amino acid pool within the tissue (the precursor pool). As new proteins are synthesized, this ¹⁵N-leucine is incorporated alongside unlabeled leucine into the growing polypeptide chains (the product).

By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) in both the precursor and product pools over a specific period, one can calculate the rate at which the tracer has been incorporated into the protein. This rate is known as the Fractional Synthetic Rate (FSR), which represents the fraction of the protein pool that is newly synthesized within a given timeframe.

Experimental Workflow: From Infusion to Analysis

The accurate determination of protein synthesis rates using L-Leucine-¹⁵N requires a meticulously planned experimental workflow, encompassing tracer administration, sample collection, and sophisticated analytical techniques.

G cluster_infusion Tracer Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Measurement cluster_calculation Data Analysis infusion Primed-Constant Infusion of L-Leucine-15N blood Blood Samples (Plasma Precursor) infusion->blood biopsy Tissue Biopsy (e.g., Muscle) infusion->biopsy ms_precursor GC/LC-MS Analysis: Precursor Enrichment (Ep) blood->ms_precursor Plasma (Free AAs) homogenize Tissue Homogenization biopsy->homogenize separate Separation of Protein & Intracellular Free AAs homogenize->separate hydrolyze Protein Hydrolysis (Liberates AAs) separate->hydrolyze Protein Pellet separate->ms_precursor Supernatant (Free AAs) ms_product GC/LC-MS Analysis: Product Enrichment (Eb) hydrolyze->ms_product Protein-Bound AAs fsr Calculate Fractional Synthetic Rate (FSR) ms_precursor->fsr ms_product->fsr

Experimental workflow for measuring protein synthesis using this compound.

Data Analysis: Calculating the Fractional Synthetic Rate (FSR)

The Fractional Synthetic Rate (FSR) is calculated using the classic precursor-product equation. This formula quantifies the rate of incorporation of the labeled leucine into the protein pool relative to the enrichment of the free precursor pool over the study period.

The standard equation is:

FSR (%/hour) = [ (E_b2 - E_b1) / (E_p * t) ] * 100

Where:

  • E_b2 : Isotopic enrichment of protein-bound L-Leucine-¹⁵N at the end of the infusion period (from the second biopsy).

  • E_b1 : Isotopic enrichment of protein-bound L-Leucine-¹⁵N at the beginning of the infusion period (from the first biopsy).

  • E_p : The average isotopic enrichment of L-Leucine-¹⁵N in the precursor pool (either plasma or intracellular free leucine) over the infusion period.

  • t : The time in hours between the two biopsies.

The choice of the precursor pool (E_p) is a critical methodological consideration. While the true immediate precursor for protein synthesis is aminoacyl-tRNA, its low concentration makes it difficult to measure. Therefore, researchers often use the enrichment of free leucine in the plasma or within the muscle cell (intracellular pool) as a surrogate. Using the intracellular pool is generally considered more accurate as it is in closer proximity to the site of protein synthesis.

Quantitative Data Summary

The following table summarizes representative FSR values from studies using leucine or other amino acid tracers, illustrating the impact of nutritional status.

ConditionTracer Amino AcidFSR (%/hour)Subject GroupCitation
Fasted (Basal) [5,5,5-²H₃]leucine0.063 ± 0.005Older Adults
Fed (Mixed Meal) [5,5,5-²H₃]leucine0.080 ± 0.007Older Adults
Fasted L-[1-¹³C,¹⁵N]leucine0.070 (nmol/min/100ml)Normal Adults
Fed L-[1-¹³C,¹⁵N]leucine0.127 (nmol/min/100ml)Normal Adults

Note: The units in the study by Gelfand et al. (1987) are presented as nmol of leucine incorporated per minute per 100ml of forearm tissue, reflecting a different but related measure of synthesis rate.

Regulatory Control: The mTOR Signaling Pathway

Leucine is not merely a building block for protein; it is also a potent signaling molecule that directly activates the master regulator of cell growth and protein synthesis, the mechanistic Target of Rapamycin (mTOR). mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is the complex that is sensitive to nutrients like leucine and is central to the regulation of protein synthesis.

Activation of mTORC1 by leucine and other growth signals (like insulin) initiates a phosphorylation cascade that promotes mRNA translation:

  • Phosphorylation of 4E-BP1: mTORC1 phosphorylates the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1). This phosphorylation causes 4E-BP1 to release eIF4E, a key factor that binds to the 5' cap of mRNA, facilitating the recruitment of ribosomes and the initiation of translation.

  • Activation of S6K1: mTORC1 also phosphorylates and activates the ribosomal protein S6 kinase 1 (S6K1). Active S6K1 then phosphorylates several targets, including the ribosomal protein S6 (rpS6) and eukaryotic elongation factor 2 kinase (eEF2K), which collectively enhance mRNA biogenesis, translation initiation, and elongation.

G Leucine Leucine mTORC1 mTORC1 (Active) Leucine->mTORC1 Activates Insulin Insulin / Growth Factors PI3K PI3K Insulin->PI3K Activates S6K1 p70S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits TSC1_2 TSC1/TSC2 Rheb Rheb-GTP TSC1_2->Rheb Inhibits (GAP activity) Rheb->mTORC1 Activates Akt Akt (PKB) PI3K->Akt Activates Akt->TSC1_2 Inhibits Translation mRNA Translation & Protein Synthesis S6K1->Translation eIF4E eIF4E _4EBP1->eIF4E Sequesters eIF4E->Translation

Leucine-activated mTORC1 signaling pathway regulating protein synthesis.

Appendix: Detailed Experimental Protocol

This protocol provides a generalized methodology for measuring mixed muscle protein synthesis in humans. Specific details may be adjusted based on the research question and experimental model.

1. Subject Preparation and Tracer Infusion

  • Subjects fast overnight (8-10 hours) prior to the study.

  • Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated, for arterialized blood sampling.

  • Initiate a primed-constant intravenous infusion of L-Leucine-¹⁵N. A priming dose is given to rapidly achieve isotopic equilibrium in the precursor pool, followed by a continuous infusion to maintain this steady state.

  • The infusion typically lasts for several hours (e.g., 3-6 hours).

2. Sample Collection

  • Blood Samples: Collect arterialized venous blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period. Immediately centrifuge the blood to separate plasma, which is then stored at -80°C until analysis.

  • Tissue Samples: Obtain muscle biopsies from a suitable muscle (e.g., vastus lateralis) at the beginning (t=0) and end (t=final) of the measurement period. Biopsies are taken under local anesthesia using a Bergstrom needle. Immediately freeze the tissue sample in liquid nitrogen and store at -80°C.

3. Sample Processing

  • Plasma:

    • Thaw plasma samples.

    • Deproteinize by adding a perchloric or trichloroacetic acid solution.

    • Centrifuge to pellet the precipitated protein. The supernatant contains the free amino acids, including the plasma precursor L-Leucine-¹⁵N.

  • Muscle Tissue:

    • Weigh the frozen tissue and grind it to a fine powder under liquid nitrogen.

    • Homogenize the powdered tissue in an acid solution (e.g., perchloric acid).

    • Centrifuge the homogenate. The supernatant contains the intracellular free amino acid pool (intracellular precursor). The pellet contains the muscle proteins.

    • Wash the protein pellet multiple times with ethanol (B145695) to remove any contaminating free amino acids.

    • Hydrolyze the protein pellet by heating in 6 M hydrochloric acid (e.g., at 110°C for 24 hours) to break it down into its constituent amino acids.

    • Dry the hydrolysate to remove the acid.

4. Isotopic Enrichment Analysis

  • Purify amino acids from the plasma supernatant, intracellular supernatant, and the protein hydrolysate using ion-exchange chromatography.

  • Derivatize the purified amino acids to make them volatile for gas chromatography.

  • Measure the isotopic enrichment of the derivatized leucine using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument measures the ratio of the ion corresponding to L-Leucine-¹⁵N (mass M+1) to the ion of unlabeled L-Leucine (mass M).

  • Enrichment is typically expressed as a Tracer-to-Tracee Ratio (TTR) or Mole Percent Excess (MPE).

5. Calculation

  • Use the measured enrichments of the protein-bound leucine (from the two biopsies) and the average enrichment of the precursor pool (plasma or intracellular) in the FSR equation described above to determine the rate of protein synthesis.

L-Leucine-15N: A Technical Guide to its Chemical Properties and Synthesis for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and key applications of L-Leucine-15N. This isotopically labeled amino acid is a critical tool in advanced research, particularly in the fields of proteomics, metabolomics, and structural biology. Its use allows for precise tracking and quantification of leucine (B10760876) metabolism and incorporation into proteins, offering invaluable insights into complex biological processes.

Chemical Properties of this compound

This compound is a stable, non-radioactive isotopologue of the essential amino acid L-leucine, where the naturally abundant 14N atom in the amino group is replaced by the 15N isotope. This substitution results in a predictable mass shift, which is fundamental to its application in mass spectrometry and NMR spectroscopy.

PropertyValueReference
Molecular Formula C₆H₁₃¹⁵NO₂[1]
Molecular Weight 132.17 g/mol [1]
Exact Mass 132.09166 u[1]
CAS Number 59935-31-8[1]
Physical State White or off-white solid/powder[1]
Isotopic Purity Typically ≥98 atom % 15N[1]
Melting Point >300 °C (decomposes)[2]
Optical Activity [α]25/D +14.5° (c = 2 in 5 M HCl)[2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through biological methods, namely microbial fermentation and enzymatic synthesis, which offer high stereospecificity and isotopic enrichment. Chemical synthesis methods are less common due to the challenges in achieving the desired L-isomer exclusively.

Microbial Synthesis using Corynebacterium glutamicum

Corynebacterium glutamicum is a widely used microorganism for the industrial production of amino acids. For the synthesis of this compound, a culture of C. glutamicum is grown in a defined medium where the sole nitrogen source is a 15N-labeled compound, typically [15NH₄]₂SO₄.

Experimental Protocol: Microbial Synthesis

  • Pre-culture Preparation: A seed culture of Corynebacterium glutamicum is grown overnight in a nutrient-rich medium.

  • Fermentation: The pre-culture is inoculated into a larger volume of minimal medium containing glucose as the carbon source and [15NH₄]₂SO₄ as the exclusive nitrogen source. The fermentation is carried out under controlled temperature, pH, and aeration.

  • Harvesting: The bacterial cells are harvested by centrifugation.

  • Extraction and Purification: The intracellular this compound is extracted from the cell pellet. The extract is then purified using techniques such as ion-exchange chromatography and crystallization to yield the final product with high chemical and isotopic purity.

Microbial_Synthesis C. glutamicum C. glutamicum Pre-culture Pre-culture C. glutamicum->Pre-culture Inoculation Fermentation_Bioreactor Fermentation (15N-labeled medium) Pre-culture->Fermentation_Bioreactor Inoculation Harvesting Cell Harvesting (Centrifugation) Fermentation_Bioreactor->Harvesting Extraction Extraction of Intracellular Content Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification L_Leucine_15N This compound Purification->L_Leucine_15N

Microbial synthesis workflow for this compound.
Enzymatic Synthesis using Leucine Dehydrogenase

Enzymatic synthesis provides a highly specific and efficient method for producing this compound. The key enzyme, Leucine Dehydrogenase (LeuDH), catalyzes the reductive amination of α-ketoisocaproate. An NADH regeneration system is typically coupled to the reaction to ensure a continuous supply of the reducing equivalent.

Experimental Protocol: Enzymatic Synthesis

  • Reaction Setup: A reaction mixture is prepared containing α-ketoisocaproate, 15NH₄Cl, and NADH in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Enzyme Addition: Leucine Dehydrogenase and an enzyme for NADH regeneration (e.g., glucose dehydrogenase with glucose as a co-substrate) are added to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37 °C) with gentle stirring. The pH is maintained at the optimum for LeuDH activity.

  • Reaction Quenching and Deproteinization: The reaction is stopped, and the enzymes are removed, typically by heat denaturation followed by centrifugation or by ultrafiltration.

  • Purification: The supernatant containing this compound is purified using ion-exchange chromatography. The final product is often crystallized from an ethanol/ether mixture.[3]

Enzymatic_Synthesis alpha_KIC α-Ketoisocaproate Reaction Reductive Amination alpha_KIC->Reaction 15NH4Cl 15NH4Cl 15NH4Cl->Reaction NADH NADH NADH->Reaction LeuDH Leucine Dehydrogenase LeuDH->Reaction L_Leucine_15N_crude Crude This compound Reaction->L_Leucine_15N_crude Purification Purification (Chromatography) L_Leucine_15N_crude->Purification L_Leucine_15N This compound Purification->L_Leucine_15N

Enzymatic synthesis pathway for this compound.
Synthesis MethodKey Reagents/ComponentsTypical Isotopic EnrichmentAdvantagesDisadvantages
Microbial Corynebacterium glutamicum, [15NH₄]₂SO₄, Glucose>95%Scalable, cost-effective for large quantities.Requires expertise in fermentation, longer process time.
Enzymatic α-Ketoisocaproate, 15NH₄Cl, Leucine Dehydrogenase, NADH>98%High stereospecificity, high purity, faster than fermentation.Higher cost of enzymes and starting materials.

Applications in Research

Protein NMR Spectroscopy

Selective labeling of proteins with 15N-labeled amino acids is a powerful technique in NMR spectroscopy to simplify complex spectra and facilitate resonance assignment, especially for larger proteins.

Experimental Protocol: Selective 15N-Leucine Labeling for NMR

  • Protein Expression: The protein of interest is overexpressed in E. coli grown in a minimal medium.

  • Labeling: The minimal medium is supplemented with a mixture of all 19 unlabeled amino acids and this compound. This ensures that only leucine residues are labeled with 15N. To prevent isotopic scrambling, it is often necessary to use an excess of the unlabeled amino acids.[4]

  • Protein Purification: The expressed protein is purified to homogeneity using standard chromatographic techniques.

  • NMR Sample Preparation: The purified, labeled protein is concentrated to 0.1-1 mM in a suitable NMR buffer (e.g., phosphate (B84403) buffer at a pH below 6.5) containing 5-10% D₂O.[5]

  • NMR Data Acquisition: A 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is performed to obtain a spectrum where each peak corresponds to a specific 15N-1H bond, in this case, primarily from the backbone amides of the leucine residues.

NMR_Workflow Protein_Expression Protein Expression (E. coli in minimal medium) Labeling Addition of This compound and 19 unlabeled amino acids Protein_Expression->Labeling Purification Protein Purification (Chromatography) Labeling->Purification Sample_Prep NMR Sample Preparation (Buffer with D2O) Purification->Sample_Prep NMR_Acquisition 1H-15N HSQC NMR Spectroscopy Sample_Prep->NMR_Acquisition Data_Analysis Spectral Analysis NMR_Acquisition->Data_Analysis

Workflow for protein NMR using selective 15N-Leucine labeling.
Quantitative Mass Spectrometry (Metabolic Labeling)

This compound is utilized in metabolic labeling strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), for the relative and absolute quantification of proteins.

Experimental Protocol: 15N-Leucine Metabolic Labeling for Mass Spectrometry

  • Cell Culture: Two populations of cells are cultured in parallel. One is grown in a "light" medium containing standard L-leucine, while the other is grown in a "heavy" medium where L-leucine is replaced with this compound.

  • Sample Collection and Mixing: After several cell divisions to ensure complete incorporation of the labeled amino acid, the two cell populations are harvested and mixed in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: The total protein is extracted from the mixed cell lysate, and the proteins are digested into peptides, typically using trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the presence of 15N in the peptides from the "heavy" labeled cells.

  • Data Analysis: The relative abundance of the light and heavy peptide pairs is determined from the mass spectra. This ratio reflects the relative abundance of the corresponding protein in the two original cell populations.[6][]

Workflow for quantitative proteomics using 15N-Leucine labeling.

References

The Biological Roadmap of L-Leucine-15N: An In-depth Guide to its Metabolic Fate and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate journey of amino acids within a biological system is paramount. L-Leucine, an essential branched-chain amino acid, plays a pivotal role not only as a building block for proteins but also as a key regulator of cellular signaling pathways. The use of its stable isotope-labeled counterpart, L-Leucine-15N, provides a powerful and safe method to trace its metabolic fate, offering unparalleled insights into protein metabolism and cellular dynamics. This technical guide delves into the core principles of this compound tracer studies, from experimental design to data interpretation, providing a comprehensive resource for its application in metabolic research and drug development.

Stable isotope tracers, such as this compound, are non-radioactive and naturally occurring, making them a preferable option to radioactive tracers for reasons of safety and ease of disposal.[1] The fundamental principle of stable isotope tracing involves the introduction of a labeled compound into a biological system and subsequently monitoring its incorporation into various downstream metabolites.[2] This allows for the precise tracking of the flow of atoms through metabolic pathways, providing a dynamic and quantitative assessment of metabolic processes.[2][3][4]

The Metabolic Journey: Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The biological fate of this compound mirrors that of its unlabeled counterpart. Following administration, typically via intravenous infusion or oral ingestion, it is absorbed and enters the free amino acid pool in the bloodstream. From there, it is distributed throughout the body and taken up by various tissues, most notably skeletal muscle, where it plays a significant role in protein turnover.[5]

The primary metabolic fates of this compound include:

  • Incorporation into Proteins: The most significant fate of this compound is its incorporation into newly synthesized proteins. By measuring the enrichment of 15N in tissue proteins over time, researchers can quantify the rate of protein synthesis.[1]

  • Transamination and Oxidative Decarboxylation: Leucine (B10760876) can undergo reversible transamination to form α-ketoisocaproate (KIC), transferring its 15N-labeled amino group.[6][7] The KIC can then be reaminated back to leucine or undergo irreversible oxidative decarboxylation, a key step in leucine catabolism.[6]

  • Excretion: The nitrogen (15N) from catabolized leucine is primarily incorporated into urea (B33335) and excreted in the urine.[8] A small fraction of leucine may be excreted unchanged.[8]

Quantifying Protein Dynamics: Key Experimental Protocols

The use of this compound, often in combination with other isotopes like 13C (L-[1-13C, 15N]-leucine), allows for the comprehensive quantification of various aspects of protein and amino acid metabolism.[6] A common and robust method employed in human studies is the primed-continuous infusion technique.

Primed-Continuous Infusion Protocol

This protocol is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for reliable kinetic measurements.

Objective: To determine whole-body or tissue-specific protein synthesis, breakdown, and leucine kinetics.

Materials:

  • Sterile this compound or L-[1-13C, 15N]-leucine tracer solution.

  • Priming dose of the tracer.

  • Saline solution for infusion.

  • Infusion pump.

  • Blood collection supplies (catheters, syringes, collection tubes).

  • For muscle studies: Biopsy needles and processing supplies.

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6][9]

Procedure:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast) to minimize fluctuations from dietary intake.[10]

  • Catheter Placement: Intravenous catheters are placed for tracer infusion and blood sampling. For forearm studies, a catheter is also placed in a deep vein of the contralateral arm.[6]

  • Priming Dose: A bolus injection (priming dose) of the this compound tracer is administered to rapidly raise the isotopic enrichment in the body's free amino acid pool to the expected plateau level.[5][11]

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of the tracer at a known rate is initiated and maintained for several hours to achieve and sustain an isotopic steady state.[5][11]

  • Blood and Tissue Sampling: Blood samples are collected at regular intervals throughout the infusion period to monitor plasma isotopic enrichment.[6] For tissue-specific measurements, muscle biopsies may be taken at the beginning and end of the steady-state period.[1]

  • Sample Analysis: Plasma and tissue samples are processed to isolate amino acids and proteins. The isotopic enrichment of this compound in plasma, intracellular fluid, and incorporated into tissue proteins is determined using mass spectrometry.[6][12]

Experimental Workflow

ExperimentalWorkflow cluster_preparation Preparation cluster_infusion Tracer Administration cluster_sampling Data Collection cluster_analysis Analysis SubjectPrep Subject Preparation (e.g., Fasting) Catheter Catheter Placement SubjectPrep->Catheter Priming Priming Dose Catheter->Priming Infusion Continuous Infusion Priming->Infusion Blood Blood Sampling Infusion->Blood Biopsy Muscle Biopsy (optional) Infusion->Biopsy Processing Sample Processing Blood->Processing Biopsy->Processing MS Mass Spectrometry (GC-MS or LC-MS) Processing->MS Data Data Analysis & Modeling MS->Data

A typical workflow for a stable isotope tracer study.

Quantitative Insights from this compound Tracer Studies

The data obtained from this compound tracer studies provide quantitative measures of protein and amino acid kinetics. These values are crucial for understanding the metabolic state in health and disease, and for evaluating the effects of nutritional or pharmacological interventions.

ParameterDescriptionTypical UnitsReference
Protein Synthesis Rate The rate at which L-leucine is incorporated into tissue protein.nmol leucine / 100 mL tissue / min[6][10]
Protein Breakdown Rate The rate at which L-leucine is released from tissue protein.nmol leucine / 100 mL tissue / min[6]
Leucine Deamination Rate The rate at which leucine is converted to α-ketoisocaproate (KIC).nmol / 100 mL / min[6]
Leucine Reamination Rate The rate at which α-ketoisocaproate (KIC) is converted back to leucine.nmol / 100 mL / min[6]
Fractional Synthesis Rate (FSR) The percentage of the protein pool that is newly synthesized per unit of time.% / hour[12]

Table 1: Key Kinetic Parameters Measured Using this compound Tracers

ConditionProtein Synthesis Rate (nmol/100ml/min)Protein Breakdown Rate (nmol/100ml/min)Net Protein Balance (nmol/100ml/min)Reference
Fed State (Human Forearm) 127 ± 1187 ± 10+39 ± 9[6][10]
Fasted State (Human Forearm) 70 ± 699 ± 5 (derived)-29 ± 5[10]

Table 2: Example Quantitative Data on Human Forearm Muscle Protein Metabolism (Values are mean ± SEM)

L-Leucine as a Signaling Molecule: The mTORC1 Pathway

Beyond its role in protein synthesis, leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[13][14][15] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[13][15] Leucine's activation of mTORC1 is a critical mechanism by which protein intake stimulates muscle protein synthesis.[16]

The precise mechanisms by which leucine activates mTORC1 are complex and involve several intracellular signaling molecules, including the Rag GTPases.[15] This signaling cascade ultimately leads to the phosphorylation of downstream targets of mTORC1, such as S6K1 and 4E-BP1, which in turn promote the translation of specific mRNAs and enhance protein synthesis.[14][17]

mTORC1_Pathway Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis de-represses

Simplified signaling pathway of L-leucine activating mTORC1.

Applications in Drug Development

The use of this compound tracer methodologies is invaluable in the field of drug development. It allows for the preclinical and clinical assessment of how new therapeutic agents impact protein metabolism. For instance, it can be used to:

  • Evaluate the efficacy of drugs designed to combat muscle wasting (sarcopenia or cachexia) by measuring their effect on muscle protein synthesis.

  • Assess the metabolic side effects of drugs on protein turnover in various tissues.

  • Understand the mechanism of action of drugs that target metabolic pathways involving amino acid metabolism.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of researchers and drug developers. Its use in stable isotope tracer studies provides a safe and precise means to unravel the complexities of protein metabolism in vivo. From quantifying the dynamic interplay of protein synthesis and breakdown to elucidating the signaling roles of amino acids, this compound tracer methodology offers a window into the fundamental processes that govern cellular function and organismal health. As analytical technologies continue to advance, the applications of this technique are poised to expand, further deepening our understanding of metabolic regulation and paving the way for novel therapeutic interventions.

References

L-Leucine-15N as a Powerful Tool in Unraveling Metabolic Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucine, an essential branched-chain amino acid, plays a pivotal role not only as a building block for proteins but also as a key signaling molecule in metabolic regulation. The use of its stable isotope-labeled form, L-Leucine-15N, has revolutionized our ability to dynamically trace and quantify metabolic pathways in vivo. This technical guide provides a comprehensive overview of the applications of this compound in the study of metabolic diseases, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways. Stable isotope tracers like this compound are non-radioactive and can be safely used in human studies to investigate the intricate network of metabolic reactions.[1][2]

Core Principles of this compound Tracer Studies

The fundamental concept behind using this compound is to introduce a "labeled" form of the amino acid into a biological system and track its journey.[2] By measuring the incorporation of the 15N isotope into various molecules, researchers can gain unparalleled insights into the rates of protein synthesis, breakdown, and overall amino acid metabolism.[1][3] The primary analytical techniques for detecting and quantifying 15N enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4]

Applications in Metabolic Disease Research

Investigating Insulin (B600854) Resistance and Type 2 Diabetes

L-Leucine metabolism is intricately linked to insulin signaling and glucose homeostasis.[5][6] Studies utilizing L-Leucine stable isotopes have been instrumental in understanding the pathophysiology of insulin resistance and type 2 diabetes.

One key application is the assessment of whole-body and tissue-specific protein metabolism. For instance, studies have used L-[1-¹³C,¹⁵N]leucine to investigate leucine (B10760876) turnover and oxidation in individuals with type 2 diabetes.[7] These studies have revealed that despite hyperglycemia, leucine metabolism may not be significantly altered in insulin-treated type 2 diabetics, suggesting a differential sensitivity of insulin's action on carbohydrate versus amino acid metabolism.[7]

Table 1: Leucine Kinetics in Obese Type II Diabetic Women [7]

ParameterConventional Insulin TherapyIntensive Insulin TherapyObese Nondiabetic Controls
Leucine Carbon Flux (Qc) (mmol/h) 6.4 ± 1.26.2 ± 1.06.6 ± 1.3
Leucine Nitrogen Flux (QN) (mmol/h) 15.6 ± 4.614.8 ± 3.717.0 ± 8.3
Leucine Oxidation (C) (mmol/h) 1.4 ± 0.31.5 ± 0.51.0 ± 0.2

Data are presented as mean ± SD.

Elucidating the Role of Leucine in the mTOR Signaling Pathway

Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[8][9][10] Dysregulation of the mTOR pathway is implicated in various metabolic disorders, including obesity and insulin resistance. This compound can be used to trace the metabolic fate of leucine and its influence on mTORC1 activity.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols

Protocol 1: Measurement of Whole-Body Leucine Metabolism in Humans

This protocol is adapted from studies investigating leucine kinetics in human subjects.[7][11][12]

1. Subject Preparation:

  • Subjects are admitted to a clinical research unit after an overnight fast.

  • An intravenous catheter is inserted into a forearm vein for tracer infusion and another in the contralateral hand, which is heated to arterialize venous blood, for blood sampling.

2. Tracer Infusion:

  • A primed, continuous intravenous infusion of L-[1-¹³C,¹⁵N]leucine is administered. The priming dose is given to rapidly achieve isotopic equilibrium.

  • The infusion continues for a specified period, for example, 3 hours, during which steady-state isotopic enrichment is achieved.[13]

3. Sample Collection:

  • Blood samples are collected at baseline (before infusion) and at regular intervals during the infusion to measure plasma leucine and α-ketoisocaproate (KIC) enrichment.

  • Expired air samples are collected to measure the enrichment of ¹³CO₂ from leucine oxidation.

4. Sample Analysis:

  • Plasma samples are deproteinized, and the supernatant is used for analysis.

  • Isotopic enrichment of plasma leucine and KIC is determined by gas chromatography-mass spectrometry (GC-MS).[14]

  • ¹³CO₂ enrichment in expired air is measured using isotope ratio mass spectrometry.

5. Calculation of Leucine Kinetics:

  • Leucine flux (turnover), oxidation, and appearance from protein breakdown are calculated using established steady-state equations.

Experimental_Workflow cluster_0 Subject Preparation cluster_1 Tracer Administration cluster_2 Sample Collection cluster_3 Analysis & Calculation Fasting Overnight Fast Catheter IV Catheter Placement Infusion Primed, Continuous Infusion of L-[1-¹³C,¹⁵N]Leucine Catheter->Infusion Blood Blood Samples Infusion->Blood Breath Expired Air Samples Infusion->Breath Analysis GC-MS & IRMS Analysis Blood->Analysis Breath->Analysis Calculation Calculation of Leucine Kinetics Analysis->Calculation

Caption: Workflow for a human this compound tracer study.

Protocol 2: Measurement of Muscle Protein Synthesis

This protocol outlines a general method for determining the fractional synthetic rate (FSR) of muscle protein.[15][16]

1. Animal/Human Preparation:

  • Subjects are prepared similarly to the whole-body metabolism study.

2. Tracer Administration:

  • A primed, continuous infusion of a labeled amino acid, such as L-[¹⁵N]leucine, is administered.

3. Tissue Biopsy:

  • Muscle biopsies are obtained at two time points during the infusion (e.g., at the beginning and end of a 3-hour infusion period).

  • The tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.

4. Sample Processing and Analysis:

  • Muscle tissue is homogenized, and proteins are precipitated.

  • The protein-bound and intracellular free amino acids are separated.

  • The isotopic enrichment of the labeled amino acid in the protein hydrolysate and in the intracellular free pool is determined by GC-MS or LC-MS/MS.

5. FSR Calculation:

  • The FSR of muscle protein is calculated as the rate of increase in isotopic enrichment in the protein-bound amino acid relative to the enrichment of the precursor pool (intracellular free amino acid).

Data Presentation

Quantitative data from this compound tracer studies are typically presented in tables to facilitate comparison between different experimental groups or conditions.

Table 2: Illustrative Data on Muscle Protein Fractional Synthetic Rate (FSR)

ConditionMuscle Protein FSR (%/hour)
Control Group 0.05 ± 0.01
Leucine Supplemented Group 0.08 ± 0.01
Disease Model 0.03 ± 0.005
Disease Model + Treatment 0.06 ± 0.008

*Illustrative data, not from a specific cited study. * indicates a statistically significant difference from the respective control or disease model.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals investigating the complex interplay of metabolic pathways in health and disease. By enabling the precise quantification of protein synthesis, breakdown, and amino acid flux, these stable isotope tracer studies provide critical insights into the mechanisms underlying metabolic disorders such as insulin resistance and type 2 diabetes. The detailed protocols and data analysis methods described in this guide offer a framework for designing and implementing robust studies to advance our understanding of metabolic diseases and to evaluate the efficacy of novel therapeutic interventions.

References

L-Leucine-15N as a Tool for Nitrogen Balance Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope L-Leucine-15N in nitrogen balance and muscle protein metabolism studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this powerful tool in a laboratory setting. This guide details the core principles of stable isotope tracer studies, provides in-depth experimental protocols, summarizes key quantitative data from relevant studies, and visualizes the critical signaling pathways and experimental workflows involved.

Core Principles of this compound Tracer Methodology

Stable isotopes, such as this compound, are non-radioactive and can be safely used in human studies to trace the metabolic fate of amino acids.[1] The fundamental principle involves introducing a known amount of the labeled amino acid (the tracer) into the system and then measuring its incorporation into proteins and its presence in various metabolic pools. By analyzing the dilution of the tracer by the unlabeled endogenous amino acid (the tracee), researchers can quantify key metabolic processes.[1]

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle protein synthesis.[2] The 15N label on the leucine (B10760876) molecule allows for the specific tracking of nitrogen metabolism, providing insights into whole-body nitrogen balance, protein synthesis, and protein breakdown.

The primary methods for employing this compound in these studies are the primed, continuous infusion technique and the single-injection method. The primed, continuous infusion method is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of amino acid kinetics over a defined period.[1][3][4] The single-injection method offers a less invasive alternative for determining endogenous amino acid losses.[5]

Experimental Protocols

Primed, Continuous Infusion of this compound

This protocol is a widely used method for determining muscle protein synthesis and whole-body leucine kinetics. The following is a generalized protocol synthesized from multiple studies.

2.1.1. Subject Preparation:

  • Subjects should fast overnight for approximately 10-12 hours prior to the study.[1]

  • Subjects should refrain from strenuous exercise for a specified period (e.g., 3 days) before the study to ensure a basal metabolic state.[1]

  • On the morning of the study, catheters are inserted into an antecubital vein for tracer infusion and into a dorsal hand vein of the contralateral arm for "arterialized" blood sampling, often using the heated-hand technique.[1]

2.1.2. Tracer Preparation and Infusion:

  • Sterile this compound is dissolved in a sterile 0.9% saline solution.[1]

  • A priming dose of the tracer is administered to rapidly achieve isotopic equilibrium in the body's free amino acid pool.

  • Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (typically 3-6 hours).[1][3][6]

2.1.3. Sampling Protocol:

  • Blood Samples: Arterialized blood samples are collected at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to monitor plasma isotopic enrichment.[1]

  • Muscle Biopsies: Muscle tissue samples are typically obtained from the vastus lateralis muscle using a Bergstrom needle with suction. A baseline biopsy is often taken before the infusion begins, and one or more additional biopsies are taken during the steady-state period of the infusion to measure the incorporation of the labeled leucine into muscle protein.[7]

2.1.4. Sample Processing and Analysis:

  • Plasma: Blood samples are centrifuged to separate plasma. The plasma is then deproteinized, and the free amino acids are purified using techniques like cation-exchange chromatography.[7]

  • Muscle Tissue: Muscle samples are immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized, and proteins are precipitated. The protein-bound amino acids and the intracellular free amino acids are then extracted and purified.[7][8]

  • Isotopic Enrichment Analysis: The isotopic enrichment of 15N-leucine in plasma and muscle samples is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[3][9]

Calculations

The primary outcome measured is the Fractional Synthetic Rate (FSR) of muscle protein, which is calculated using the following precursor-product equation:

FSR (%/h) = (E_p / E_ic) x (1 / t) x 100

Where:

  • E_p is the enrichment of 15N-leucine in the product (muscle protein).

  • E_ic is the mean enrichment of 15N-leucine in the precursor pool (intracellular free amino acid pool or plasma amino acid pool).

  • t is the time interval between biopsies in hours.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound and other leucine isotopes to investigate nitrogen balance and muscle protein metabolism.

Study Parameter Condition Result Reference
Whole-Body Leucine Balance 24-h intravenous tracer studyMeasured: 0.76 +/- 2.99 mg/kg[10]
Predicted: -0.98 +/- 5.54 mg/kg[10]
Forearm Leucine Kinetics (Fed State) Protein Synthesis Rate127 +/- 11 nmol/100ml/min[3]
Protein Breakdown Rate87 +/- 10 nmol/100ml/min[3]
Deamination Rate388 +/- 24 nmol/100ml/min[3]
Reamination Rate330 +/- 23 nmol/100ml/min[3]
Jejunal Nitrogen Flow (Fasting) Total Nitrogen6.9 +/- 2.7 mmol/h[11]
Amino Acids1.88 +/- 0.79 mmol/h[11]
Jejunal Nitrogen Flow (Post-Yoghurt) Total Nitrogen (at 2h)28.6 +/- 5.8 mmol/h[11]
Study Intervention Muscle Tracer Resting FSR (%/h) Post-Exercise FSR (%/h) Reference
Tracer ComparisonVastus Lateralis[2H5]-phenylalanine0.080 ± 0.0070.110 ± 0.010[8]
[2H3]-leucine0.085 ± 0.0040.109 ± 0.005[8]
Soleus[2H5]-phenylalanine0.086 ± 0.0080.123 ± 0.008[8]
[2H3]-leucine0.094 ± 0.0080.122 ± 0.005[8]
Leucine Supplementation in Older MenVastus Lateralisl-[ring-13C6]Phe0.063 ± 0.008 (Pre)0.074 ± 0.007 (Post)[7]

Mandatory Visualizations

Signaling Pathways

The anabolic effects of leucine are primarily mediated through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway, which promotes protein synthesis. Conversely, protein breakdown is largely regulated by the ubiquitin-proteasome system.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Leucine L-Leucine LAT1 LAT1 Transporter Leucine->LAT1 Enters cell GrowthFactors Growth Factors (e.g., Insulin) Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates mTORC1 mTORC1 LAT1->mTORC1 Activates AKT Akt/PKB PI3K->AKT Activates TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates & Activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates & Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4E_BP1->ProteinSynthesis Inhibits (when active)

Caption: mTOR Signaling Pathway Activation by Leucine and Growth Factors.

Ubiquitin_Proteasome_Pathway cluster_cytosol Cytosol Protein Target Protein E3 E3 (Ub ligase) Protein->E3 Recognition Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 Activation E2 E2 (Ub-conjugating enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Ligation Proteasome 26S Proteasome PolyUbProtein->Proteasome Degradation Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides ATP ATP ATP->E1

Caption: The Ubiquitin-Proteasome Pathway for Protein Degradation.

Experimental Workflow

The following diagram illustrates the typical workflow for a primed, continuous infusion study using this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infusion Infusion Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase SubjectPrep Subject Preparation (Fasting, No Exercise) Catheter Catheter Insertion (Infusion & Sampling) SubjectPrep->Catheter Priming Priming Dose (this compound) Catheter->Priming Biopsy1 Baseline Muscle Biopsy (Pre-infusion) Catheter->Biopsy1 Continuous Continuous Infusion (this compound) Priming->Continuous BloodSampling Arterialized Blood Sampling (Regular Intervals) Continuous->BloodSampling Biopsy2 Steady-State Muscle Biopsy Continuous->Biopsy2 SampleProcessing Sample Processing (Plasma & Muscle) BloodSampling->SampleProcessing Biopsy1->SampleProcessing Biopsy2->SampleProcessing GCMS GC-MS / GC-C-IRMS Analysis (Isotopic Enrichment) SampleProcessing->GCMS Calculation Data Calculation (FSR, etc.) GCMS->Calculation

Caption: Experimental Workflow for this compound Infusion Study.

References

An In-depth Technical Guide to the Safe Handling and Use of L-Leucine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling considerations, and experimental applications for L-Leucine-¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. The information herein is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

L-Leucine-¹⁵N is a non-radioactive, stable isotope-labeled form of the essential amino acid L-Leucine. Its physical and chemical properties are largely identical to those of its unlabeled counterpart, with the key difference being the incorporation of the ¹⁵N isotope. This labeling allows for its use as a tracer in metabolic and proteomic studies.

Table 1: Physical and Chemical Properties of L-Leucine-¹⁵N

PropertyValueReferences
Chemical Formula C₆H₁₃¹⁵NO₂[1]
Molecular Weight 132.17 g/mol [1]
CAS Number 59935-31-8[1]
Appearance White to off-white solid/crystalline powder[1][2]
Melting Point >300 °C[3][4]
Solubility Soluble in water (10 mg/mL) and 1 M HCl (50 mg/mL). Insoluble in ether.[1]
Optical Rotation [α]25/D +14.5°, c = 2 in 5 M HCl[3][4]
Isotopic Purity Typically ≥98 atom % ¹⁵N[4]

Safety and Handling

While L-Leucine is generally considered non-hazardous, prudent laboratory practices should always be observed.[2] The chemical, physical, and toxicological properties of L-Leucine-¹⁵N have not been as thoroughly investigated as the unlabeled form; therefore, it should be handled with care.[5]

Hazard Identification and First Aid

L-Leucine-¹⁵N is not classified as a hazardous substance.[6] However, it may cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[7] In case of exposure, the following first aid measures should be taken:

Table 2: First Aid Measures

Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[5][7]
Skin Contact Wash the affected area with soap and plenty of water.[5][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][5][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[2][5][7]
Personal Protective Equipment (PPE)

To minimize the risk of exposure, appropriate personal protective equipment should be worn when handling L-Leucine-¹⁵N.

  • Eye Protection: Safety glasses with side shields or goggles.[7][8]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., Nitrile rubber).[6]

  • Skin and Body Protection: A laboratory coat should be worn.[7][8]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[8]

Handling and Storage
  • Handling: Avoid dust formation.[5] Use in a well-ventilated area.[7] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry place.[1] Protect from light and moisture.[1][8] Recommended storage temperatures vary by supplier, with some recommending 4°C, while others state room temperature is acceptable.[1][8] For solutions, storage at -20°C or -80°C is recommended for long-term stability.[1]

Disposal

Uncontaminated L-Leucine-¹⁵N is generally considered non-hazardous and can be disposed of in the regular solid waste stream in small quantities.[9] However, it is crucial to consult and adhere to local, state, and federal regulations for chemical disposal.[10] For aqueous solutions, neutralize the pH to between 6.0 and 8.0 and flush down the sanitary sewer with a large excess of water.[9] If the compound is mixed with hazardous materials, it must be treated as hazardous waste.[9] Empty containers should be triple-rinsed with water before disposal.[9]

Experimental Protocols

L-Leucine-¹⁵N is a valuable tool in metabolic research, particularly in studies involving protein synthesis and amino acid metabolism. Its primary application is as a tracer, allowing researchers to follow the fate of leucine (B10760876) in biological systems.

General Workflow for Handling L-Leucine-¹⁵N

G cluster_handling Handling Procedure cluster_cleanup Post-Experiment prep Preparation (Weighing & Dissolving) exp Experimental Use (e.g., Cell Culture, Infusion) prep->exp ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ppe->prep spill Spill Cleanup exp->spill In case of spill decon Decontamination of Work Area & Equipment exp->decon spill->decon waste Waste Disposal decon->waste doc Documentation (Log Use & Disposal) waste->doc

A general workflow for the safe handling of L-Leucine-¹⁵N.
Metabolic Labeling of Cultured Cells (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[11] L-Leucine-¹⁵N can be used as one of the "heavy" amino acids.

Methodology:

  • Media Preparation: Prepare cell culture medium (e.g., DMEM) that is deficient in leucine.[11] Supplement this medium with either natural L-leucine ("light") or L-Leucine-¹⁵N ("heavy"). The concentration of the amino acid should be consistent with standard media formulations. Use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids.[11]

  • Cell Culture: Culture two populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.

  • Incorporation: Cells should be cultured for at least five doublings to ensure complete incorporation of the labeled amino acid into the proteome.[11]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Harvesting and Lysis: Harvest the cells, and for accurate quantification, mix equal numbers of cells from the "light" and "heavy" populations. Lyse the cells to extract the proteins.

  • Protein Digestion and Mass Spectrometry: Digest the protein mixture into peptides (e.g., with trypsin) and analyze the resulting peptides by mass spectrometry.

  • Data Analysis: The relative abundance of proteins between the two samples can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

In Vivo Tracer Studies in Animal Models

L-Leucine-¹⁵N can be used to trace the metabolism of leucine in whole organisms.

Methodology:

  • Tracer Administration: L-Leucine-¹⁵N can be administered to the animal model through various routes, including intravenous infusion or by incorporation into the diet.[7][12] The dosage and duration of administration will depend on the specific research question. For example, a continuous infusion of 40 mg/kg of body weight daily has been used in pigs.[12]

  • Sample Collection: At specified time points, collect biological samples such as blood, tissue biopsies, and digesta.[12][13]

  • Sample Processing: Process the samples to isolate the molecules of interest (e.g., free amino acids, proteins). This may involve precipitation of proteins with an acid like sulfosalicylic acid, followed by homogenization and centrifugation.[13]

  • Isotopic Enrichment Analysis: The enrichment of ¹⁵N in the isolated molecules is determined using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[12]

  • Data Interpretation: The isotopic enrichment data can be used to calculate parameters such as protein synthesis rates and amino acid flux.

Signaling Pathways

L-Leucine is a key signaling molecule, most notably as an activator of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway, which is a central regulator of cell growth and protein synthesis.[3][8]

L-Leucine and the mTORC1 Signaling Pathway

mTOR_Pathway Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases Activates Ragulator Ragulator Ragulator->Rag_GTPases Anchors to Lysosome mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC1->FourEBP1 Inactivates 4E-BP1 Rheb Rheb Rheb->mTORC1 Activates TSC_Complex TSC1/TSC2 TSC_Complex->Rheb Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

L-Leucine activates the mTORC1 signaling pathway.

Conclusion

L-Leucine-¹⁵N is a safe and powerful tool for researchers in various fields. By understanding its properties and adhering to proper safety and handling protocols, scientists can effectively utilize this stable isotope-labeled amino acid to gain valuable insights into protein metabolism and cell signaling. The experimental protocols provided in this guide offer a starting point for the application of L-Leucine-¹⁵N in both in vitro and in vivo research settings. As with any chemical, it is imperative to follow all institutional and regulatory guidelines for its use and disposal.

References

An In-depth Technical Guide to L-Leucine-15N Enrichment in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for studying protein metabolism using L-Leucine-15N enrichment. Stable isotope labeling with amino acids has become a cornerstone in proteomics and metabolic research, enabling the precise quantification of protein synthesis, degradation, and turnover rates. L-Leucine, an essential branched-chain amino acid, plays a critical role in stimulating protein synthesis, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. By tracing the incorporation of 15N-labeled L-Leucine, researchers can gain valuable insights into cellular regulation, disease pathogenesis, and the efficacy of therapeutic interventions.

Core Principles of this compound Labeling

Stable isotope labeling with this compound relies on the metabolic incorporation of this "heavy" amino acid into newly synthesized proteins. In a typical experiment, biological systems, such as cell cultures or animal models, are supplied with a medium or diet containing L-Leucine in which the nitrogen atom (¹⁴N) is replaced by its heavier isotope, ¹⁵N. As cells proliferate and synthesize new proteins, they utilize this labeled L-Leucine.

The subsequent analysis of protein samples by mass spectrometry allows for the differentiation and quantification of "light" (containing ¹⁴N-Leucine) and "heavy" (containing ¹⁵N-Leucine) peptides. The ratio of heavy to light peptides provides a direct measure of new protein synthesis over a specific period. This technique, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) when applied to in vitro systems, is a powerful tool for quantitative proteomics.[1][2]

L-Leucine and the mTORC1 Signaling Pathway

L-Leucine is a key signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth, proliferation, and metabolism.[3] The activation of mTORC1 by leucine (B10760876) is a complex process mediated by several key proteins. Leucine sensing is primarily mediated by the Sestrin family of proteins (Sestrin1 and Sestrin2). In the absence of leucine, Sestrin2 interacts with and inhibits the GATOR2 complex. GATOR2 is a positive regulator of mTORC1, and its inhibition by Sestrin2 leads to the activation of GATOR1, which in turn acts as a GTPase-activating protein (GAP) for the RagA/B GTPases. This keeps RagA/B in an inactive GDP-bound state, preventing mTORC1 localization to the lysosome and its subsequent activation.

When leucine is present, it binds directly to Sestrin2, causing a conformational change that disrupts the Sestrin2-GATOR2 interaction. This releases GATOR2 to inhibit GATOR1, allowing RagA/B to become GTP-loaded. The active RagA/B heterodimer then recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb.[4][5]

mTORC1_Pathway cluster_sensing Leucine Sensing cluster_activation mTORC1 Activation Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 RagA_B_GTP RagA/B-GTP (Active) GATOR1->RagA_B_GTP promotes hydrolysis RagA_B_GDP RagA/B-GDP (Inactive) RagA_B_GDP->RagA_B_GTP GTP loading mTORC1_cyto mTORC1 (Cytosolic) RagA_B_GTP->mTORC1_cyto mTORC1_lyso mTORC1 (Lysosomal/Active) mTORC1_cyto->mTORC1_lyso Protein_Synthesis Protein Synthesis mTORC1_lyso->Protein_Synthesis promotes

Figure 1: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound enrichment.

In Vitro Labeling of Cultured Cells (SILAC)

This protocol is adapted from standard SILAC procedures and is suitable for most adherent or suspension mammalian cell lines.[6][7]

Materials:

  • SILAC-grade cell culture medium (e.g., DMEM, RPMI 1640) lacking L-Leucine.

  • "Heavy" this compound (≥98% isotopic purity).

  • "Light" L-Leucine (natural abundance).

  • Dialyzed fetal bovine serum (dFBS).

  • Standard cell culture reagents (e.g., antibiotics, glutamine).

Procedure:

  • Media Preparation: Prepare "heavy" and "light" SILAC media by supplementing the leucine-deficient base medium with either this compound or natural L-Leucine to the normal physiological concentration. Add dFBS and other necessary supplements.

  • Cell Adaptation: Culture two separate populations of cells. One population is grown in the "heavy" medium, and the other in the "light" medium. Cells should be passaged for at least five doublings to ensure near-complete incorporation of the labeled amino acid.[6]

  • Experimental Treatment: Once fully labeled, the cells can be subjected to experimental conditions (e.g., drug treatment, growth factor stimulation). The "light" labeled cells often serve as the control group.

  • Cell Lysis and Protein Extraction: After treatment, harvest the cells. The "heavy" and "light" cell populations can be mixed in a 1:1 ratio based on cell number or protein concentration before lysis. This early mixing minimizes experimental variability.[8] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Digestion: The extracted proteins are then digested into peptides, typically using trypsin, which cleaves at the C-terminus of lysine (B10760008) and arginine residues.[1]

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified using C18 solid-phase extraction cartridges before mass spectrometry analysis.

SILAC_Workflow cluster_culture Cell Culture cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis node_style_process node_style_process node_style_sample node_style_sample node_style_analysis node_style_analysis Light_Culture Culture in 'Light' Medium (Natural Leucine) Control Control Treatment Light_Culture->Control Heavy_Culture Culture in 'Heavy' Medium (this compound) Experiment Experimental Treatment Heavy_Culture->Experiment Mix Mix Cell Populations (1:1) Control->Mix Experiment->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (C18) Digestion->Cleanup MS LC-MS/MS Analysis Cleanup->MS Data Data Analysis (Peptide ID & Quantification) MS->Data

References

L-Leucine-¹⁵N: An In-depth Technical Guide to Exploring Amino Acid Kinetics In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the stable isotope-labeled amino acid, L-Leucine-¹⁵N, for investigating amino acid kinetics in vivo. This powerful tool offers a safe and precise method for quantifying key metabolic processes, including protein synthesis, breakdown, and overall turnover. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to design, execute, and interpret studies utilizing L-Leucine-¹⁵N.

Principles of L-Leucine-¹⁵N Tracer Methodology

Stable isotope tracers, such as L-Leucine-¹⁵N, are non-radioactive molecules in which one or more atoms have been replaced with a heavier isotope.[1] These labeled compounds are biochemically indistinguishable from their naturally occurring counterparts, allowing them to be traced through metabolic pathways without perturbing the system.[1] The core principle of using L-Leucine-¹⁵N is to introduce a known amount of the tracer into the body and then measure its incorporation into proteins and its dilution in the free amino acid pool.[2] By monitoring the change in isotopic enrichment over time, researchers can calculate the rates of protein synthesis and breakdown.[2]

The two primary approaches for measuring muscle protein synthesis using stable isotope tracers are the direct incorporation method and the arteriovenous balance method. The direct incorporation method, which is more common, involves administering the labeled amino acid and subsequently measuring its presence in tissue proteins, typically from muscle biopsies.[3] To accurately calculate the rate of protein synthesis, it is crucial to determine the enrichment of the precursor pool, which is the immediate source of amino acids for protein synthesis.[3] This is often estimated by measuring the isotopic enrichment of the amino acid in the blood or within the muscle tissue itself.

Experimental Protocols

The successful application of L-Leucine-¹⁵N to study amino acid kinetics relies on meticulously planned and executed experimental protocols. The most common method is the primed, continuous intravenous infusion technique, which aims to achieve a steady-state isotopic enrichment in the plasma.

A typical experimental workflow for a primed, continuous infusion study is as follows:

experimental_workflow cluster_preparation Preparation Phase cluster_infusion Infusion & Sampling Phase cluster_analysis Analytical Phase Subject_Prep Subject Preparation (e.g., overnight fast) Catheter Catheter Insertion (infusion and sampling lines) Subject_Prep->Catheter Background_Sample Background Blood Sample (pre-infusion) Catheter->Background_Sample Priming_Dose Priming Dose of L-Leucine-¹⁵N Background_Sample->Priming_Dose Continuous_Infusion Continuous Infusion of L-Leucine-¹⁵N Priming_Dose->Continuous_Infusion Blood_Sampling Serial Blood Sampling Continuous_Infusion->Blood_Sampling Biopsy_1 Muscle Biopsy 1 Continuous_Infusion->Biopsy_1 Biopsy_2 Muscle Biopsy 2 Blood_Sampling->Biopsy_2 Sample_Processing Sample Processing (plasma and tissue) Blood_Sampling->Sample_Processing Biopsy_1->Sample_Processing Biopsy_2->Sample_Processing MS_Analysis Mass Spectrometry Analysis (e.g., GC-MS) Sample_Processing->MS_Analysis Data_Calculation Data Calculation (FSR, etc.) MS_Analysis->Data_Calculation

Caption: A typical experimental workflow for an L-Leucine-¹⁵N infusion study.
Primed, Continuous Infusion Protocol

A primed dose of the tracer is administered at the beginning of the infusion to rapidly bring the plasma enrichment to a plateau.[4] This is immediately followed by a continuous infusion at a constant rate to maintain this isotopic steady state.[4]

Table 1: Example of a Primed, Continuous Infusion Protocol for L-[1-¹³C,¹⁵N]Leucine

ParameterValueReference
Tracer L-[1-¹³C,¹⁵N]Leucine[5]
Subjects Healthy adult dogs[5]
Condition Fasting and enterally fed[5]
Priming Dose Not specified[5]
Infusion Rate Not specified[5]
Duration Not specified[5]
Sampling Arterial and venous blood, muscle biopsies[5]
Sample Collection and Handling

Blood samples are typically collected at regular intervals to monitor plasma amino acid enrichment. Muscle biopsies are often taken at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.[6] It is critical to immediately process and freeze samples to prevent any changes in amino acid concentrations or enrichments.[6]

Analytical Methods

The determination of L-Leucine-¹⁵N enrichment in biological samples is most commonly performed using mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) is a widely used technique that offers high precision and sensitivity.[7]

The general analytical workflow involves:

  • Sample Preparation: Deproteinization of plasma samples and hydrolysis of tissue proteins to release free amino acids.

  • Derivatization: Chemical modification of the amino acids to make them volatile for GC analysis.

  • GC-MS Analysis: Separation of the derivatized amino acids by gas chromatography followed by detection and quantification of the different isotopic forms by mass spectrometry.

Data Presentation and Interpretation

The primary outcome of L-Leucine-¹⁵N tracer studies is the calculation of the fractional synthetic rate (FSR) of protein. FSR represents the percentage of the protein pool that is newly synthesized per unit of time.

The formula for calculating FSR is:

FSR (%/hour) = (E_p2 - E_p1) / (E_precursor * t) * 100

Where:

  • E_p1 and E_p2 are the ¹⁵N enrichments of leucine (B10760876) in the protein-bound pool at two different time points.

  • E_precursor is the ¹⁵N enrichment of the precursor leucine pool (e.g., plasma or intracellular free leucine).

  • t is the time interval between the two measurements.[8]

Table 2: Representative Quantitative Data from L-Leucine-¹⁵N Studies

Study FocusSubjectsConditionTracerInfusion DetailsKey FindingsReference
Whole-body protein turnoverHealthy adultsFasting vs. FedL-[1-¹³C,¹⁵N]LeucineContinuous infusionFasting decreased protein synthesis.[5]
Muscle protein synthesisHealthy young menRest vs. ExerciseL-[ring-¹³C₆]Phenylalanine & L-[1-¹³C]LeucinePrimed, continuous infusionLeucine-enriched EAA ingestion after exercise prolongs myofibrillar protein synthesis.[9]
Splanchnic metabolismHealthy adult dogsEnteral vs. Parenteral nutritionL-[1-¹³C,¹⁵N]LeucinePrimed, continuous infusionRoute of amino acid administration alters splanchnic leucine metabolism.[10]
Leg protein turnoverHealthy adultsBasal vs. Amino acid infusionL-[¹⁵N]Phenylalanine & L-[1-¹³C]LeucineContinuous infusionAmino acid infusion stimulates muscle protein synthesis.[11]

Signaling Pathways

Leucine is not only a building block for proteins but also a potent signaling molecule that regulates protein synthesis. A key pathway through which leucine exerts its effects is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[12][13][14]

mTOR_pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates (inactivates) Translation Protein Synthesis S6K1->Translation eIF4E->Translation

Caption: Simplified mTORC1 signaling pathway activated by leucine.

Activation of mTORC1 by leucine leads to the phosphorylation of several downstream targets, including p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[15] Phosphorylation of S6K1 promotes protein synthesis, while phosphorylation of 4E-BP1 releases its inhibition of the translation initiation factor eIF4E, further stimulating protein synthesis.[15] L-Leucine-¹⁵N tracer studies, by providing a measure of protein synthesis rates, can offer valuable insights into the in vivo activity of this critical signaling pathway.

Conclusion

The use of L-Leucine-¹⁵N as a stable isotope tracer is a powerful and versatile technique for the in vivo investigation of amino acid kinetics. It provides a safe and reliable method for quantifying rates of protein synthesis and breakdown, offering valuable insights into the regulation of protein metabolism in health and disease. This technical guide has provided an overview of the principles, protocols, and applications of this methodology, which can serve as a valuable resource for researchers and professionals in the fields of metabolism, nutrition, and drug development.

References

Methodological & Application

Protocol for L-Leucine-¹⁵N Infusion in Human Subjects: A Detailed Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of L-Leucine-¹⁵N as a stable isotope tracer to measure whole-body and muscle protein synthesis in human subjects. This technique is a cornerstone of metabolic research, enabling the quantitative assessment of protein kinetics in response to various stimuli, including nutritional interventions, exercise, and pharmacological agents.

Introduction

L-Leucine, an essential branched-chain amino acid, plays a pivotal role not only as a substrate for protein synthesis but also as a key signaling molecule in the regulation of muscle mass.[1][2][3] The use of stable isotopes, such as ¹⁵N-labeled leucine (B10760876), allows for the safe and precise measurement of protein metabolism dynamics in humans. The primed continuous infusion of L-Leucine-¹⁵N is a widely accepted method to achieve isotopic steady state in the plasma and tissue fluid, enabling the calculation of protein synthesis and breakdown rates.[4] This protocol outlines the essential steps for conducting an L-Leucine-¹⁵N infusion study, from subject preparation to sample analysis.

Experimental Protocols

Subject Preparation

Proper subject preparation is critical to ensure the accuracy and reproducibility of the results.

  • Health Screening: Subjects should be healthy individuals, as confirmed by a comprehensive medical history, physical examination, and routine blood tests.

  • Dietary Control: For several days prior to the study, subjects should consume a standardized diet to normalize their metabolic state.

  • Fasting: Subjects should be in a post-absorptive state, typically requiring an overnight fast of 8-10 hours before the infusion begins. Water is permitted ad libitum.

L-Leucine-¹⁵N Infusion Protocol

The primed continuous infusion strategy is employed to rapidly achieve and maintain a steady-state enrichment of the tracer in the body's free amino acid pools.[4]

  • Catheter Placement: On the morning of the study, insert two intravenous catheters into contralateral arm veins. One catheter will be used for the infusion of the L-Leucine-¹⁵N tracer, and the other for repeated blood sampling.

  • Background Blood Sample: Before starting the infusion, draw a baseline blood sample to determine the natural isotopic enrichment of leucine.

  • Priming Dose: Administer a priming bolus of L-[¹⁵N]-Leucine to quickly raise the plasma enrichment to the expected plateau level. The priming dose is calculated based on the subject's body weight and the desired plasma enrichment.

  • Continuous Infusion: Immediately following the priming dose, commence a continuous intravenous infusion of L-[¹⁵N]-Leucine. The infusion rate is maintained at a constant level for the duration of the study.

  • Study Duration: The infusion is typically continued for several hours to ensure isotopic steady state is achieved and maintained. A common duration is 3 to 4 hours.[4]

Blood and Tissue Sampling
  • Blood Sampling: Collect arterialized venous blood samples at regular intervals throughout the infusion period. A common schedule involves sampling every 15-30 minutes during the initial phase to confirm the attainment of isotopic steady state, and then hourly thereafter.

  • Muscle Biopsies (Optional): For direct measurement of muscle protein synthesis, percutaneous needle biopsies can be obtained from a skeletal muscle, such as the vastus lateralis. A baseline biopsy is taken before the infusion starts, and a second biopsy is collected at the end of the infusion period.

Sample Processing and Analysis
  • Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Muscle Tissue Processing: If muscle biopsies are collected, they should be immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized, and proteins are precipitated.

  • Isotopic Enrichment Analysis: The ¹⁵N-enrichment in plasma-free leucine and in the amino acids from hydrolyzed muscle protein is determined using gas chromatography-mass spectrometry (GC-MS).[5][6]

Data Presentation

The following tables summarize typical quantitative data obtained from L-Leucine-¹⁵N infusion studies.

ParameterPriming Dose (µmol/kg)Continuous Infusion Rate (µmol/kg/h)Reference
Tracer Administration
L-[1-¹³C, ¹⁵N]-Leucine7.27.2[7]
L-[α-¹⁵N]-Lysine~1.6~2.4[8]
ConditionMuscle Protein Synthesis Rate (%/h)Whole-Body Protein Synthesis (g/kg/day)Reference
Protein Synthesis Rates
Post-absorptive (Fasting)0.043 ± 0.0023.5 ± 0.5[8][9]
Fed State / Amino Acid Infusion0.065 ± 0.009-[9]

Mandatory Visualizations

Leucine Signaling Pathway to Protein Synthesis

Leucine acts as a critical signaling molecule to stimulate muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway.[1][2][3][10][11]

Leucine_Signaling Leucine L-Leucine mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) Leucine->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates & inhibits Translation_Initiation Translation Initiation S6K1->Translation_Initiation eIF4E eIF4E eIF4E_BP1->eIF4E eIF4E->Translation_Initiation Protein_Synthesis Muscle Protein Synthesis Translation_Initiation->Protein_Synthesis

Caption: Leucine activates mTORC1, leading to the stimulation of muscle protein synthesis.

Experimental Workflow for L-Leucine-¹⁵N Infusion

The following diagram illustrates the key steps in conducting a stable isotope infusion study to measure protein synthesis.

Infusion_Workflow cluster_prep Subject Preparation cluster_infusion Infusion Protocol cluster_sampling Sampling cluster_analysis Analysis Health_Screening Health Screening Diet_Control Standardized Diet Health_Screening->Diet_Control Fasting Overnight Fasting Diet_Control->Fasting Catheter_Placement IV Catheter Placement (Infusion & Sampling) Fasting->Catheter_Placement Background_Sample Baseline Blood Sample Catheter_Placement->Background_Sample Priming_Dose Priming L-¹⁵N-Leucine Dose Background_Sample->Priming_Dose Continuous_Infusion Continuous L-¹⁵N-Leucine Infusion Priming_Dose->Continuous_Infusion Blood_Sampling Serial Blood Sampling Continuous_Infusion->Blood_Sampling Muscle_Biopsy Muscle Biopsies (Optional, Pre & Post) Continuous_Infusion->Muscle_Biopsy Sample_Processing Plasma Separation & Muscle Homogenization Blood_Sampling->Sample_Processing Muscle_Biopsy->Sample_Processing GCMS_Analysis GC-MS Analysis of ¹⁵N-Enrichment Sample_Processing->GCMS_Analysis Data_Calculation Calculation of Protein Synthesis Rates GCMS_Analysis->Data_Calculation

Caption: Workflow of the L-Leucine-¹⁵N stable isotope infusion study.

References

Application Notes and Protocols for L-Leucine-15N Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of biological samples for the quantitative analysis of L-Leucine-15N by mass spectrometry (MS). The following sections outline methodologies for protein precipitation, solid-phase extraction, and derivatization, complete with experimental protocols and expected performance data.

Introduction

This compound is a stable isotope-labeled amino acid commonly used as a tracer in metabolic research to study protein synthesis, degradation, and amino acid kinetics. Accurate quantification of this compound enrichment in biological matrices such as plasma, serum, and cell culture media is crucial for these studies. This application note details robust sample preparation workflows designed to minimize matrix effects and ensure high recovery and sensitivity for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation Strategies

The choice of sample preparation method depends on the sample matrix, the required limit of detection, and the desired throughput. Three common and effective strategies are presented:

  • Protein Precipitation (PPT): A rapid and straightforward method for removing the bulk of proteins from biological fluids. It is often sufficient for many applications and can be easily automated.

  • Solid-Phase Extraction (SPE): A more selective technique that provides cleaner extracts by removing salts, phospholipids, and other interferences in addition to proteins. Cation-exchange SPE is particularly effective for amino acid isolation.

  • Derivatization: Chemical modification of this compound to enhance its chromatographic retention and ionization efficiency, thereby improving sensitivity. This is often employed when very low detection limits are required.

The following diagram illustrates the general workflow for sample preparation and analysis.

G cluster_0 Sample Collection & Pre-treatment cluster_2 Analysis BiologicalSample Biological Sample (Plasma, Serum, etc.) AddISTD Add Internal Standard (e.g., L-Leucine-13C6,15N) BiologicalSample->AddISTD Vortex Vortex to Mix AddISTD->Vortex ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Vortex->ProteinPrecipitation SPE Solid-Phase Extraction (Cation Exchange) ProteinPrecipitation->SPE Optional Further Cleanup Derivatization Derivatization (Optional, e.g., AQC) ProteinPrecipitation->Derivatization LCMS LC-MS/MS Analysis ProteinPrecipitation->LCMS SPE->Derivatization Optional SPE->LCMS Derivatization->LCMS Data Data Analysis & Quantification LCMS->Data G Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (1% Formic Acid in Water) Condition->Equilibrate Load 3. Load Sample (Acidified Supernatant) Equilibrate->Load Wash1 4. Wash (1% Formic Acid in Water) Load->Wash1 Wash2 5. Wash (Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute DryReconstitute 7. Dry & Reconstitute Elute->DryReconstitute Analysis LC-MS/MS Analysis DryReconstitute->Analysis

Application Note: A Comparative Analysis of GC-MS and LC-MS for L-Leucine-15N Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of L-Leucine-15N. It includes comprehensive experimental protocols, a comparative analysis of the two techniques, and discusses the crucial role of L-Leucine in cellular signaling pathways. This guide is intended to assist researchers in selecting the optimal analytical method for their specific needs in stable isotope tracer studies.

Introduction

L-Leucine is an essential branched-chain amino acid (BCAA) that serves not only as a fundamental building block for protein synthesis but also as a critical signaling molecule.[1][2] Stable isotope-labeled L-Leucine, particularly this compound, is an invaluable tool in metabolic research, allowing for the precise tracking and quantification of leucine (B10760876) metabolism, protein synthesis, and breakdown.[3][4] Accurate quantification of this compound is paramount in fields ranging from clinical diagnostics to drug development.

Both GC-MS and LC-MS are powerful analytical techniques widely employed for amino acid analysis.[5] However, they differ significantly in their principles, sample preparation requirements, and performance characteristics.[5][6] This application note provides a head-to-head comparison of GC-MS and LC-MS for this compound quantification, offering detailed protocols to enable researchers to implement these methods effectively.

The Role of L-Leucine in mTOR Signaling

L-Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][2][7][8] The activation of mTORC1 by leucine promotes protein synthesis by phosphorylating key downstream targets, including p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8][9] Understanding this pathway is crucial for research in areas such as muscle physiology, aging, and metabolic diseases.[7][10]

mTOR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular L-Leucine L-Leucine Amino Acid Transporters Amino Acid Transporters L-Leucine->Amino Acid Transporters Intracellular Leucine Intracellular Leucine Amino Acid Transporters->Intracellular Leucine mTORC1 mTORC1 Intracellular Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis promotes Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: L-Leucine activates the mTORC1 signaling pathway.

GC-MS for this compound Quantification

GC-MS is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis.[11][12]

Principle

In GC-MS analysis of this compound, the sample is first subjected to a derivatization reaction. The resulting volatile derivative is then injected into the gas chromatograph, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Quantification is achieved by monitoring specific ions characteristic of the derivatized this compound and comparing their abundance to that of a known internal standard.

Experimental Workflow

GCMS_Workflow Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Supernatant Evaporation Supernatant Evaporation Protein Precipitation->Supernatant Evaporation Derivatization Derivatization Supernatant Evaporation->Derivatization GC Separation GC Separation Derivatization->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Detailed Protocol: TBDMS Derivatization

This protocol describes the derivatization of this compound using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives.[11][13]

1. Sample Preparation:

  • To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new microcentrifuge tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

2. Derivatization:

  • To the dried residue, add 50 µL of acetonitrile (B52724) and 50 µL of MTBSTFA.
  • Cap the vial tightly and heat at 70°C for 30 minutes.[11]
  • Allow the sample to cool to room temperature before analysis.

3. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (splitless).
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 5 minutes.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • MSD Transfer Line Temperature: 280°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Monitor characteristic ions for L-Leucine-TBDMS and this compound-TBDMS.

LC-MS for this compound Quantification

LC-MS is a highly versatile and sensitive technique that is particularly well-suited for the analysis of polar and non-volatile compounds. A key advantage of LC-MS for amino acid analysis is the ability to analyze them in their native form without the need for derivatization.[14][15]

Principle

In LC-MS, the sample is injected into a liquid chromatograph, where this compound is separated from other sample components based on its interaction with the stationary phase of the LC column. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common mode of separation for polar analytes like amino acids.[14][16] Following separation, the analyte elutes from the column and enters the mass spectrometer. Electrospray ionization (ESI) is typically used to generate ions in the gas phase. The ions are then separated by their m/z ratio and detected. Quantification is achieved using an internal standard and monitoring specific precursor-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

LCMS_Workflow Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Dilution Dilution Protein Precipitation->Dilution LC Separation (HILIC) LC Separation (HILIC) Dilution->LC Separation (HILIC) MS/MS Detection MS/MS Detection LC Separation (HILIC)->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

References

Application Notes and Protocols for Calculating Muscle Protein Synthesis with L-Leucine-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of muscle protein synthesis (MPS) is a cornerstone of research in muscle physiology, metabolism, and the development of therapeutics for muscle-wasting conditions. The use of stable isotope-labeled amino acids, particularly L-Leucine-15N, provides a powerful and safe method to dynamically quantify the rate of new protein synthesis in skeletal muscle. This document provides detailed application notes and protocols for designing and conducting studies to measure MPS using this compound as a tracer.

The branched-chain amino acid leucine (B10760876) is not only a building block for new proteins but also a potent signaling molecule that stimulates the mTORC1 pathway, a key regulator of protein translation.[1][2][3] Leucine's dual role makes it an amino acid of particular interest in the study of muscle anabolism.[1][4][5] By introducing L-Leucine labeled with the stable isotope ¹⁵N, researchers can trace its incorporation into newly synthesized muscle proteins over time. This allows for the calculation of the fractional synthesis rate (FSR), a direct measure of the rate of muscle protein synthesis.

Principle of the Method

The determination of muscle protein synthesis using this compound is based on the precursor-product principle. A known amount of this compound (the tracer) is introduced into the body, typically via intravenous infusion. This labeled leucine mixes with the body's free leucine pool, which acts as the precursor pool for protein synthesis. Over time, this ¹⁵N-labeled leucine is incorporated into newly synthesized muscle proteins (the product). By measuring the enrichment of ¹⁵N in both the precursor pool (e.g., plasma or intracellular free leucine) and the product (muscle protein-bound leucine) over a defined period, the fractional synthesis rate (FSR) can be calculated.

The FSR represents the fraction of the muscle protein pool that is newly synthesized per unit of time and is typically expressed as a percentage per hour (%/h).

Key Signaling Pathway: Leucine and mTORC1

Leucine is a critical activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central signaling hub that promotes muscle protein synthesis.[1][2][3] Understanding this pathway is crucial for interpreting MPS data. Leucine's anabolic effects are primarily mediated through the activation of mTOR signaling.[2][4] Ingestion of leucine-enriched nutrients has been shown to potently activate the mTOR signaling pathway and protein synthesis in human skeletal muscle.[2]

Leucine_mTOR_Pathway Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates Insulin Insulin PI3K PI3K Insulin->PI3K activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis | (inhibition) Akt Akt/PKB PI3K->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits Rheb->mTORC1 activates

Figure 1. Leucine and Insulin Signaling to mTORC1.

Experimental Protocol: Primed, Continuous Infusion of this compound

This protocol describes a common method for measuring MPS in human subjects using a primed, continuous intravenous infusion of this compound.

I. Subject Preparation
  • Recruitment and Screening: Recruit healthy volunteers or a specific patient population. Screen subjects for any conditions that may affect protein metabolism.

  • Dietary Control: For several days prior to the study, provide subjects with a standardized diet to ensure consistent nutritional status.

  • Fasting: Subjects should arrive at the laboratory in the morning after an overnight fast.

  • Catheterization: Place an intravenous catheter in a forearm vein for the infusion of the tracer and another catheter in a contralateral hand or forearm vein, which may be heated, for "arterialized" venous blood sampling.

II. Tracer Infusion
  • Tracer Preparation: Prepare a sterile solution of this compound in 0.9% saline. The exact concentration will depend on the infusion rate and duration.

  • Priming Dose: To rapidly achieve isotopic steady state in the plasma, administer a priming dose of this compound.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of this compound at a constant rate for the duration of the experimental period (typically 4-6 hours).[6]

III. Sample Collection
  • Blood Sampling: Collect blood samples at regular intervals throughout the infusion period to monitor plasma ¹⁵N-leucine enrichment and confirm isotopic steady state.

  • Muscle Biopsies: Obtain muscle tissue samples, typically from the vastus lateralis, at the beginning and end of the steady-state period using the percutaneous needle biopsy technique.[7]

IV. Sample Processing and Analysis
  • Plasma Separation: Centrifuge blood samples to separate plasma. Deproteinize plasma samples for the analysis of free ¹⁵N-leucine enrichment.

  • Muscle Homogenization: Homogenize muscle tissue samples and separate the intracellular free amino acid pool from the muscle protein-bound amino acids.

  • Protein Hydrolysis: Hydrolyze the muscle protein pellet to release individual amino acids.

  • Derivatization: Derivatize the amino acids from plasma, the intracellular free pool, and the protein hydrolysate to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Mass Spectrometry: Analyze the derivatized samples by GC-MS to determine the isotopic enrichment of ¹⁵N in leucine.[8][9]

Experimental_Workflow cluster_infusion Infusion Period Subject_Prep Subject Preparation (Fasting, Catheterization) Tracer_Infusion Primed, Continuous Infusion of this compound Subject_Prep->Tracer_Infusion Blood_Sampling Serial Blood Sampling Tracer_Infusion->Blood_Sampling Muscle_Biopsy_1 Initial Muscle Biopsy Tracer_Infusion->Muscle_Biopsy_1 Steady_State Isotopic Steady State (e.g., 4 hours) Sample_Processing Sample Processing (Plasma Separation, Muscle Homogenization) Blood_Sampling->Sample_Processing Muscle_Biopsy_1->Sample_Processing Muscle_Biopsy_2 Final Muscle Biopsy Steady_State->Muscle_Biopsy_2 Muscle_Biopsy_2->Sample_Processing GC_MS_Analysis GC-MS Analysis (Isotopic Enrichment) Sample_Processing->GC_MS_Analysis FSR_Calculation FSR Calculation GC_MS_Analysis->FSR_Calculation

Figure 2. Experimental Workflow for MPS Measurement.

Calculation of Muscle Protein Fractional Synthesis Rate (FSR)

The FSR is calculated using the following general formula:

FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

Where:

  • E_p1 and E_p2 are the ¹⁵N-leucine enrichments in the protein-bound pool at the time of the first and second muscle biopsies, respectively.

  • E_precursor is the average ¹⁵N-leucine enrichment in the precursor pool (plasma or intracellular free leucine) during the time between the biopsies.

  • t is the time in hours between the two muscle biopsies.

Data Presentation

The following tables summarize representative data from studies measuring muscle protein synthesis under various conditions.

Table 1: Muscle Protein FSR in Response to Leucine-Enriched Amino Acid Supplementation

GroupConditionFSR (%/h) (Plasma Precursor)FSR (%/h) (Intracellular Precursor)
ControlsBasal0.045 ± 0.0050.060 ± 0.006
ControlsPost-BCAA/LEU0.075 ± 0.0070.095 ± 0.008
CirrhosisBasal0.048 ± 0.0060.062 ± 0.007
CirrhosisPost-BCAA/LEU0.072 ± 0.0080.090 ± 0.009

Data are presented as mean ± SEM. Data adapted from a study on the metabolic responses to leucine-enriched branched-chain amino acid supplementation.[10]

Table 2: Comparison of FSR Measured with Different Leucine and Phenylalanine Tracers

ConditionTracerFSR (%/h)
Fasted[5,5,5-²H₃]leucine0.063 ± 0.005
Fasted[ring-¹³C₆]phenylalanine or [ring-²H₅]phenylalanine0.051 ± 0.004
Fed[5,5,5-²H₃]leucine0.080 ± 0.007
Fed[ring-¹³C₆]phenylalanine or [ring-²H₅]phenylalanine0.066 ± 0.005

Data are presented as mean ± SEM. These findings indicate that the absolute rates of muscle protein FSR can differ depending on the tracer amino acid used.[11]

Table 3: Myofibrillar Protein FSR in Older Men with Leucine Supplementation

GroupFSR (%/h)
Control Diet0.053 ± 0.009
Leucine Supplemented Diet0.083 ± 0.008

Data are presented as mean ± SEM. Leucine supplementation improved myofibrillar muscle protein FSR in elderly men.[12]

Conclusion

The use of this compound as a stable isotope tracer is a robust and reliable method for quantifying muscle protein synthesis. This technique is invaluable for understanding the regulation of muscle mass in health and disease and for evaluating the efficacy of nutritional and pharmacological interventions aimed at promoting muscle growth and preventing muscle loss. Careful experimental design, execution, and data analysis are critical for obtaining accurate and meaningful results.

References

Application Notes and Protocols for L-Leucine-¹⁵N Tracer Methods in Organ-Specific Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing L-Leucine-¹⁵N tracer methodologies to investigate organ-specific protein turnover. This powerful technique offers invaluable insights into the dynamic processes of protein synthesis and breakdown in various physiological and pathological states, aiding in basic research and the development of novel therapeutics.

Introduction to L-Leucine-¹⁵N Tracer Methods

Stable isotope tracers, such as L-Leucine labeled with the heavy isotope of nitrogen (¹⁵N), are non-radioactive and safe for use in human studies.[1] By introducing L-Leucine-¹⁵N into a biological system, researchers can track its incorporation into newly synthesized proteins.[1] The rate of incorporation provides a direct measure of protein synthesis, while the dilution of the tracer in the free amino acid pool can be used to estimate protein breakdown.[2] Mass spectrometry is the primary analytical technique used to measure the isotopic enrichment of ¹⁵N in both the free amino acid pool and in proteins.[3]

Leucine (B10760876) is an essential amino acid that plays a crucial role not only as a building block for proteins but also as a signaling molecule that stimulates protein synthesis, primarily through the mTOR pathway.[4][5][6] This makes L-Leucine-¹⁵N an ideal tracer for studying the regulation of protein metabolism.

Applications in Research and Drug Development:

  • Understanding Disease Pathophysiology: Studying alterations in protein turnover in various organs is crucial for understanding the mechanisms of diseases such as cancer cachexia, sarcopenia, diabetes, and liver disease.[7][8][9]

  • Evaluating Therapeutic Interventions: These methods are used to assess the efficacy of drugs or nutritional interventions aimed at modulating protein metabolism.[1][3] For instance, they can be used to determine if a new drug candidate can ameliorate muscle wasting by stimulating protein synthesis or inhibiting breakdown.[9]

  • Pharmacodynamic (PD) Biomarkers: Changes in organ-specific protein synthesis rates can serve as sensitive pharmacodynamic biomarkers, providing early evidence of a drug's biological activity.[1]

  • Metabolic Research: L-Leucine-¹⁵N tracers are fundamental tools for investigating the intricate regulation of protein metabolism in response to various stimuli, including nutrients, hormones, and exercise.[1][3]

Experimental Protocols

Two primary methods are employed for in vivo studies of protein turnover using L-Leucine-¹⁵N: the constant infusion method and the flooding dose method.

Protocol 1: Primed Constant Infusion of L-Leucine-¹⁵N

This method involves the continuous intravenous infusion of the tracer to achieve a steady-state enrichment in the plasma and intracellular free amino acid pools.[10]

Objective: To measure the fractional synthesis rate (FSR) of protein in a specific organ over a period of several hours.

Materials:

  • Sterile, pyrogen-free L-Leucine-¹⁵N (99 atom % ¹⁵N)

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Catheters for intravenous infusion and blood sampling

  • Biopsy needles for tissue collection

  • Liquid nitrogen for snap-freezing samples

  • Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for protein hydrolysis (e.g., 6N HCl)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Subject Preparation: Subjects should be fasted overnight (8-12 hours) to achieve a post-absorptive state.

  • Catheter Placement: Insert a catheter into a forearm vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood, for blood sampling.

  • Priming Dose: Administer a priming bolus of L-Leucine-¹⁵N to rapidly achieve isotopic equilibrium. The priming dose is typically calculated based on the subject's body weight and the desired plasma enrichment.

  • Constant Infusion: Immediately following the priming dose, begin a continuous infusion of L-Leucine-¹⁵N at a constant rate.[10] The infusion is typically maintained for 3 to 6 hours.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma L-Leucine-¹⁵N enrichment and confirm the attainment of a steady state.

  • Tissue Biopsy: At the end of the infusion period, obtain a tissue biopsy from the organ of interest (e.g., vastus lateralis muscle, liver).[10] Immediately snap-freeze the tissue sample in liquid nitrogen and store it at -80°C until analysis.

  • Sample Preparation for Mass Spectrometry:

    • Plasma: Deproteinize plasma samples and derivatize the amino acids for GC-MS or prepare for LC-MS/MS analysis to determine the enrichment of free L-Leucine-¹⁵N.

    • Tissue:

      • Homogenize the frozen tissue sample in a suitable lysis buffer.[11]

      • Precipitate and wash the protein pellet to remove free amino acids.

      • Hydrolyze the protein pellet in 6N HCl at 110°C for 24 hours.

      • Isolate the amino acids from the hydrolysate and derivatize them for GC-MS or prepare for LC-MS/MS analysis to determine the incorporation of L-Leucine-¹⁵N into the protein.

  • Mass Spectrometry Analysis: Analyze the prepared samples to determine the isotopic enrichment of L-Leucine-¹⁵N.[12]

  • Calculation of Fractional Synthesis Rate (FSR): FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100 Where:

    • E_p is the enrichment of ¹⁵N in the protein-bound leucine.

    • E_precursor is the enrichment of ¹⁵N in the precursor pool (plasma or intracellular free leucine).

    • t is the duration of the infusion in hours.

Protocol 2: Flooding Dose of L-Leucine-¹⁵N

This method involves the administration of a large bolus of unlabeled leucine along with the L-Leucine-¹⁵N tracer.[13] This "floods" the free amino acid pools, equalizing the enrichment between the plasma and intracellular compartments and simplifying the measurement of the true precursor enrichment.[13]

Objective: To measure the FSR of protein in a specific organ over a shorter period (30-90 minutes).

Materials:

  • Same as for the constant infusion protocol, with the addition of a large quantity of unlabeled L-Leucine.

Procedure:

  • Subject Preparation: Subjects are typically studied in the post-absorptive state.

  • Tracer Administration: A large bolus containing both L-Leucine-¹⁵N and a high concentration of unlabeled L-Leucine is administered intravenously over a short period (e.g., 1-2 minutes).[13]

  • Blood Sampling: Collect blood samples at multiple time points after the injection (e.g., 5, 15, 30, 60, 90 minutes) to measure the plasma L-Leucine-¹⁵N enrichment over time.

  • Tissue Biopsy: Obtain a tissue biopsy from the organ of interest at a specific time point after the flooding dose (e.g., 90 minutes). Immediately snap-freeze the tissue in liquid nitrogen.

  • Sample Preparation and Mass Spectrometry Analysis: The procedures are the same as for the constant infusion method.

  • Calculation of Fractional Synthesis Rate (FSR): FSR (%/hour) = (E_p / ∫E_precursor(t) dt) * 100 Where:

    • E_p is the enrichment of ¹⁵N in the protein-bound leucine at the time of biopsy.

    • ∫E_precursor(t) dt is the integral of the precursor enrichment (plasma L-Leucine-¹⁵N) over the experimental period.

Data Presentation

Quantitative data on organ-specific protein turnover is crucial for comparative analysis. The following tables summarize typical fractional synthesis rates (FSR) in various organs from human and animal studies.

Table 1: Fractional Protein Synthesis Rates (%/day) in Different Organs of Rats.

OrganFSR (%/day) - GrowingFSR (%/day) - Adult
Liver>502.2
Kidney>501.8
Spleen-1.6
Skeletal Muscle13 - 230.5
Brain13 - 230.6
Heart13 - 230.7
Lung-1.0

Data compiled from studies in rats.[14][15] Note that rates can vary significantly based on age, nutritional status, and experimental conditions.

Table 2: Fractional Protein Synthesis Rates (%/hour) in Human Tissues.

TissueConditionFSR (%/hour)
Skeletal Muscle (Leg)Post-absorptive0.053 - 0.070
Skeletal Muscle (Leg)Amino Acid Infusion0.083 - 0.087

Data from studies involving L-[1-¹³C]phenylalanine and L-[¹⁵N]phenylalanine tracers.[10][16] These values provide a reference for expected ranges in human studies.

Table 3: Median Protein Turnover Rates (kdeg/day) in Different Mouse Tissues.

TissueMedian Turnover Rate (kdeg/day)
Liver0.162
Kidney0.156
Heart0.059
Skeletal Muscle0.023
Brain0.075
Blood0.20

Data obtained using a deuterated valine tracer.[4][17] The turnover rate constant (kdeg) is related to the half-life of the protein population.

Visualization of Key Pathways and Workflows

Signaling Pathways

The regulation of protein synthesis is a complex process involving multiple signaling pathways. Leucine, in particular, activates the mTORC1 pathway, a central regulator of cell growth and protein synthesis.

mTOR_Signaling_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Insulin Insulin PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E inhibits eIF4F eIF4F Complex Assembly eIF4E->eIF4F eIF4F->Protein_Synthesis

Caption: Leucine and Insulin signaling converge on mTORC1 to promote protein synthesis.

eIF4E_Regulation mTORC1 mTORC1 _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates P_4EBP1 Phosphorylated 4E-BP1 _4EBP1->P_4EBP1 eIF4E eIF4E _4EBP1->eIF4E binds and inhibits P_4EBP1->eIF4E releases eIF4F eIF4F Complex eIF4E->eIF4F eIF4G eIF4G eIF4G->eIF4F Translation_Initiation Translation Initiation eIF4F->Translation_Initiation Experimental_Workflow Subject_Prep Subject Preparation Tracer_Admin Tracer Administration Subject_Prep->Tracer_Admin Sampling Blood & Tissue Sampling Tracer_Admin->Sampling Sample_Prep Sample Preparation Sampling->Sample_Prep MS_Analysis Mass Spectrometry Analysis Sample_Prep->MS_Analysis Data_Analysis Data Analysis & FSR Calculation MS_Analysis->Data_Analysis

References

Application Notes and Protocols for L-Leucine-15N in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Leucine-15N, a stable isotope-labeled amino acid, in preclinical animal models. This compound serves as a powerful tracer for investigating protein synthesis, amino acid metabolism, and cell signaling pathways, offering valuable insights for research in areas such as sarcopenia, metabolic disorders, and drug development.

Introduction to this compound

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role beyond being a simple substrate for protein synthesis. It acts as a signaling molecule, potently activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2][3][4] The use of L-Leucine labeled with the stable isotope 15N (this compound) allows researchers to trace the fate of leucine (B10760876) in vivo, enabling the quantification of key metabolic processes.[5]

Key Applications:

  • Measurement of whole-body and tissue-specific protein synthesis rates.

  • Investigation of the anabolic effects of nutrients, drugs, and exercise.

  • Elucidation of the mechanisms underlying muscle growth and atrophy.

  • Studies on amino acid transport and metabolism.

  • Assessment of endogenous amino acid losses.[6][7]

Key Signaling Pathway: mTORC1

Leucine is a primary activator of the mTOR Complex 1 (mTORC1) signaling pathway, which is fundamental to its anabolic effects.[2][3] Understanding this pathway is crucial for interpreting data from this compound tracer studies.

mTOR_Pathway cluster_input Inputs cluster_core mTORC1 Activation cluster_output Downstream Effects Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates Insulin Insulin / Growth Factors TSC1_2 TSC1/2 Insulin->TSC1_2 inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome S6K1 p70S6K1 mTORC1->S6K1 phosphorylates/ activates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates/ inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Rheb Rheb Rheb->mTORC1 activates TSC1_2->Rheb inhibits Protein_Synthesis Protein Synthesis (Translation Initiation) S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis represses when active

Figure 1: Simplified L-Leucine-mediated mTORC1 signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from studies utilizing labeled leucine to assess protein metabolism. These values can serve as a reference for designing experiments and interpreting results.

Table 1: Muscle Protein Fractional Synthesis Rate (FSR) in Response to Leucine

SpeciesConditionLeucine AdministrationFSR (%/h)Reference
Human (Elderly)Fed State (Control Diet)Control0.053 ± 0.009[8]
Human (Elderly)Fed State (Leucine-supplemented)Leucine-supplemented meals0.083 ± 0.008[8]
RatFood-deprivedOral gavage (0.135 g/kg BW)Significantly greater than control[9]
Human (Trained Men)Post-endurance exercise (Control)0g Protein / 0g Leucine0.060 ± 0.012
Human (Trained Men)Post-endurance exercise (5LEU)23g Protein / 5g Leucine0.080 ± 0.014
Human (Trained Men)Post-endurance exercise (15LEU)70g Protein / 15g Leucine0.090 ± 0.011

Table 2: this compound Administration Protocols and Dosing

Animal ModelAdministration RouteDoseStudy PurposeReference
Cecectomized RoostersSubcutaneous Injection20 mg/kg of body weightDetermine endogenous amino acid losses[6]
Pigs (Gilts)Continuous Intravenous Infusion40 mg/kg of body weight daily for 9 daysDetermine recovery of endogenous protein[10]
RatsOral Gavage0.068 to 1.35 g/kg body weightInvestigate stimulation of muscle protein synthesis[9]
RatsDietary Supplementation1.5% in drinking waterAssess effects on nitric oxide synthesis and adiposity[11]

Experimental Protocols

Below are detailed protocols for common applications of this compound in preclinical animal models.

Protocol 1: Single Injection Method for Measuring Endogenous Amino Acid Losses (EAAL)

This protocol is adapted from studies in cecectomized roosters and is suitable for determining the contribution of endogenous protein to digesta.[6]

Single_Injection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sample Collection cluster_analysis Analysis Acclimation 1. Acclimatize Animals (e.g., 1 week recovery) Fasting 2. Fast Animals (e.g., 15h food deprivation) Acclimation->Fasting Feeding 3. Precision Feed Experimental Diet (25 g/kg BW) Fasting->Feeding Injection 4. Subcutaneous Injection of This compound (20 mg/kg BW) Feeding->Injection Blood 5. Blood Sample Collection (e.g., 23h post-injection) Injection->Blood Excreta 6. Excreta Collection (e.g., continuous for 48h) Injection->Excreta Analysis 7. Isotopic Enrichment Analysis (GC-MS or LC-MS/MS) of plasma and excreta Blood->Analysis Excreta->Analysis

Figure 2: Experimental workflow for the single injection this compound method.

Methodology:

  • Animal Acclimation: Allow animals to acclimate to individual housing and the experimental diet for a period of at least one week.

  • Fasting: Subject animals to a pre-experimental fast (e.g., 15 hours) to ensure an empty digestive tract.[12]

  • Diet Administration: Provide a precisely weighed amount of the experimental diet to each animal (e.g., 25 g/kg body weight).[6]

  • Tracer Administration: Immediately after feeding, administer a single subcutaneous injection of this compound at a dose of 20 mg/kg body weight.[6] The tracer should be dissolved in a sterile vehicle (e.g., 0.9% saline).

  • Sample Collection:

    • Blood: Collect blood samples at a specified time point (e.g., 23 hours post-injection) to determine the 15N-enrichment of free leucine in the plasma, which serves as the precursor pool.[6]

    • Excreta/Digesta: Collect all excreta or ileal digesta continuously for a defined period (e.g., 48 hours) to measure the total output and 15N-enrichment of leucine.[6]

  • Sample Processing and Analysis:

    • Deproteinize plasma samples (e.g., with sulfosalicylic acid) to isolate the free amino acid fraction.

    • Homogenize and process excreta/digesta samples.

    • Determine the 15N-enrichment of leucine in the processed samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: Calculate endogenous leucine losses based on the isotopic dilution principle, comparing the enrichment of the precursor pool (plasma) to the enrichment in the collected excreta/digesta.

Protocol 2: Continuous Infusion for Measuring Muscle Protein Synthesis (MPS)

This protocol is based on methods used to determine fractional synthesis rates (FSR) in muscle tissue and is suitable for assessing the anabolic response to interventions.[8][10]

Methodology:

  • Catheterization: Surgically implant catheters (e.g., in the jugular vein) for tracer infusion and blood sampling. Allow for a recovery period post-surgery.

  • Baseline Sampling: Prior to starting the infusion, collect a baseline blood sample and a muscle biopsy from a relevant muscle group (e.g., vastus lateralis or gastrocnemius).

  • Priming Dose: Administer an initial bolus (priming dose) of this compound to rapidly achieve isotopic equilibrium in the body's free amino acid pool.

  • Continuous Infusion: Immediately following the priming dose, begin a constant intravenous infusion of this compound. The infusion rate should be maintained for the duration of the experimental period (e.g., several hours). A typical infusion rate in pigs has been 40 mg/kg of body weight per day.[10]

  • Experimental Intervention: During the infusion period, the experimental treatment (e.g., administration of a test compound, specific diet, or exercise protocol) can be applied.

  • Blood Sampling: Collect periodic blood samples throughout the infusion to confirm that isotopic steady-state in the plasma has been achieved and maintained.

  • Final Biopsy: At the end of the experimental period, collect a second muscle biopsy from the same muscle, near the initial biopsy site.

  • Sample Processing and Analysis:

    • Immediately freeze muscle tissue in liquid nitrogen.

    • Process plasma and muscle samples to determine 15N-leucine enrichment in the plasma (precursor pool) and the muscle protein-bound fraction.

    • Analyze enrichment using GC-MS or LC-MS/MS.

  • Calculation of FSR: The fractional synthesis rate is calculated using the formula:

    FSR (%/hour) = (E₂ - E₁) / (Eₚ * t) * 100

    Where:

    • E₂ is the 15N enrichment in the protein-bound leucine at the end of the infusion.

    • E₁ is the 15N enrichment in the protein-bound leucine at baseline.

    • Eₚ is the average 15N enrichment in the plasma free leucine (precursor pool) during the infusion.

    • t is the duration of the infusion period in hours.

Conclusion

The use of this compound as a metabolic tracer is a robust and versatile technique in preclinical animal research. It provides quantitative data on protein synthesis and amino acid metabolism that are essential for understanding physiological and pathological processes. The protocols outlined here, in conjunction with the provided quantitative data and pathway information, offer a comprehensive guide for researchers aiming to incorporate this powerful tool into their studies. Careful experimental design and precise analytical techniques are paramount to obtaining reliable and interpretable results.

References

Application Note & Protocol: Determining L-Leucine-¹⁵N Enrichment in Plasma and Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for quantifying the enrichment of the stable isotope L-Leucine-¹⁵N in plasma and tissue samples. This technique is a cornerstone for studying protein metabolism, particularly for measuring rates of protein synthesis and breakdown in various physiological and pathological states.[1][2][3][4] The protocols outlined below cover the entire workflow, from in vivo tracer infusion to sample preparation, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The use of stable isotope-labeled amino acids, such as L-Leucine-¹⁵N, is a powerful and safe method for studying protein dynamics in vivo.[3][4] The fundamental principle involves introducing the labeled L-Leucine-¹⁵N into the body, typically through a primed, constant intravenous infusion. This labeled leucine (B10760876) acts as a tracer, mixing with the body's free leucine pool.

This enriched free leucine pool serves as the precursor for new protein synthesis. By measuring the incorporation of L-Leucine-¹⁵N into tissue proteins over a specific period and the enrichment of the precursor pool (plasma free leucine), it is possible to calculate the fractional synthetic rate (FSR) of the protein in that tissue.[3] This provides a quantitative measure of the rate at which new proteins are being synthesized.

The general workflow for such a study is depicted below.

G cluster_0 In Vivo Procedure cluster_1 Sample Processing cluster_2 Analytical Phase subject Subject Preparation (Fasting, Catheterization) infusion Primed, Constant Infusion of L-Leucine-¹⁵N Tracer subject->infusion sampling Blood & Tissue Biopsy Sample Collection infusion->sampling plasma_prep Plasma Separation & Protein Precipitation sampling->plasma_prep tissue_prep Tissue Homogenization & Protein Hydrolysis sampling->tissue_prep aa_extraction Amino Acid Extraction & Purification plasma_prep->aa_extraction tissue_prep->aa_extraction derivatization Amino Acid Derivatization aa_extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Enrichment Calculation gcms->data_analysis G Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates & inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4F eIF4F Complex Assembly eIF4E_BP1->eIF4F inhibits eIF4F->Protein_Synthesis initiates

References

Application Notes and Protocols for L-Leucine-15N Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions in biological systems. The use of stable isotope tracers, such as L-Leucine-15N, provides a dynamic view of cellular metabolism, offering critical insights into the regulation of metabolic pathways in both health and disease. L-Leucine, an essential branched-chain amino acid, is not only a building block for protein synthesis but also a key signaling molecule, most notably in the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a prime target for drug development.[4][5][6]

These application notes provide a detailed experimental design and protocols for conducting this compound metabolic flux analysis. The information is tailored for researchers, scientists, and drug development professionals aiming to investigate leucine (B10760876) metabolism and its influence on signaling pathways like mTOR. By tracing the metabolic fate of this compound, researchers can quantify fluxes through key metabolic pathways, identify potential drug targets, and assess the efficacy of therapeutic interventions.

Key Applications

  • Elucidating Disease Mechanisms: Understanding how leucine metabolism is altered in diseases such as cancer and diabetes.

  • Drug Discovery and Development: Assessing the impact of novel therapeutics on the mTOR signaling pathway and downstream metabolic processes.[5]

  • Nutritional Science: Investigating the role of leucine in muscle protein synthesis and overall metabolic health.

  • Basic Research: Probing the fundamental aspects of amino acid sensing and signaling in cellular processes.

Experimental Design and Workflow

A typical this compound metabolic flux analysis experiment involves several key stages, from cell culture and isotope labeling to mass spectrometry analysis and data interpretation. A well-designed experiment is crucial for obtaining high-quality and interpretable data.

Experimental_Workflow A 1. Cell Culture and Treatment B 2. This compound Labeling A->B C 3. Metabolite Extraction B->C D 4. Sample Derivatization (Optional) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis E->F G 7. Metabolic Flux Calculation F->G

Experimental Workflow Diagram.

Signaling Pathway of Interest: mTORC1 Activation by Leucine

L-Leucine is a potent activator of the mTORC1 signaling pathway, a critical regulator of protein synthesis and cell growth. Understanding this pathway is often a primary goal of this compound metabolic flux analysis.

mTOR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext L-Leucine Leucine_int Intracellular L-Leucine Leucine_ext->Leucine_int Amino Acid Transporter Sestrin2 Sestrin2 Leucine_int->Sestrin2 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits Interaction GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP Activity Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF Activity (stimulated by GATOR2) mTORC1_inactive Inactive mTORC1 Rag_GTP->mTORC1_inactive mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Recruitment to Lysosome S6K1 p70S6K1 mTORC1_active->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1_active->FourEBP1 Phosphorylates Autophagy Autophagy mTORC1_active->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibits

Leucine-mediated mTORC1 Signaling Pathway.

Data Presentation

Quantitative data from this compound metabolic flux analysis should be summarized in clearly structured tables for easy comparison. Below are examples of how to present such data.

Table 1: Mass Isotopomer Distribution of Leucine and its Metabolites

This table shows the relative abundance of different mass isotopomers for L-Leucine and its downstream metabolite, α-ketoisocaproate (KIC), after labeling with this compound. The "M+0" represents the unlabeled molecule, while "M+1" represents the molecule with one 15N atom.

MetaboliteMass IsotopomerControl Cells (%)Drug-Treated Cells (%)
L-LeucineM+05.2 ± 0.810.5 ± 1.2
M+1 94.8 ± 1.5 89.5 ± 2.1
α-Ketoisocaproate (KIC)M+045.3 ± 3.160.7 ± 4.5
M+1 54.7 ± 3.1 39.3 ± 4.2

Data are presented as mean ± standard deviation.

Table 2: Metabolic Flux Rates Through Leucine-Related Pathways

This table presents the calculated metabolic flux rates for key reactions involving leucine, such as its incorporation into protein (protein synthesis) and its catabolism.

Metabolic FluxControl Cells (nmol/mg protein/hr)Drug-Treated Cells (nmol/mg protein/hr)Fold Change
Leucine Incorporation into Protein150.4 ± 12.195.2 ± 8.7-0.63
Leucine to KIC (Transamination)85.2 ± 7.5110.9 ± 9.3+1.30
KIC Oxidation (Catabolism)40.1 ± 4.255.6 ± 5.1+1.39

Data are presented as mean ± standard deviation.

Table 3: Effect of a Therapeutic Compound on mTORC1 Signaling

This table illustrates how a therapeutic compound might affect the phosphorylation status of key downstream targets of mTORC1, as a measure of pathway activity.

ProteinPhosphorylation SiteControl (Relative Intensity)Compound X (Relative Intensity)p-value
p70S6KThr3891.00 ± 0.120.45 ± 0.08<0.01
4E-BP1Thr37/461.00 ± 0.151.85 ± 0.21<0.01

Data are presented as mean ± standard deviation relative to the control.

Experimental Protocols

Cell Culture and this compound Labeling

This protocol is for in vitro labeling of mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Leucine-free medium

  • This compound (≥98% isotopic purity)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that allows them to reach 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing leucine-free medium with this compound to the desired final concentration (typically the same as physiological leucine concentration in standard media). Add dialyzed FBS and other necessary supplements.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined duration. The labeling time should be optimized to achieve isotopic steady-state for the metabolites of interest. This can range from a few hours to over 24 hours depending on the turnover rate of the proteins and metabolites being studied.[3]

Metabolite Extraction

Materials:

  • Ice-cold 80% (v/v) Methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and ≥16,000 x g

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Quenching and Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).

    • Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously for 30 seconds.

  • Protein and Debris Removal: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collection of Metabolites: Transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator.

  • Storage: Store the dried extracts at -80°C until analysis.

Sample Preparation for Mass Spectrometry (Derivatization)

Derivatization is often employed to improve the chromatographic separation and ionization efficiency of amino acids.

Materials:

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in the derivatization solvent (e.g., 20 µL of pyridine).

  • Derivatization Reaction: Add the derivatization agent (e.g., 30 µL of MTBSTFA + 1% TBDMCS).

  • Incubation: Tightly cap the vials and heat at 60-80°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the samples are ready for GC-MS analysis. For LC-MS, derivatization may not be necessary depending on the column chemistry and mobile phases used.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Orbitrap or Q-TOF).

Typical LC Conditions (for non-derivatized amino acids):

  • Column: Reversed-phase C18 column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to resolve the amino acids.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: 30-40°C.

Typical MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis of leucine and its metabolites.

  • Mass Resolution: Set to a high resolution (>60,000) to distinguish between isotopologues.

  • Collision Energy: Optimized for each specific metabolite if using MRM.

Data Analysis and Flux Calculation
  • Peak Integration and Isotopomer Distribution:

    • Integrate the peak areas for the different mass isotopomers of leucine and its downstream metabolites.

    • Correct for the natural abundance of 13C and other isotopes.

  • Calculation of Isotopic Enrichment: Determine the percentage of the 15N-labeled form for each metabolite.

  • Metabolic Flux Calculation:

    • Utilize metabolic modeling software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model.

    • The model will calculate the flux rates through the specified metabolic reactions. This requires providing the model with the metabolic network, atom transitions, and the experimental mass isotopomer data.

Conclusion

This compound metabolic flux analysis is a robust methodology for quantifying the dynamic processes of leucine metabolism and its impact on cellular signaling. The detailed protocols and experimental design considerations presented in these application notes provide a framework for researchers to successfully implement this technique. The ability to obtain quantitative data on metabolic fluxes provides invaluable insights for basic research, disease understanding, and the development of novel therapeutic strategies targeting metabolic pathways.

References

Troubleshooting & Optimization

troubleshooting low incorporation of L-Leucine-15N into proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low incorporation of L-Leucine-¹⁵N into proteins during metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected incorporation efficiency for L-Leucine-¹⁵N in a typical SILAC experiment?

A1: For accurate quantitative proteomics, the target incorporation efficiency for stable isotope-labeled amino acids, including L-Leucine-¹⁵N, should be greater than 95%, with many protocols recommending achieving at least 97% to 99% labeling.[1] This ensures that the vast majority of the proteome is labeled, allowing for reliable quantification.

Q2: How many cell doublings are required to achieve sufficient L-Leucine-¹⁵N incorporation?

A2: A minimum of five to six cell doublings in the L-Leucine-¹⁵N containing medium is recommended to ensure near-complete incorporation.[2][3] This number of doublings allows for the dilution of pre-existing "light" leucine-containing proteins through cell division and protein turnover.[2]

Q3: Can the choice of serum in the culture medium affect L-Leucine-¹⁵N incorporation?

A3: Yes, the serum used in cell culture is a critical factor. Standard fetal bovine serum (FBS) contains endogenous "light" L-Leucine, which will compete with the "heavy" L-Leucine-¹⁵N, leading to incomplete labeling.[3] It is essential to use dialyzed FBS, which has had small molecules like amino acids removed, to maximize the incorporation of the labeled leucine (B10760876).

Q4: Can mycoplasma contamination affect L-Leucine-¹⁵N incorporation?

A4: Yes, mycoplasma contamination can significantly impact L-Leucine-¹⁵N incorporation. Mycoplasma are highly dependent on the host cell for nutrients and can compete for essential amino acids, including leucine.[4] This competition can deplete the available L-Leucine-¹⁵N in the culture medium, leading to reduced protein synthesis in the host cells and overall lower incorporation efficiency.[4][5] Mycoplasma infection can also induce cellular stress, alter gene expression, and affect metabolic pathways, all of which can indirectly impact protein synthesis and labeling.[5][6][7]

Q5: What is the "arginine-to-proline conversion" issue in SILAC, and can a similar metabolic conversion affect L-Leucine-¹⁵N labeling?

A5: Arginine-to-proline conversion is a metabolic process observed in some cell lines where isotopically labeled arginine is converted into labeled proline.[8][9][10][11] This complicates data analysis for proline-containing peptides. While L-Leucine is an essential amino acid and not typically synthesized by mammalian cells, metabolic scrambling of the ¹⁵N label from leucine to other amino acids, such as isoleucine, has been observed in specific contexts, like in rat brain cerebral cortex slices.[12] However, in most standard cell culture experiments for quantitative proteomics, the primary concern with leucine is ensuring its direct incorporation rather than its conversion.

Troubleshooting Guides

Problem: Low L-Leucine-¹⁵N Incorporation Efficiency (<95%)

This is one of the most common issues in metabolic labeling experiments. The following guide provides a systematic approach to diagnose and resolve the problem.

Troubleshooting Low Leucine Incorporation start Start: Low L-Leucine-¹⁵N Incorporation Detected check_doublings 1. Verify Cell Doublings (≥5-6 doublings?) start->check_doublings check_media 2. Examine Culture Medium (Dialyzed serum? Correct L-Leucine-¹⁵N concentration?) check_doublings->check_media Yes solution Solution Found and Implemented check_doublings->solution No (Action: Increase culture duration) check_cells 3. Assess Cell Health (Normal morphology? Expected growth rate? High passage number?) check_media->check_cells Yes check_media->solution No (Action: Prepare fresh medium with dialyzed serum) check_mycoplasma 4. Test for Mycoplasma Contamination check_cells->check_mycoplasma Yes check_cells->solution No (Action: Use low-passage cells, optimize culture conditions) check_leucine_uptake 5. Investigate Leucine Uptake (Perform Leucine Uptake Assay) check_mycoplasma->check_leucine_uptake No check_mycoplasma->solution Yes (Action: Discard culture, use authenticated cells) mass_spec_analysis 6. Review Mass Spectrometry Data (Correct parameters for ¹⁵N?) check_leucine_uptake->mass_spec_analysis Normal Uptake check_leucine_uptake->solution Low Uptake (Action: Investigate transporter expression/function) mass_spec_analysis->solution Issue Identified (Action: Adjust data analysis parameters)

Caption: A stepwise workflow for troubleshooting low L-Leucine-¹⁵N incorporation.

Potential Cause Recommended Action Expected Outcome
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the L-Leucine-¹⁵N containing medium. Track cell division numbers carefully.Complete replacement of "light" leucine with "heavy" L-Leucine-¹⁵N, leading to >95% incorporation.
Incorrect Media Formulation Double-check that the custom medium completely lacks "light" L-Leucine. Confirm that dialyzed serum was used to minimize competition from unlabeled amino acids.Maximized availability of L-Leucine-¹⁵N for cellular uptake and incorporation.
High Cell Passage Number Use cells with a low passage number. High-passage cells can exhibit altered growth rates, metabolism, and protein expression, which may affect labeling efficiency.[13]Consistent and predictable cell growth and metabolic activity, leading to reliable labeling.
Mycoplasma Contamination Routinely test cell cultures for mycoplasma. If positive, discard the culture and start a new one from a certified mycoplasma-free stock.Elimination of a biological variable that competes for labeled amino acids and alters cell metabolism.[4][6][7]
Suboptimal Cell Health Monitor cell morphology and growth rate. Ensure cells are not overly confluent, as this can reduce nutrient uptake and protein synthesis.Healthy, actively dividing cells will have higher metabolic rates and more efficient protein synthesis, improving incorporation.
Inefficient Leucine Uptake If other factors are ruled out, consider a functional deficit in leucine transport. Perform a leucine uptake assay to assess the activity of amino acid transporters like LAT1.Identification of a potential bottleneck in the transport of L-Leucine-¹⁵N into the cell.
Inaccurate Mass Spectrometry Analysis Verify that the data analysis software is correctly configured to identify peptides containing ¹⁵N, as the mass shift varies with the number of nitrogen atoms in the peptide.[14][15]Accurate quantification of "light" and "heavy" peptide pairs, providing a true measure of incorporation efficiency.

Data Presentation

Table 1: Factors Influencing L-Leucine-¹⁵N Incorporation Efficiency
Parameter Condition Observed Effect on Incorporation Reference Cell Type/System
Number of Cell Doublings 1-2 doublingsIncomplete labeling (<90%)General observation in SILAC
≥5 doublingsNear-complete labeling (>97%)Mammalian cells[2][16]
Serum Type 10% Standard FBSReduced incorporation due to competitionGeneral observation in SILAC
10% Dialyzed FBSHigh incorporation efficiencyMammalian cells[3]
Cell Confluency Post-confluent (crowded)Reduced uptake of amino acids and lower rate of protein synthesisMRC-5 cells
Pre-confluent (sparse)Higher uptake of amino acids and optimal protein synthesisMRC-5 cells
L-Leucine-¹⁵N Purity Lower isotopic purityReduced maximal achievable incorporationTheoretical
High isotopic purity (≥98%)Enables near-complete labelingCommercially available L-Leucine-¹⁵N[17]

Experimental Protocols

Protocol 1: Verification of L-Leucine-¹⁵N Incorporation Efficiency
  • Cell Culture: Culture a small population of cells in the "heavy" L-Leucine-¹⁵N SILAC medium for at least five doublings.

  • Cell Harvest: Harvest approximately 1 million cells. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.[18]

  • Protein Extraction and Digestion:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

    • Take 20-50 µg of protein and perform an in-solution or in-gel tryptic digest to generate peptides.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the mass spectrometry data against a relevant protein database using software that can handle variable ¹⁵N modifications (e.g., MaxQuant, Proteome Discoverer, Protein Prospector).[14]

    • The software will calculate the intensity ratios of "heavy" (¹⁵N-containing) to "light" (¹⁴N-containing) peptides for a number of identified proteins.

    • The incorporation efficiency is calculated as: (Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)) * 100%.

    • Average the incorporation efficiency across multiple peptides and proteins to get a global estimate. An efficiency of >95% is desirable.[1]

Protocol 2: Cellular Leucine Uptake Assay

This protocol is adapted for a non-radioactive, mass spectrometry-based approach using a deuterated leucine tracer, but can be performed with radiolabeled leucine.

  • Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-95% confluency on the day of the assay.

  • Cell Washing and Incubation:

    • Carefully wash the cells twice with a pre-warmed, sodium-free uptake buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

    • Incubate the cells in 0.5 mL of the uptake buffer at 37°C for 15 minutes.

  • Initiation of Uptake:

    • Remove the incubation buffer and add a solution containing a known concentration of a stable isotope-labeled leucine tracer (e.g., L-Leucine-d3) in the uptake buffer.

    • Incubate for a short, defined period (e.g., 15 minutes) at 37°C. To determine the contribution of specific transporters like LAT1, parallel experiments can be conducted in the presence of a competitive inhibitor (e.g., BCH).

  • Termination of Uptake and Cell Lysis:

    • Rapidly wash the cells three times with ice-cold uptake buffer to stop the uptake process.

    • Lyse the cells in a suitable solvent (e.g., 0.2 N NaOH with 0.2% SDS).

  • Quantification:

    • Analyze the cell lysate using LC-MS/MS to quantify the amount of the leucine tracer taken up by the cells.

    • Normalize the uptake to the total protein content in each well.

    • Compare the uptake in control cells versus inhibitor-treated cells to determine the transporter-specific uptake.

Signaling Pathway and Workflow Diagrams

Leucine-Mediated mTORC1 Signaling Pathway

Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of protein synthesis.

mTORC1 Signaling Pathway Leucine L-Leucine LAT1 LAT1 Transporter Leucine->LAT1 Uptake Sestrin2 Sestrin2 LAT1->Sestrin2 Intracellular Leucine binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits GATOR1 GATOR1 GATOR2->GATOR1 Inhibits RagGTPases Rag GTPases GATOR1->RagGTPases Inhibits mTORC1 mTORC1 RagGTPases->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Represses

Caption: Leucine activates mTORC1 to promote protein synthesis.

References

how to minimize background noise in L-Leucine-15N mass spec data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise in L-Leucine-15N mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is background noise in mass spectrometry?

A1: Background noise in mass spectrometry refers to any signal detected by the instrument that does not originate from the analyte of interest (in this case, this compound).[1] This noise can be categorized as chemical, electronic, or environmental.[1] Chemical noise arises from unintended ions in the system, such as impurities in solvents, plasticizers from labware, or contaminants from the sample matrix itself.[1][2] Electronic noise is inherent to the detector and electronic components of the mass spectrometer.[1] Environmental noise can come from dust or volatile organic compounds in the lab environment.[1]

Q2: Why is minimizing background noise critical for this compound analysis?

A2: Minimizing background noise is crucial for achieving high sensitivity and accurate quantification in this compound analysis. A high signal-to-noise ratio (S/N) is essential for determining the limit of detection (LOD), which is the lowest concentration of a substance that can be reliably distinguished from system noise.[3] High background noise can obscure low-intensity peaks, leading to inaccurate measurements of isotopic enrichment and potentially compromising the results of metabolic flux analysis, protein turnover studies, and other applications of stable isotope labeling.[3][4]

Q3: What are the most common sources of background noise in an LC-MS system?

A3: Common sources of background noise include contaminated solvents or mobile phase additives, impurities leaching from plastic labware (e.g., plasticizers), sample residues, column bleed, and leaks in the LC system that can introduce air and other contaminants.[1][5] Contamination can also be introduced during sample preparation from sources like keratin (B1170402) from skin or dust.[2]

Troubleshooting Guide: High Background Noise

Issue 1: Elevated and Unstable Baseline in Total Ion Chromatogram (TIC)

An elevated baseline in your TIC can obscure low-intensity peaks and make accurate integration difficult.[1]

Potential CauseTroubleshooting StepExpected Outcome
Contaminated Solvents/Mobile Phase Use fresh, high-purity, LC-MS grade solvents and additives.[1][6] Filter all solvents before use.[1] Consider comparing additives from different sources.[7]A significant reduction in baseline noise.[1]
Contaminated LC System Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water).[1] "Steam cleaning" the system overnight can also be effective.[8]A cleaner baseline in subsequent blank runs.[1]
System Leaks Check all fittings and connections for leaks. An unstable spray or pressure fluctuations can indicate a leak.Elimination of air leaks, which can introduce contaminants and cause an unstable spray.[1]
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[1]Improved signal intensity and reduced background noise.[1]
Issue 2: Specific, Recurring Background Peaks

Observing the same interfering peaks in multiple runs, including blank injections, points to a persistent source of contamination.[1]

Potential CauseTroubleshooting StepExpected Outcome
Plasticizer Contamination Switch to glass or polypropylene (B1209903) labware, especially for long-term solvent storage.[1]Disappearance or significant reduction of phthalate-related peaks (common plasticizers).[1]
Mobile Phase Additive Impurities Prepare fresh mobile phases. Use only high-purity, LC-MS grade additives like formic acid or ammonium (B1175870) acetate (B1210297).[6][7]Reduction or elimination of contaminant peaks originating from the additives.
Sample Carryover Inject a blank solvent run after a high-concentration sample to check for carryover.[5] Improve the needle wash method by using a stronger solvent and increasing the wash volume or time.[9]Absence of the analyte peak in the blank injection.
Contaminated Guard or Analytical Column Replace the guard column.[9] If the problem persists, flush the analytical column using the manufacturer's recommended procedure or replace it.[9]Ghost peaks or recurring contaminant peaks are eliminated.[9]

Experimental Protocols

Protocol 1: Protein Hydrolysis and Amino Acid Purification

Prior to derivatization and analysis, amino acids must be liberated from their protein matrix.[4]

Materials:

  • 6 M Hydrochloric acid (HCl) containing 0.1% phenol[4]

  • Strong cation-exchange resin (e.g., Dowex 50WX8)[4]

  • 0.1 M HCl and 2 M Ammonium hydroxide (B78521) (NH₄OH)[4]

  • Nitrogen gas source or vacuum centrifuge[4]

Methodology:

  • Acid Hydrolysis: Place the protein sample (0.1–10 µg) in a hydrolysis tube and add 6 M HCl with phenol.[4] Flush with nitrogen, seal the tube, and heat at 150°C for 70 minutes.[10] After cooling, dry the sample to remove the acid.[10]

  • Lipid Removal (if necessary): For tissue samples, add a heptane:chloroform mixture (6:5, v:v) to the hydrolysate, vortex, and discard the organic layer to remove lipids before drying.[10]

  • Cation-Exchange Chromatography:

    • Equilibrate a column packed with cation-exchange resin with 0.1 M HCl.[4]

    • Dissolve the dried hydrolysate in 0.1 M HCl and load it onto the column.[4]

    • Wash the column with deionized water to remove neutral and acidic compounds.[4]

    • Elute the amino acids from the resin using 2 M NH₄OH.[4]

  • Drying: Collect the eluate containing the purified amino acids and dry it under a stream of nitrogen or using a vacuum centrifuge to completely remove the ammonia.[4]

Protocol 2: Derivatization for GC-MS Analysis (Acylation/Esterification)

Derivatization is necessary to increase the volatility of amino acids for gas chromatography.[4]

Materials:

Methodology:

  • Esterification: Add 1 mL of acidified methanol to the dried, purified amino acid sample and heat at 100°C for 1 hour. Evaporate the remaining methanol under nitrogen.[10]

  • Reagent Removal: Add 250 µL of DCM and evaporate under nitrogen to remove any excess reagents.[10]

  • Acetylation: Add the acetic anhydride, triethylamine, and acetone mixture and heat at 60°C for 10 minutes. Evaporate the reagents under nitrogen.[4][10]

  • Extraction: Add ethyl acetate and a saturated NaCl solution to the residue and vortex.[4][10]

  • Sample Collection: Transfer the upper ethyl acetate layer to a new vial for GC-MS analysis.[4][10] Trace water can be removed with two additions of DCM.[10]

Data and Parameters for Noise Minimization

Table 1: Common Background Ions and Their Sources
m/z ValueCommon IdentityLikely Source(s)
149, 167, 279PhthalatesPlastic labware (e.g., tubes, pipette tips, solvent bottle caps)
45Formic acid dimer [HCOOH+H]⁺Mobile phase additive
113, 115, 129Keratin fragmentsContamination from skin, hair, or dust
VariousPolyethylene glycol (PEG)Contaminants in solvents or from detergents
VariousSolvent clustersHigh concentrations of mobile phase additives, electrospray process

Table data compiled from general mass spectrometry knowledge and search results.[1][2]

Table 2: Key Mass Spectrometer Parameters to Optimize for Noise Reduction
ParameterEffect on Signal-to-Noise (S/N)Optimization Strategy
Cone Gas Flow Rate Can help reduce the presence of solvent clusters and other interfering ions near the ion source.[6]Increase the cone gas flow rate incrementally while monitoring the S/N of a standard. An optimal flow will reduce noise without significantly diminishing the analyte signal.[6]
Desolvation Temperature Affects the efficiency of solvent evaporation. If too low, solvent clusters can increase background. If too high, it can cause analyte degradation.Optimize by injecting the analyte at various temperatures and monitoring the S/N ratio to find the best balance.[3]
Cone Voltage / Skimmer Voltage Controls the energy of ions entering the mass analyzer. Can cause in-source fragmentation if set too high, creating noise.[2]While primarily used to optimize analyte sensitivity, slight adjustments may improve S/N for noise-affected transitions.[6]
Nebulizer Gas Pressure Affects the formation of the ESI spray. Improper settings can lead to an unstable spray and increased noise.Adjust for a stable, fine mist. Follow manufacturer recommendations and fine-tune based on solvent composition and flow rate.[8]

Visual Workflows

Workflow_for_Noise_Minimization cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_checkpoints Key Noise Reduction Checkpoints start Protein Sample hydrolysis 1. Protein Hydrolysis (6M HCl, 150°C) start->hydrolysis purification 2. Amino Acid Purification (Cation-Exchange) hydrolysis->purification chk1 Use Glassware Avoid Plasticizers hydrolysis->chk1 derivatization 3. Derivatization (e.g., Acetylation) purification->derivatization chk2 High-Purity Reagents purification->chk2 lc_separation 4. LC Separation derivatization->lc_separation ms_detection 5. MS Detection lc_separation->ms_detection chk3 Use LC-MS Grade Solvents & Additives lc_separation->chk3 data_analysis 6. Data Analysis ms_detection->data_analysis chk4 Optimize MS Source Parameters ms_detection->chk4

Caption: Experimental workflow with key checkpoints for minimizing background noise.

Troubleshooting_Flowchart start High Background Noise Detected q1 Is the noise a high baseline or specific peaks? start->q1 high_baseline High, Unstable Baseline q1->high_baseline High Baseline specific_peaks Specific, Recurring Peaks q1->specific_peaks Specific Peaks a1_1 1. Check Solvents & Mobile Phase (Use fresh LC-MS grade) high_baseline->a1_1 a2_1 1. Run Blank Injection (Check for carryover) specific_peaks->a2_1 a1_2 2. Flush LC System a1_1->a1_2 a1_3 3. Clean Ion Source a1_2->a1_3 end Noise Minimized a1_3->end a2_2 2. Switch to Glassware (Rule out plasticizers) a2_1->a2_2 a2_3 3. Replace Guard/Analytical Column a2_2->a2_3 a2_3->end

Caption: Troubleshooting flowchart for diagnosing sources of background noise.

References

Technical Support Center: Optimizing L-Leucine-¹⁵N Dosage for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing L-Leucine-¹⁵N dosage for tracer studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using L-Leucine-¹⁵N as a tracer?

A1: L-Leucine-¹⁵N is a stable, non-radioactive isotope of the essential amino acid leucine (B10760876). It is used as a tracer to study in vivo protein metabolism.[1][2] By introducing L-Leucine-¹⁵N into a biological system, researchers can track its incorporation into newly synthesized proteins and its release from protein breakdown. This allows for the quantification of rates of protein synthesis, breakdown, and overall turnover in various tissues.[3][4]

Q2: How do I determine the optimal initial dosage of L-Leucine-¹⁵N for my study?

A2: The optimal dosage depends on several factors, including the research question, the model organism (human, animal), the analytical sensitivity of the mass spectrometer, and the expected rates of protein turnover in the tissue of interest. A common approach is to use a primed, continuous infusion to achieve a steady-state isotopic enrichment in the plasma and/or tissue fluid.[5][6] The goal is to administer enough tracer to be detectable above the natural ¹⁵N abundance without significantly altering the physiological leucine concentration.

Q3: What is a "priming dose" and why is it necessary?

A3: A priming dose is a single, larger bolus of the tracer administered at the beginning of an infusion study.[5][6] Its purpose is to rapidly fill the body's free amino acid pools with the labeled leucine, thereby reducing the time required to reach isotopic steady state (plateau) in the precursor pool (e.g., plasma).[5][6] Without a priming dose, it can take several hours to achieve a stable enrichment, prolonging the experiment and potentially confounding the results.

Q4: Should I use a continuous infusion or a bolus injection of L-Leucine-¹⁵N?

A4: The choice between a continuous infusion and a bolus injection depends on the specific research question.

  • Continuous Infusion: This method is preferred for measuring steady-state rates of protein synthesis and breakdown over a defined period.[5][6] The primed, continuous infusion allows for the maintenance of a stable isotopic enrichment in the precursor pool, which is a key assumption for many kinetic models.[5][6]

  • Bolus Injection: A single injection can be used to trace the fate of a pulse of labeled leucine. This approach may be suitable for studies investigating short-term metabolic events or when a less invasive protocol is required.

Q5: How is the enrichment of L-Leucine-¹⁵N measured and used in calculations?

A5: The enrichment of L-Leucine-¹⁵N is typically measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The analysis determines the ratio of the labeled isotope (¹⁵N) to the unlabeled isotope (¹⁴N) in a given sample (e.g., plasma, tissue). This enrichment data is then used in kinetic models, such as the precursor-product model, to calculate the fractional synthetic rate (FSR) of proteins. The FSR represents the percentage of the protein pool that is newly synthesized per unit of time.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Failure to reach isotopic steady state (plateau) in plasma. - Incorrectly calculated priming dose (too low).- Fluctuations in the infusion rate.- Rapid changes in the subject's metabolic state (e.g., stress, feeding).- Recalculate the priming dose based on the subject's body weight and estimated leucine pool size.- Ensure the infusion pump is calibrated and functioning correctly.- Maintain consistent experimental conditions and subject state (e.g., fasted).
Low signal-to-noise ratio for ¹⁵N enrichment in the mass spectrometer. - Insufficient tracer dosage.- Low protein synthesis rate in the tissue of interest.- Suboptimal sample preparation or mass spectrometry settings.- Increase the L-Leucine-¹⁵N infusion rate, ensuring it does not perturb the natural leucine concentration.- Increase the duration of the tracer incorporation period.- Optimize sample derivatization and mass spectrometer parameters for sensitivity.
High variability in FSR measurements between subjects. - Biological variability.- Inconsistent experimental procedures (e.g., biopsy timing, sample handling).- Differences in precursor pool enrichment.- Increase the sample size to improve statistical power.- Standardize all experimental protocols meticulously.- Measure the enrichment in the true precursor pool (e.g., intracellular fluid) if possible, as plasma enrichment may not accurately reflect it.[7]
Calculated protein synthesis rates are physiologically improbable (too high or too low). - Incorrect precursor pool used for calculations (e.g., using plasma enrichment when intracellular enrichment is significantly different).- Errors in sample analysis or data processing.- Violation of model assumptions (e.g., non-steady-state conditions).- Consider advanced techniques to measure intracellular enrichment or use a tracer that better reflects the intracellular pool.[7]- Double-check all calculations and instrument readouts.- Ensure that the experimental data meets the assumptions of the kinetic model being used.

Experimental Protocols

Protocol 1: Primed, Continuous Infusion for Measuring Muscle Protein Synthesis

This protocol is a generalized example for a human study. Dosages and timings should be optimized for specific experimental conditions.

  • Subject Preparation: Subjects should be fasted overnight (8-12 hours) to achieve a post-absorptive state.

  • Catheter Placement: Insert catheters into an antecubital vein for tracer infusion and into a hand vein of the contralateral arm (heated to "arterialize" the blood) for blood sampling.

  • Background Blood Sample: Collect a baseline blood sample to determine the natural ¹⁵N abundance.

  • Priming Dose: Administer a priming dose of L-Leucine-¹⁵N. A typical priming dose is around 1 mg/kg body weight.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of L-Leucine-¹⁵N at a rate of approximately 1 mg/kg/hour.

  • Isotopic Steady State: Allow 1-2 hours for the plasma L-Leucine-¹⁵N enrichment to reach a steady state.[5]

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 30 minutes) during the steady-state period to confirm the plateau.

  • Tissue Biopsy: For muscle protein synthesis, obtain a muscle biopsy (e.g., from the vastus lateralis) after a defined period of tracer incorporation during the steady state.

  • Sample Analysis: Analyze plasma and tissue samples for ¹⁵N enrichment using GC-MS or LC-MS.

  • Calculation: Calculate the fractional synthetic rate (FSR) of muscle protein using the precursor-product equation.

Quantitative Data from Literature
Study Reference Tracer Priming Dose Infusion Rate Subject Population
Katsanos et al. (2006)[8]L-[ring-²H₅]phenylalaninePrimedContinuous infusionElderly and young individuals
A new method to measure muscle protein synthesis... (2015)[7]L-[2,3,3,4,5,5,5,6,6,6-²H₁₀]leucine9.0 μmol/kg FFM (basal)0.15 μmol/kg FFM/min (basal)Healthy subjects
Measurement of leucine metabolism in man... (1980)[5][6]L-[1-¹³C]leucineAppropriate priming doseContinuous infusionYoung adult volunteer

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_infusion Tracer Administration cluster_sampling Data Collection cluster_analysis Analysis Fasting Overnight Fast Catheter Catheter Placement Fasting->Catheter BackgroundSample Background Blood Sample Catheter->BackgroundSample PrimingDose Priming Dose BackgroundSample->PrimingDose ContinuousInfusion Continuous Infusion PrimingDose->ContinuousInfusion SteadyState Achieve Isotopic Steady State ContinuousInfusion->SteadyState BloodSampling Periodic Blood Sampling SteadyState->BloodSampling TissueBiopsy Tissue Biopsy SteadyState->TissueBiopsy Enrichment Mass Spectrometry (¹⁵N Enrichment) BloodSampling->Enrichment TissueBiopsy->Enrichment Calculation Calculate FSR Enrichment->Calculation

Caption: Experimental workflow for a primed, continuous infusion study.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (inactivates) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4E->ProteinSynthesis Inhibits (when active)

Caption: Simplified mTOR signaling pathway activated by L-Leucine.

References

improving the accuracy of L-Leucine-15N enrichment measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their L-Leucine-15N enrichment measurements.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound enrichment analysis.

Q1: My measured 15N enrichment is lower than expected. What are the potential causes and solutions?

A1: Low 15N enrichment can stem from several factors throughout your experimental workflow. Here's a breakdown of potential causes and how to troubleshoot them:

  • Incomplete Protein Hydrolysis: If you are analyzing protein-bound leucine (B10760876), incomplete hydrolysis will result in a lower yield of free amino acids for analysis, potentially skewing enrichment results.

    • Solution: Ensure complete hydrolysis by using 6 M HCl at 110°C for 24 hours under vacuum.[1][2] For sensitive samples, consider enzymatic hydrolysis with pronase.[1]

  • Label Scrambling: During protein expression, the 15N label from leucine can sometimes be transferred to other amino acids, a phenomenon known as metabolic scrambling.[3][4] This dilutes the enrichment of your target analyte.

    • Solution: To minimize scrambling during protein expression, use a 10-fold excess of unlabeled amino acids relative to the 15N-labeled amino acid.[3]

  • Matrix Effects: Components in your sample matrix (e.g., plasma, cell culture media) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and inaccurate quantification.[5]

    • Solution: Optimize your sample preparation to remove interfering substances. Techniques like protein precipitation with acetonitrile (B52724), solid-phase extraction (SPE), or the use of phospholipid removal plates can significantly reduce matrix effects.[5] A simple "dilute-and-shoot" approach can also be effective for urine samples.[5]

  • Instrumental Issues: Inconsistent instrument performance, such as fluctuations in the ion source or detector, can lead to inaccurate readings.

    • Solution: Regularly calibrate and tune your mass spectrometer. Use an internal standard, such as 13C6, 15N-Leucine, to normalize for variations in instrument response.[6]

Q2: I am observing high variability in my replicate measurements. What could be the cause?

A2: High variability in replicate measurements points to inconsistencies in your sample preparation or analytical method.

  • Inconsistent Sample Preparation: Manual derivatization or extraction steps can introduce variability.

    • Solution: Automate derivatization steps where possible to improve precision.[7] Ensure thorough mixing and consistent timing for all sample preparation steps.

  • Chromatographic Issues: Poor chromatographic peak shape or retention time shifts can affect the accuracy of peak integration.

    • Solution: Optimize your chromatographic method to achieve good separation and peak shape. Ensure your mobile phases are properly prepared and degassed.[8][9]

  • Co-elution of Isobaric Compounds: Leucine and isoleucine are isobaric, meaning they have the same mass. If they are not chromatographically separated, they can interfere with each other's measurement.[9][10][11]

    • Solution: Use a chromatographic method that effectively separates leucine, isoleucine, and alloisoleucine.[11][12] This is crucial for accurate quantification.

Q3: How do I correct for the natural abundance of 15N?

A3: Correcting for the natural abundance of stable isotopes is critical for accurate enrichment calculations, especially in metabolic flux analysis.[13][14]

  • The Problem: Naturally occurring isotopes (like 13C and 15N) contribute to the measured mass isotopomer distribution, which can lead to an overestimation of enrichment if not corrected.[13][14][15]

  • The Solution: Use software tools or mathematical models to correct for natural isotope abundance.[13][15] These methods use the known natural isotopic abundances of elements to deconvolute the measured mass spectra and determine the true isotopic enrichment from the tracer.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound enrichment analysis.

Table 1: Sample Preparation Parameters

ParameterValue/MethodReference
Protein Hydrolysis 6 M HCl, 110°C, 24 hours (vacuum)[1][2]
Enzymatic Hydrolysis Pronase (2 mg/mL), 37°C, 12 hours[1]
Protein Precipitation Ice-cold methanol (B129727) or acetonitrile (4:1 solvent to sample ratio)[6]
Derivatization (GC-MS) Silylation (MTBSTFA), 90°C, 2 hours[16]
Esterification/Acetylation[16][17]
Chloroformate-based[16]

Table 2: LC-MS/MS Parameters

ParameterValue/MethodReference
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[6][18]
Mobile Phase A 0.1% formic acid in water[6][9]
Mobile Phase B 0.1% formic acid in acetonitrile[6][9]
Ionization Mode Positive Electrospray Ionization (ESI+)[18]
Analysis Mode Multiple Reaction Monitoring (MRM)[18]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis

This protocol is adapted from established methods for extracting amino acids from plasma.[6][18]

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., 13C6, 15N-Leucine).[6]

  • Vortex: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).[6] The sample is now ready for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol is based on the silylation method using MTBSTFA.[16]

  • Sample Drying: Ensure the purified amino acid sample is completely dry.

  • Reagent Addition: Add 100 µL of a 1:1 (v/v) mixture of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.

  • Reaction: Tightly cap the reaction vial and heat at 90°C for 2 hours.[16]

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Visualizations

Diagram 1: General Workflow for this compound Enrichment Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Extraction Extraction / Cleanup (e.g., PPT, SPE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS Mass Spectrometry (LC-MS/MS or GC-MS) Extraction->MS LC-MS/MS Derivatization->MS GC-MS Enrichment Enrichment Calculation (with Natural Abundance Correction) MS->Enrichment

Caption: Overview of the experimental workflow for this compound analysis.

Diagram 2: Troubleshooting Logic for Low 15N Enrichment

Start Low 15N Enrichment Detected Check_Hydrolysis Is protein hydrolysis complete? Start->Check_Hydrolysis Optimize_Hydrolysis Optimize hydrolysis protocol (time, temperature, acid concentration) Check_Hydrolysis->Optimize_Hydrolysis No Check_Scrambling Could metabolic scrambling be an issue? Check_Hydrolysis->Check_Scrambling Yes Optimize_Hydrolysis->Check_Scrambling Modify_Labeling Modify labeling protocol (e.g., excess unlabeled amino acids) Check_Scrambling->Modify_Labeling Yes Check_Matrix Are matrix effects suspected? Check_Scrambling->Check_Matrix No Modify_Labeling->Check_Matrix Improve_Cleanup Improve sample cleanup (e.g., SPE, dilution) Check_Matrix->Improve_Cleanup Yes Check_Instrument Is the mass spectrometer performing optimally? Check_Matrix->Check_Instrument No Improve_Cleanup->Check_Instrument Calibrate_Instrument Calibrate and tune the instrument Check_Instrument->Calibrate_Instrument No Resolved Issue Resolved Check_Instrument->Resolved Yes Calibrate_Instrument->Resolved

Caption: A logical guide for troubleshooting low 15N enrichment measurements.

References

Technical Support Center: Managing 15N Label Scrambling from L-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic scrambling of the 15N label from L-Leucine in isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of the 15N label?

A1: Metabolic scrambling refers to the transfer of the 15N isotope from the intentionally labeled amino acid (in this case, L-Leucine) to other amino acids within the cell. This occurs through various metabolic pathways, such as transamination reactions, leading to the unintended labeling of other amino acids and diluting the specific enrichment of L-Leucine. This phenomenon can complicate data analysis in studies relying on precise isotopic labeling.[1][2][3]

Q2: Why is 15N L-Leucine prone to metabolic scrambling?

A2: L-Leucine is a branched-chain amino acid (BCAA) that plays a central role in various metabolic processes, including protein synthesis and energy metabolism.[4] Its metabolic pathway involves reversible transamination, where the amino group is transferred to α-keto acids, forming new amino acids. This makes the 15N label on L-Leucine susceptible to being transferred to other amino acids like alanine, aspartate, glutamate, isoleucine, and valine.[2]

Q3: Which amino acids are most affected by scrambling from 15N L-Leucine?

A3: Studies in mammalian cells, such as HEK293, have shown that the 15N label from L-Leucine can significantly scramble to other branched-chain amino acids, Isoleucine (Ile) and Valine (Val), as well as Alanine (Ala), Aspartate (Asp), and Glutamate (Glu).[2] Conversely, amino acids like Cysteine (Cys), Phenylalanine (Phe), Histidine (His), Lysine (Lys), Methionine (Met), Asparagine (Asn), Arginine (Arg), Threonine (Thr), Tryptophan (Trp), and Tyrosine (Tyr) show minimal scrambling.[2] Glycine (Gly) and Serine (Ser) are known to interconvert.[2]

Q4: What are the consequences of 15N label scrambling in my experiments?

A4: Metabolic scrambling can have several negative consequences for your research:

  • Inaccurate Protein Quantification: In quantitative proteomics, scrambling leads to an underestimation of the labeled protein's abundance and an overestimation of unlabeled proteins, compromising the accuracy of relative quantification.[5][6]

  • Ambiguous NMR Spectra: In NMR spectroscopy, scrambling can lead to the appearance of unexpected cross-peaks, making spectral assignment and structural analysis difficult and unreliable.

Q5: How can I detect and quantify the extent of 15N scrambling?

A5: Several analytical techniques can be used to detect and quantify 15N scrambling:

  • Mass Spectrometry (MS): High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) are powerful tools to determine the isotopic enrichment of individual amino acids in labeled proteins.[1][3][7] By analyzing the isotopic patterns of peptides, you can identify which amino acids have incorporated the 15N label and to what extent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D 1H-15N HSQC NMR experiments can reveal the presence of 15N in amino acids other than the one you intended to label, providing a qualitative and semi-quantitative assessment of scrambling.[2][8]

Troubleshooting Guides

This section provides solutions to common problems encountered due to 15N scrambling from L-Leucine.

Problem 1: Unexpected peaks in NMR spectra or mass shifts in MS data.
  • Possible Cause: Metabolic scrambling of the 15N label from L-Leucine to other amino acids.

  • Troubleshooting Steps:

    • Confirm Scrambling: Use high-resolution mass spectrometry to analyze tryptic digests of your labeled protein. This will allow you to determine the isotopic enrichment of individual amino acids and confirm which ones have been inadvertently labeled.[1][3]

    • Optimize Labeling Protocol:

      • Supplement with Unlabeled Amino Acids: Add a 10-fold excess of all other unlabeled amino acids to the culture medium.[7] This helps to outcompete the incorporation of scrambled 15N-labeled amino acids.

      • Reduce Labeled Amino Acid Concentration: In some cases, reducing the concentration of the 15N-labeled L-Leucine can suppress scrambling, particularly for amino acids like Isoleucine and Valine.[2]

    • Data Correction: If scrambling is unavoidable, computational methods can be used to correct for the inaccurate peptide ratios in quantitative proteomics data.[5]

Problem 2: Low incorporation of 15N L-Leucine into the target protein.
  • Possible Cause:

    • Dilution of the 15N label by unlabeled leucine (B10760876) from the media or cellular pools.

    • Metabolic scrambling leading to the distribution of the 15N label across multiple amino acids.[3]

  • Troubleshooting Steps:

    • Use Defined Media: Utilize a minimal, defined culture medium to have better control over the amino acid composition.

    • Optimize Cell Culture Conditions: Ensure that cell viability and protein expression are not compromised by the labeling strategy. For instance, some labeling strategies that successfully reduce scrambling might negatively impact cell health and protein yield.[2]

    • Quantify Incorporation: Use mass spectrometry to accurately determine the percentage of 15N incorporation into Leucine and other amino acids. This will provide a clear picture of both labeling efficiency and scrambling.[1][2]

Quantitative Data Summary

The following tables summarize the extent of metabolic scrambling observed in HEK293 cells when using 15N-labeled amino acids.

Table 1: Metabolic Scrambling of 15N from Labeled Amino Acids in HEK293 Cells

Labeled Amino AcidScrambling Observed inExtent of Scrambling
L-Leucine (L) Alanine (A), Isoleucine (I), Valine (V)Significant
Isoleucine (I)Alanine (A), Leucine (L), Valine (V)Significant
Valine (V)Alanine (A), Isoleucine (I), Leucine (L)Significant
Alanine (A)Aspartate (D), Glutamate (E)Significant
Aspartate (D)Alanine (A), Glutamate (E)Significant
Glutamate (E)Alanine (A), Aspartate (D)Significant
Glycine (G)Serine (S)Interconversion
Serine (S)Glycine (G)Interconversion
C, F, H, K, M, N, R, T, W, Y-Minimal

Source: Adapted from studies on selective isotope labeling in HEK293 cells.[2]

Table 2: Estimated 15N Incorporation in Labeled Samples

Labeled SampleEstimated 15N Incorporation (%)
15N-VIL (Val, Ile, Leu)30 ± 14
15N-KGS (Lys, Gly, Ser)52 ± 4

Source: Determined by MALDI-FTICR-MS analysis of trypsinized peptides.[2]

Experimental Protocols

Protocol 1: Mass Spectrometry-Based Quantification of 15N Scrambling

This protocol outlines the steps to quantify the degree of 15N label scrambling from L-Leucine using mass spectrometry.

  • Protein Expression and Labeling: Culture cells in a medium containing 15N L-Leucine and a 10-fold excess of all other unlabeled amino acids.[7]

  • Protein Isolation and Digestion: Isolate the protein of interest and perform an in-solution or in-gel tryptic digest.

  • Mass Spectrometry Analysis: Analyze the resulting peptides using high-resolution mass spectrometry (e.g., MALDI-FTICR-MS or Orbitrap).[1][2]

  • Data Analysis:

    • Identify peptides containing Leucine and other potentially scrambled amino acids.

    • Analyze the isotopic distribution of these peptides to determine the number of incorporated 15N atoms.

    • Simulate theoretical isotope patterns for all possible labeled states and use linear combinations to fit the experimental data.[1][3] This will allow for the determination of the percent incorporation of 15N into each amino acid.

Protocol 2: Minimizing Scrambling During Cell Culture

This protocol provides a method to reduce metabolic scrambling during the labeling of proteins in mammalian cells.

  • Media Preparation: Prepare a custom culture medium lacking all amino acids.

  • Supplementation with Unlabeled Amino Acids: Add all unlabeled amino acids to the medium at a concentration 10 times higher than the labeled amino acid.[7]

  • Addition of 15N L-Leucine: Add 15N L-Leucine to the desired final concentration. For scrambling-prone amino acids like Isoleucine and Valine, consider reducing their concentration to 25 mg/L.[2]

  • Cell Culture and Protein Expression: Grow the cells and induce protein expression according to your standard protocol.

  • Verification: After protein purification, use mass spectrometry (as described in Protocol 1) to verify the reduction in scrambling.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic fate of L-Leucine and the points at which the 15N label can be scrambled to other amino acids.

Leucine_Metabolism_Scrambling Leucine 15N L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC Reversible Transamination Transaminase Branched-Chain Aminotransferase (BCAT) aKIC->Leucine aKG α-Ketoglutarate Transaminase->aKG Amino Acceptor Glutamate Glutamate Glutamate->Transaminase Amino Donor Alanine 15N Alanine Glutamate->Alanine Transamination Aspartate 15N Aspartate Glutamate->Aspartate Transamination OtherAAs Other 15N Amino Acids (e.g., Isoleucine, Valine) Glutamate->OtherAAs Transamination Pyruvate Pyruvate Oxaloacetate Oxaloacetate Troubleshooting_Workflow Start Start: 15N L-Leucine Labeling Experiment Analysis Analyze Protein by MS or NMR Start->Analysis Check Unexpected Peaks or Mass Shifts Observed? Analysis->Check NoScrambling No Significant Scrambling Proceed with Analysis Check->NoScrambling No ScramblingSuspected Metabolic Scrambling Suspected Check->ScramblingSuspected Yes FinalAnalysis Final Data Analysis NoScrambling->FinalAnalysis Quantify Quantify Scrambling (Protocol 1) ScramblingSuspected->Quantify CorrectData Apply Computational Correction to Data ScramblingSuspected->CorrectData If optimization is not feasible Optimize Optimize Labeling Conditions (Protocol 2) Quantify->Optimize Reanalyze Re-run Experiment and Re-analyze Optimize->Reanalyze Reanalyze->Analysis Iterate if necessary Reanalyze->FinalAnalysis If scrambling is minimized CorrectData->FinalAnalysis

References

ensuring the purity and stability of L-Leucine-15N tracer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity and stability of L-Leucine-¹⁵N tracer solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I properly store L-Leucine-¹⁵N powder and prepared solutions to ensure stability?

A: Proper storage is critical to maintain the integrity of your L-Leucine-¹⁵N tracer.

  • Powder: The solid L-Leucine-¹⁵N should be stored in a tightly sealed container at +2°C to +8°C, protected from light and moisture.[1] When handled correctly, the solid form is stable for an extended period.

  • Solutions: Aqueous solutions of L-Leucine-¹⁵N are more susceptible to degradation. For short-term storage (a few days), refrigeration at +2°C to +8°C is recommended. For long-term storage, it is best to aliquot the solution into single-use vials and store them frozen at -20°C or below to minimize degradation from repeated freeze-thaw cycles.

Q2: What are the common causes of degradation in L-Leucine-¹⁵N solutions?

A: L-Leucine-¹⁵N in solution can degrade through several mechanisms:

  • Oxidation: Leucine (B10760876) is susceptible to oxidation, particularly by hydroxyl radicals. This can lead to the formation of various oxidation products, including hydroxyleucines and methylprolines.[1] The presence of transition metal ions can enhance the formation of hydroxyl radicals through Fenton-like reactions, thereby promoting leucine oxidation.[2]

  • Microbial Contamination: Non-sterile solutions can support microbial growth, which will consume the L-Leucine-¹⁵N and introduce contaminants. It is crucial to prepare solutions using sterile solvents and techniques.

  • pH and Temperature: While L-Leucine (B1674790) is relatively stable, extremes in pH and elevated temperatures can accelerate degradation. The rate of degradation is pH and temperature-dependent, with increased rates observed at higher temperatures.[3]

Q3: What level of chemical and isotopic purity should I expect for L-Leucine-¹⁵N?

A: Commercially available L-Leucine-¹⁵N typically has a high degree of purity.

Purity TypeTypical Specification
Chemical Purity ≥98%
Isotopic Purity ≥98 atom % ¹⁵N

Source: Based on typical supplier specifications.[4][5][6]

It is always recommended to review the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.

Q4: What are potential sources of contamination in my L-Leucine-¹⁵N tracer experiments?

A: Contamination can arise from various sources and compromise the accuracy of your results.

  • Environmental Contaminants: Keratins from skin and hair are common contaminants in sensitive mass spectrometry analyses.

  • Lab Consumables: Polymers such as polyethylene (B3416737) glycol (PEG) and polysiloxanes can leach from plasticware and detergents.

  • Cross-Contamination: Inadequate cleaning of lab equipment can lead to cross-contamination from other unlabeled or differently labeled compounds.

  • Media Components: In cell culture experiments, unlabeled leucine or other nitrogen sources in the media can dilute the isotopic enrichment of the tracer. Using dialyzed serum can help minimize this issue.

Troubleshooting Guides

Problem 1: Low Isotopic Enrichment Observed in My Experiment

Possible Causes:

  • Isotopic Dilution: The ¹⁵N-labeled tracer is being diluted by unlabeled L-leucine from other sources. In cell culture, this can be from unlabeled amino acids in the media supplement (e.g., fetal bovine serum) or from intracellular pools of unlabeled leucine.[7]

  • Metabolic Scrambling: The ¹⁵N label may be metabolically transferred to other amino acids, reducing the specific enrichment of leucine.[8]

  • Incorrect Concentration: The initial concentration of the L-Leucine-¹⁵N tracer solution may have been lower than intended due to weighing errors or incomplete dissolution.

Troubleshooting Steps:

  • Verify Media Composition: If using complex media, switch to a chemically defined medium or use dialyzed fetal bovine serum to reduce the concentration of unlabeled amino acids.

  • Pre-condition Cells: Before adding the tracer, incubate cells in a leucine-free medium for a short period to deplete intracellular pools of unlabeled leucine.

  • Confirm Tracer Concentration: Re-measure the concentration of your stock solution using a validated analytical method.

  • Analyze Media Sample: Run a sample of your "labeled" media to confirm the isotopic enrichment of L-Leucine-¹⁵N before adding it to your experimental system.[7]

Problem 2: Unexpected Peaks in LC-MS Analysis of the L-Leucine-¹⁵N Solution

Possible Causes:

  • Degradation Products: The solution may have degraded due to improper storage or handling. Common degradation products of leucine include oxidation products like hydroxyleucines.[1]

  • Contamination: The solution may be contaminated with other amino acids, compounds from labware, or microbial byproducts.

  • Impurity from Synthesis: The initial material may contain minor impurities from the manufacturing process.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the solution has been stored at the correct temperature and protected from light.

  • Prepare a Fresh Solution: If degradation is suspected, prepare a fresh solution from the solid powder.

  • Analyze a Blank Sample: Analyze the solvent used to prepare the solution to rule out solvent-borne contamination.

  • Compare with a New Lot: If possible, analyze a solution prepared from a different lot of L-Leucine-¹⁵N to determine if the impurity is lot-specific.

Experimental Protocols

Protocol 1: Preparation of a Sterile L-Leucine-¹⁵N Stock Solution

  • Materials:

    • L-Leucine-¹⁵N powder

    • Sterile, high-purity water (e.g., WFI or LC-MS grade)

    • Sterile, conical tube

    • Sterile, 0.22 µm syringe filter

    • Sterile syringe

    • Sterile, single-use storage vials

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-Leucine-¹⁵N powder.

    • Transfer the powder to the sterile conical tube.

    • Add the calculated volume of sterile water to achieve the target concentration.

    • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

    • Draw the solution into the sterile syringe.

    • Attach the sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into the sterile storage vials, aliquoting for single use to avoid repeated freeze-thaw cycles.

    • Label the vials clearly with the compound name, concentration, and date of preparation.

    • Store the vials at ≤ -20°C.

Protocol 2: Quality Control of L-Leucine-¹⁵N Solutions by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

  • Sample Preparation:

    • Dilute the L-Leucine-¹⁵N stock solution to a suitable concentration (e.g., 1-10 µM) with an appropriate solvent (e.g., 0.1% formic acid in water).

  • Chromatographic Conditions (Example):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for amino acid analysis.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to retain and elute L-Leucine.

    • Flow Rate: 0.2-0.5 mL/min

    • Column Temperature: 30-40 °C

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Selected Reaction Monitoring (SRM) or full scan

    • SRM Transitions:

      • L-Leucine-¹⁵N: Precursor ion (m/z) 133.1 → Product ion (m/z) 87.1

      • Unlabeled L-Leucine (for checking contamination): Precursor ion (m/z) 132.1 → Product ion (m/z) 86.1

    • Optimize collision energy and other instrument parameters.

  • Data Analysis:

    • Purity Assessment: Integrate the peak for L-Leucine-¹⁵N and any impurity peaks. Calculate the area percentage of the main peak to assess chemical purity.

    • Isotopic Enrichment: In a full scan or high-resolution MS, compare the peak intensities of the ¹⁵N-labeled and unlabeled leucine to confirm isotopic enrichment.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_exp Experiment prep_start Weigh L-Leucine-15N dissolve Dissolve in Sterile Solvent prep_start->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot & Store at ≤ -20°C filter->aliquot qc_check Perform LC-MS/MS Analysis aliquot->qc_check purity Assess Chemical Purity qc_check->purity enrichment Verify Isotopic Enrichment qc_check->enrichment exp_run Execute Tracer Experiment qc_check->exp_run sample_collect Collect Samples exp_run->sample_collect sample_process Process Samples for Analysis sample_collect->sample_process

Caption: Experimental workflow for L-Leucine-¹⁵N tracer studies.

Troubleshooting_Low_Enrichment cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Isotopic Enrichment Observed cause1 Isotopic Dilution problem->cause1 cause2 Metabolic Scrambling problem->cause2 cause3 Incorrect Tracer Concentration problem->cause3 solution1 Use Defined Media / Dialyzed Serum cause1->solution1 solution2 Pre-condition Cells cause1->solution2 solution4 Analyze Labeled Media cause1->solution4 solution3 Re-verify Stock Concentration cause3->solution3

Caption: Troubleshooting low isotopic enrichment issues.

References

strategies to enhance the sensitivity of L-Leucine-15N detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Leucine-15N detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the sensitive detection of this compound in various experimental contexts.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal intensity weak or undetectable in my LC-MS/MS analysis?

A1: Low signal intensity in LC-MS/MS is a common issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are sample preparation, chromatographic separation, and mass spectrometer settings.

  • Inefficient Ionization: The analyte must be effectively ionized to be detected. Ensure the mobile phase pH is suitable for positive mode ionization of leucine; adding 0.1% formic acid is a common practice to aid protonation.[1] Also, fine-tune ion source parameters like spray voltage, gas flows, and temperatures for optimal performance.[2][3]

  • Matrix Effects: Co-eluting substances from complex biological samples can suppress the ionization of your target analyte.[3][4] Meticulous sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial to reduce these matrix effects.[2]

  • Sample Loss During Preparation: Peptides can be lost during various preparation steps. Incomplete elution from desalting columns (e.g., C18) or losses during affinity cleanup are common culprits.[5] Always ensure your elution solvent is strong enough (e.g., 70% acetonitrile) and consider spiking a standard protein like BSA into a control sample to verify that the workflow is performing as expected.[5]

  • Contamination: Contaminants from sample residues, mobile phase impurities, or column bleed can lead to high background noise, which masks the analyte signal.[3] Regular cleaning of the ion source and ensuring the use of high-purity solvents can mitigate this.[3]

  • Suboptimal Fragmentation: In tandem MS (MS/MS), if the collision energy is not optimized for the specific precursor-to-product ion transition, the resulting signal will be weak.[1][3] This parameter is instrument-dependent and requires systematic optimization.

Q2: How can I enhance the sensitivity of this compound detection in my NMR experiments?

A2: The primary challenge in 15N NMR is the low gyromagnetic ratio (γ) of the nitrogen nucleus, which leads to inherently lower sensitivity compared to 1H detection.[6] However, several strategies can significantly boost signal intensity.

  • Direct 15N Detection Methods: While less sensitive, direct 15N detection offers advantages like higher resolution due to wider frequency dispersion and no need for water suppression, which is a persistent issue in 1H-detected experiments.[6]

  • Cryogenic Probes: Using a cryoprobe can significantly increase the signal-to-noise ratio (SNR), making 15N direct detection experiments more feasible and faster to acquire.

  • Hyperpolarization: Techniques like dynamic nuclear polarization (DNP) can amplify 15N NMR signals by several orders of magnitude (e.g., 10,000-fold), enabling real-time metabolic imaging and drastically improving sensitivity.[7]

  • Temperature Optimization: For NMR-based metabolite studies, lowering the experimental temperature (e.g., to -5 °C) can lead to sharper lines and allow for easier characterization of 15N-labeled amino acids.[8]

  • Selective Labeling: Using this compound specifically, rather than uniform 15N labeling, reduces spectral crowding and peak overlap, which is especially useful for studying large proteins.[9][10] This simplification can allow for the use of 1-D 15N-filtered 1H-detected spectra to measure paramagnetic relaxation enhancement (PREs).[10]

Q3: I'm observing "scrambling" of the 15N label, where it appears in other amino acids. How can I prevent this?

A3: Label scrambling is a common problem during the expression of selectively labeled proteins, where the metabolic pathways of the host organism (e.g., E. coli) interconvert amino acids. A rapid method to check for scrambling involves proteolyzing the protein and analyzing the resulting peptides with MALDI mass spectrometry.[9] A highly effective and straightforward strategy to prevent scrambling is to add a significant excess of all other unlabeled amino acids to the expression media along with the desired 15N-labeled amino acid.[9] One study found that a 10-fold excess of unlabeled amino acids relative to the 15N-amino acid successfully prevented the scrambling that was observed when equimolar amounts were used.[9]

Q4: What are the critical steps in sample preparation to ensure accurate quantification of this compound?

A4: Robust sample preparation is the foundation of sensitive and accurate analysis. Key steps include:

  • Protein Hydrolysis: For protein-bound leucine, complete liberation of individual amino acids is necessary. Acid hydrolysis (e.g., 6 M HCl at 150°C for 70 minutes) is a standard method.[11]

  • Removal of Interferences: Lipids and non-volatile salts or buffers (especially those with primary/secondary amines like TRIS) must be removed as they can interfere with analysis and suppress ionization.[1][12] A post-hydrolysis wash with a heptane:chloroform mixture can remove lipids.[11]

  • Derivatization (for GC-MS): To make amino acids volatile for Gas Chromatography, derivatization is required. A common method involves esterification with acidified methanol (B129727) followed by acetylation.[11]

  • Consistent Handling: When dealing with enriched tracer experiments, it is good practice to arrange samples from low to high enrichment to avoid cross-contamination.[13] Always include replicates to check the precision of your measurements, especially for complex sample matrices.[13]

  • Sample Concentration: For low-abundance analytes, concentrating the sample after clean-up can significantly improve detection.[2] This is often done by evaporating the solvent under a gentle stream of nitrogen and reconstituting the residue in a smaller volume of the initial mobile phase.[1]

Troubleshooting Guide

This guide provides a quick reference for common problems, their potential causes, and recommended solutions.

SymptomPossible Cause(s)Recommended Solution(s)
Low Signal / No Signal (LC-MS) 1. Inefficient ionization or ion suppression.[3] 2. Contamination of ion source or LC system.[3] 3. Peptide/protein loss during sample prep (desalting, precipitation).[5] 4. Suboptimal collision energy in MS/MS.[1][3]1. Optimize mobile phase pH (e.g., add 0.1% formic acid).[1] Tune source parameters (voltage, gas flow).[2] 2. Clean the ion source weekly.[3] Run blank injections to check for system cleanliness.[1] 3. Use a spike-in control to test sample prep recovery. Ensure complete elution from C18 columns.[5] 4. Perform a collision energy optimization experiment for your specific analyte and instrument.
High Background Noise (LC-MS) 1. Contamination from solvents, reagents, or sample matrix.[3] 2. Column bleed.1. Use high-purity (LC-MS grade) solvents and reagents. Incorporate a robust sample clean-up step (e.g., SPE).[2] 2. Use a high-quality, stable LC column. Implement a divert valve to direct the initial and final parts of the gradient to waste.[14]
Poor Peak Shape / Tailing (LC) 1. Column overload. 2. Secondary interactions with the column stationary phase. 3. Incompatible injection solvent.1. Dilute the sample or reduce injection volume. 2. Adjust mobile phase pH or ionic strength. 3. Reconstitute the final sample in the initial mobile phase.[1]
Broad Peaks in NMR Spectra 1. Sample aggregation. 2. Chemical exchange processes occurring at an intermediate timescale.[8]1. Adjust buffer conditions (pH, salt concentration) or lower protein concentration. 2. Lower the sample temperature to slow down the exchange rate.[8]
Label Scrambling Metabolic interconversion of the 15N-leucine into other amino acids by the expression host.[9]Add a 10-fold excess of all other unlabeled amino acids to the growth media during protein expression.[9]

Visualizations and Workflows

Experimental & Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells, Plasma, etc.) Lysis Cell Lysis / Protein Extraction Sample->Lysis Hydrolysis Protein Hydrolysis (if applicable) Lysis->Hydrolysis Cleanup Sample Cleanup (SPE, LLE, Precipitation) Hydrolysis->Cleanup NMR NMR Spectroscopy Hydrolysis->NMR NMR Path Deriv Derivatization (for GC-MS) Cleanup->Deriv GC-MS Path Recon Reconstitution in Mobile Phase Cleanup->Recon LC-MS Path LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition LCMS->Data NMR->Data Peak Peak Integration Data->Peak Quant Quantification of 15N Enrichment Peak->Quant Stats Statistical Analysis Quant->Stats

Caption: General workflow for this compound tracer experiments.

Troubleshooting Logic for Low LC-MS Signal

Start Low / No Signal in LC-MS CheckStd Inject System Suitability Standard (e.g., commercial peptide mix) Start->CheckStd StdOK Standard Signal OK? CheckStd->StdOK InstIssue Instrument Issue StdOK->InstIssue No SampleIssue Sample-Specific Issue StdOK->SampleIssue Yes CleanSource Clean Ion Source InstIssue->CleanSource CheckVac Check Vacuum System CleanSource->CheckVac Calibrate Calibrate Mass Analyzer CheckVac->Calibrate CheckPrep Review Sample Prep: - Incomplete Hydrolysis? - Loss during Cleanup? - Degradation? SampleIssue->CheckPrep PrepIssue Optimize Sample Prep (e.g., use spike-in control) CheckPrep->PrepIssue Yes CheckMatrix Matrix Effects? CheckPrep->CheckMatrix No MatrixIssue Improve Cleanup (SPE) Modify Chromatography CheckMatrix->MatrixIssue Yes CheckIon Optimize Ionization (Mobile Phase, Source Settings) CheckMatrix->CheckIon No

Caption: Decision tree for troubleshooting low signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis from Biological Matrix

This protocol provides a general workflow for preparing samples such as plasma or cell culture for the analysis of this compound incorporation into proteins.

Materials:

  • 6 M Hydrochloric Acid (HCl)

  • Heptane:Chloroform (6:5, v/v)

  • Nitrogen gas source

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE Conditioning Solvent (e.g., Methanol)

  • SPE Equilibration Solvent (e.g., 0.1% Formic Acid in water)

  • SPE Wash Solvent (e.g., 5% Methanol in 0.1% Formic Acid)

  • SPE Elution Solvent (e.g., 70% Acetonitrile in 0.1% Formic Acid)

  • LC-MS Grade Water, Acetonitrile, and Formic Acid

Procedure:

  • Protein Precipitation & Hydrolysis:

    • To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the protein. Discard the supernatant.

    • To the protein pellet, add 1 mL of 6 M HCl. Tightly cap the vial.

    • Heat at 110-150°C for 24 hours (or 70 minutes at 150°C) to hydrolyze the protein into amino acids.[11][15]

  • Lipid Removal:

    • Cool the sample. Add 200 µL of heptane:chloroform (6:5, v:v), vortex briefly, and centrifuge to separate phases.[11]

    • Carefully remove and discard the upper organic layer.[11]

  • Drying:

    • Place the sample in a heating block at 60°C and dry completely under a gentle stream of nitrogen gas.[11]

  • Desalting and Concentration (SPE):

    • Reconstitute the dried hydrolysate in 1 mL of SPE Equilibration Solvent.

    • Condition a C18 SPE cartridge with 1 mL of Conditioning Solvent, followed by 1 mL of Equilibration Solvent.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of Wash Solvent to remove salts and other highly polar impurities.

    • Elute the amino acids with 1 mL of Elution Solvent into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final sample in 100 µL of the initial LC mobile phase (e.g., 95% Solvent A, 5% Solvent B).[1]

    • Vortex, transfer to an autosampler vial, and proceed with LC-MS/MS analysis.

Protocol 2: Enhancing Signal for NMR Metabolite Studies

This protocol is adapted for observing 15N-labeled amino acids directly in complex mixtures like cell extracts.

Materials:

  • NMR Spectrometer with a cryogenic probe

  • 3 mm NMR tubes

  • Deuterated water (D2O)

  • Deuterated acetone (B3395972) (for locking and shimming at low temperatures)

  • DSS or other internal standard for chemical shift referencing

Procedure:

  • Sample Preparation:

    • Prepare cell extracts or media samples as required by your experiment.

    • For a final sample volume of 200 µL in a 3 mm NMR tube, ensure the sample contains 10% D2O for the lock signal.[8]

    • Add 20% deuterated acetone to the sample. This acts as an anti-freeze and can improve spectral quality at low temperatures.[8]

    • Add an internal chemical shift reference standard (e.g., DSS).

  • NMR Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Tune and match the probe for both 1H and 15N frequencies.

    • Lock and shim the sample.

  • Temperature Optimization:

    • Lower the sample temperature to -5 °C.[8] This has been shown to reduce line broadening for 15N-labeled amino acids, resulting in sharper, more easily detectable peaks.[8] Allow the sample to equilibrate for 5-10 minutes.

  • Data Acquisition:

    • Use a standard 1H-15N HSQC (Heteronuclear Single Quantum Coherence) pulse sequence with water suppression (e.g., using flip-back pulses).[8]

    • Optimize acquisition parameters, including the number of scans and recycle delay, to achieve an adequate signal-to-noise ratio. Total experiment times can range from 30 minutes to several hours depending on sample concentration.[8]

  • Data Processing:

    • Process the 2D data using appropriate window functions and Fourier transformation.

    • Reference the chemical shifts using the internal standard. At least 6 amino acids (including Leucine) and NH4+ are typically well-resolved in HSQC spectra under these conditions.[8]

References

Technical Support Center: Protocol Refinement for Reproducible L-Leucine-15N Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in conducting reproducible L-Leucine-15N experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is a stable, non-radioactive isotope-labeled version of the essential amino acid L-leucine. In this compound, the standard nitrogen atom (¹⁴N) is replaced with a heavier isotope, ¹⁵N. This mass difference allows researchers to track the incorporation of leucine (B10760876) into newly synthesized proteins using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). It is a key tool in quantitative proteomics, metabolic flux analysis, and studies of protein turnover.

Q2: What are the main applications of this compound in research?

A2: The primary applications include:

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) uses this compound to metabolically label proteins in one cell population, which can then be compared to an unlabeled ("light") population to quantify differences in protein abundance.

  • Protein Turnover Studies: By introducing and then removing this compound from the culture medium (a "pulse-chase" experiment), researchers can measure the synthesis and degradation rates (half-lives) of specific proteins.[1]

  • Metabolic Flux Analysis (MFA): this compound can be used to trace the flow of nitrogen through metabolic pathways, providing insights into cellular metabolism under various conditions.[2]

Q3: How long does it take to achieve complete labeling of proteins with this compound?

A3: Complete labeling, typically considered to be >97% incorporation, is dependent on the cell division rate. For most mammalian cell lines, this requires at least five to six cell doublings in the this compound containing medium.[3] It is crucial to verify the incorporation efficiency before starting the main experiment.

Q4: Is there a risk of the 15N label from L-Leucine being transferred to other amino acids?

A4: Yes, this phenomenon, known as "isotopic scrambling," can occur. Metabolic pathways can transfer the ¹⁵N-amine group from leucine to other amino acids, which can complicate data analysis.[4][5] Strategies to minimize this are discussed in the troubleshooting section.

Troubleshooting Guides

Issue 1: Incomplete Labeling

Q: My mass spectrometry results show a low incorporation rate of this compound even after several passages. What could be the cause?

A: Incomplete labeling is a common issue that can significantly affect quantification accuracy. Potential causes and solutions include:

  • Insufficient Cell Doublings:

    • Cause: The cells have not undergone enough divisions (at least 5-6) for protein turnover to fully incorporate the "heavy" leucine.

    • Solution: Continue to culture the cells for additional passages in the this compound medium. It is recommended to perform a small-scale pilot experiment to determine the optimal labeling time for your specific cell line.

  • Presence of Unlabeled Leucine:

    • Cause: The culture medium may be contaminated with "light" (¹⁴N) leucine. A common source is the fetal bovine serum (FBS).

    • Solution: Use dialyzed FBS, which has had small molecules like amino acids removed. Ensure that the base medium is indeed leucine-free before adding the this compound.

  • Cell Viability Issues:

    • Cause: The custom SILAC medium may not be optimal for your cells, leading to slower growth and reduced protein synthesis.

    • Solution: Ensure all necessary supplements, in addition to the labeled amino acid, are present in the medium. Monitor cell health and doubling time to ensure they are comparable to cells grown in standard medium.

Issue 2: Isotopic Scrambling

Q: I've detected the 15N label in amino acids other than leucine. How can I prevent this scrambling?

A: Isotopic scrambling can occur through the action of aminotransferases. Here are some strategies to mitigate this issue:

  • Excess of Unlabeled Amino Acids:

    • Cause: When other amino acids are limited, the cell may transaminate the ¹⁵N from the abundant labeled leucine to synthesize them.

    • Solution: Supplement the culture medium with a 10-fold excess of all other unlabeled amino acids relative to the ¹⁵N-labeled amino acid.[4] This reduces the likelihood that the cell will need to transfer the ¹⁵N to synthesize other amino acids.

  • Cell Line Choice:

    • Cause: Some cell lines have more active aminotransferase pathways than others.

    • Solution: If scrambling is a persistent issue, consider using a different cell line with known lower rates of amino acid conversion.

  • Data Analysis Correction:

    • Solution: While not a preventative measure, some mass spectrometry data analysis software can account for and correct for known scrambling events, provided the extent of scrambling is consistent.

graph TD; A[Start: 15N Detected in Non-Leucine Peptides] --> B{Is the medium supplemented with all other amino acids?}; B -->|No| C[Supplement medium with a 10-fold excess of unlabeled amino acids]; B -->|Yes| D{Is scrambling still significant?}; D -->|Yes| E[Consider using a cell line with lower aminotransferase activity]; D -->|No| F[Proceed with experiment]; C --> F; E --> F; Figure 1: Troubleshooting decision tree for isotopic scrambling.

Issue 3: Mass Spectrometry Data Analysis Complications

Q: The isotopic peaks for my 15N-labeled peptides are broad and difficult to analyze. What is causing this?

A: This is a common challenge with ¹⁵N labeling and can arise from several factors:

  • Incomplete Labeling:

    • Cause: A mix of fully labeled, partially labeled, and unlabeled peptides will result in broad, complex isotopic envelopes.

    • Solution: Ensure >97% labeling efficiency before analysis.

  • Variable Number of Nitrogen Atoms:

    • Cause: Unlike labeling with arginine or lysine (B10760008) in tryptic digests (where most peptides will have one labeled amino acid), ¹⁵N labeling affects all nitrogen-containing amino acids. The mass shift between "light" and "heavy" peptides is therefore variable and depends on the peptide's amino acid sequence.

    • Solution: Use data analysis software specifically designed to handle ¹⁵N labeling data. These programs can calculate the expected mass shift for each identified peptide based on its sequence.[6]

Experimental Protocols

Protocol 1: Metabolic Labeling with this compound (SILAC)

This protocol is adapted for a typical SILAC experiment using this compound.

  • Prepare SILAC Media:

    • Light Medium: Prepare DMEM or RPMI-1640 medium that is deficient in L-leucine. Supplement with normal ("light") L-leucine at a standard concentration (e.g., 105 mg/L). Add 10% dialyzed FBS and other necessary supplements (e.g., penicillin/streptomycin).

    • Heavy Medium: Prepare the same leucine-deficient medium. Supplement with this compound at the same concentration as the light medium. Add 10% dialyzed FBS and other supplements.

  • Cell Culture and Labeling:

    • Culture two separate populations of your cells. One in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for at least five to six doublings in their respective SILAC media to ensure complete incorporation of the labeled leucine in the "heavy" population.

  • Verify Labeling Efficiency (Optional but Recommended):

    • After ~5 doublings, harvest a small aliquot of cells from the "heavy" culture.

    • Lyse the cells, digest the proteins, and analyze by mass spectrometry to confirm >97% incorporation of this compound.

  • Experimental Treatment:

    • Once complete labeling is confirmed, apply your experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" cells, while the "light" cells serve as a control).

  • Cell Harvesting and Mixing:

    • Harvest the "light" and "heavy" cell populations separately.

    • Count the cells from each population and mix them at a 1:1 ratio.

  • Sample Preparation for MS:

    • Proceed with cell lysis, protein extraction, and digestion as per standard protocols (see Protocol 3).

Protocol 2: Pulse-Chase Analysis for Protein Turnover

This protocol allows for the measurement of protein degradation rates.

  • Labeling (Pulse):

    • Culture cells in the "heavy" SILAC medium containing this compound for a period sufficient to label a significant portion of the proteome (e.g., 24 hours).

  • Chase:

    • Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove all traces of the "heavy" medium.

    • Replace the medium with "light" medium (containing unlabeled L-leucine). This is time point zero (t=0).

  • Time Course Collection:

    • Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation and Analysis:

    • Lyse the cells from each time point.

    • Prepare the samples for mass spectrometry (see Protocol 3).

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • For each protein, determine the ratio of the "heavy" (¹⁵N-labeled) to "light" (¹⁴N-labeled) peptide signal at each time point.

    • The decay of the "heavy" signal over time reflects the degradation rate of the protein. Plot the natural log of the heavy signal intensity versus time. The slope of the resulting line is the degradation rate constant (k_deg), and the half-life can be calculated as ln(2)/k_deg.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Cell Lysis:

    • Resuspend the mixed cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Lyse the cells by sonication or other appropriate methods on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Digestion (In-Solution):

    • Quantify the protein concentration in the lysate (e.g., using a BCA assay).

    • Take a desired amount of protein (e.g., 50 µg) and reduce the disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

    • Alkylate the cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.

    • Dilute the sample to reduce the concentration of denaturants.

    • Digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction method (e.g., a ZipTip or a spin column).

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Quantitative Data Summary

Table 1: Representative this compound Incorporation Efficiency in HeLa Cells
Time (Cell Doublings)Average Incorporation Efficiency (%)Standard Deviation (%)
150.23.5
275.82.1
388.11.5
494.51.1
597.90.8
699.10.5

Note: This table presents hypothetical but realistic data for illustrative purposes. Actual incorporation rates will vary depending on the cell line and culture conditions.

Table 2: Sample Protein Half-Life Data from a Pulse-Chase Experiment
ProteinUniProt IDHalf-Life (hours)Function
Cyclin B1P146351.2Cell Cycle Regulation
GAPDHP0440675.3Glycolysis
p53P046370.4Tumor Suppressor
Actin, cytoplasmic 1P60709120.5Cytoskeleton
mTORP4234545.8Kinase, Cell Growth

Note: These are representative half-life values and can vary significantly between cell types and experimental conditions.

Visualizations

graph [rankdir="TB"]; node [shape=box, style=rounded]; Figure 2: L-Leucine induced mTORC1 signaling pathway. graph TD; A[Start: Cell Culture] --> B(Prepare 'Light' & 'Heavy' Media with this compound); B --> C{Metabolic Labeling}; C --> D[Culture cells for >5 doublings]; D --> E[Experimental Treatment (e.g., drug vs. vehicle)]; E --> F[Harvest and Mix Cells 1:1]; F --> G[Cell Lysis & Protein Extraction]; G --> H[Protein Digestion (e.g., Trypsin)]; H --> I[Peptide Cleanup (e.g., C18 SPE)]; I --> J[LC-MS/MS Analysis]; J --> K[Data Analysis: Protein ID & Quantification]; K --> L[End: Biological Interpretation]; Figure 3: General experimental workflow for this compound labeling.

References

Validation & Comparative

A Head-to-Head Battle of Tracers: L-Leucine-15N vs. 13C-Leucine for Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein metabolism, the choice of an appropriate isotopic tracer is paramount. This guide provides a comprehensive comparison of two commonly employed stable isotopes, L-Leucine-15N and 13C-leucine, for quantifying protein turnover. By examining their performance, underlying methodologies, and analytical considerations, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific experimental needs.

The dynamic balance between protein synthesis and degradation, collectively known as protein turnover, is a fundamental biological process. Its accurate measurement is crucial for understanding physiological and pathological states, as well as for evaluating the efficacy of therapeutic interventions. Stable isotope-labeled amino acids, particularly essential amino acids like leucine (B10760876), have become indispensable tools for these in vivo kinetic studies. Both this compound and various 13C-labeled leucine isotopologues are widely used, each presenting a unique set of advantages and limitations.

At a Glance: Key Differences Between this compound and 13C-Leucine

FeatureThis compound13C-Leucine (e.g., L-[1-13C]leucine)
Label Position Nitrogen atom in the amino groupOne or more carbon atoms in the carbon skeleton
Primary Measurement Primarily traces the nitrogen kinetics of leucinePrimarily traces the carbon kinetics of leucine
Metabolic Fate Tracing Tracks transamination and the fate of the amino groupTracks oxidation via the decarboxylation of α-ketoisocaproate (KIC)
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS), Isotope Ratio Mass Spectrometry (IRMS)GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), IRMS
Key Advantage Lower natural abundance of 15N provides a clearer background for mass spectrometry.[1]Allows for the direct measurement of leucine oxidation through the analysis of expired 13CO2.[2][3]
Key Limitation Does not directly measure leucine oxidation.Higher natural abundance of 13C can complicate mass spectrometry analysis at low enrichment levels.[1]
Common Application Whole-body and muscle protein synthesis studies, often in combination with a 13C tracer.Measurement of whole-body and tissue-specific protein synthesis, breakdown, and oxidation.

Delving Deeper: A Comparative Analysis

The choice between this compound and 13C-leucine hinges on the specific research question and the desired metabolic insights.

This compound is particularly valuable for dissecting the nitrogen metabolism of leucine. By tracking the 15N label, researchers can investigate the processes of transamination and deamination. A significant advantage of using 15N is its low natural abundance (approximately 0.37%), which results in a lower background signal in mass spectrometry, potentially increasing the sensitivity of detection for newly synthesized proteins.[1] However, a notable limitation is that it does not provide a direct measure of leucine oxidation, a key component of leucine metabolism.

13C-Leucine , most commonly L-[1-13C]leucine, allows for the direct assessment of leucine oxidation by measuring the appearance of 13CO2 in expired air.[2][3] This provides a more complete picture of whole-body leucine kinetics, encompassing both its incorporation into protein and its catabolism for energy. The use of 13C-leucine is well-established in both whole-body and muscle protein synthesis studies. However, the higher natural abundance of 13C (around 1.1%) can lead to more complex mass spectra and may require more sophisticated data analysis to accurately determine isotopic enrichment, especially at low tracer infusion rates.[1]

A powerful approach that leverages the strengths of both tracers is the use of the dually labeled L-[1-13C,15N]leucine . This allows for the simultaneous and direct determination of leucine's carbon and nitrogen kinetics, providing a comprehensive analysis of protein synthesis, breakdown, and oxidation within a single experiment.[4][5][6][7]

Experimental Data Summary

The following tables summarize quantitative data from studies utilizing these tracers to measure protein turnover.

Table 1: Comparison of Protein Synthesis Rates Measured by Different Leucine Tracers

TracerModelConditionFractional Synthesis Rate (%/h)Reference
L-[1-13C]leucineHuman ForearmFed State0.127 ± 0.011[5]
L-[1-13C,15N]leucineHuman ForearmFed State0.127 ± 0.011[5]
L-[1-13C]leucineHuman LegBasal0.070 ± 0.011[8]
L-[1-13C]leucineHuman LegAmino Acid Infusion0.087 ± 0.014[8]

Table 2: Comparison of Leucine Kinetics with Different Administration Routes using L-[1-13C,15N]leucine

ParameterEnteral AdministrationParenteral Administrationp-valueReference
Splanchnic Protein Synthesis (% of dose)31.419.5< 0.001[4]
Splanchnic Deamination (% of dose)27.913.4< 0.001[4]
Splanchnic Oxidation (% of dose)6.04.1< 0.05[4]
Liver Oxidation (% of dose)4.82.3< 0.001[4]

Experimental Protocols

Accurate and reproducible data in protein turnover studies are contingent on meticulous experimental design and execution. Below are detailed methodologies for two common approaches.

Primed, Continuous Infusion of L-[1-13C]leucine for Muscle Protein Synthesis Measurement

This protocol is a widely used method to determine the fractional synthesis rate (FSR) of muscle proteins.

  • Subject Preparation: Subjects are typically studied in a post-absorptive state, having fasted overnight. A catheter is inserted into an antecubital vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

  • Priming Dose: To achieve a rapid isotopic steady state in the plasma, a priming dose of L-[1-13C]leucine and NaH13CO3 (to prime the bicarbonate pool) is administered intravenously.

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-[1-13C]leucine is initiated and maintained at a constant rate for several hours.

  • Blood and Breath Sampling: Arterialized venous blood samples are collected at regular intervals to measure the isotopic enrichment of plasma leucine and its ketoacid, α-ketoisocaproate (KIC). Expired air samples are also collected to determine the 13CO2 enrichment for the calculation of leucine oxidation.

  • Muscle Biopsies: Muscle tissue samples are obtained, typically from the vastus lateralis, at the beginning and end of the infusion period. The tissue is immediately frozen in liquid nitrogen and stored at -80°C for later analysis.

  • Sample Analysis: Plasma and muscle free amino acid enrichments are determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of the 13C-leucine into muscle protein is also measured by GC-MS or isotope ratio mass spectrometry (IRMS) after protein hydrolysis and amino acid purification.

  • Calculation of FSR: The FSR of muscle protein is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 where E_p2 and E_p1 are the enrichments of protein-bound leucine at the end and beginning of the infusion, respectively, E_precursor is the average enrichment of the precursor pool (plasma KIC or intracellular free leucine), and t is the duration of the infusion in hours.

Flooding Dose Technique for Measuring Muscle Protein Synthesis

The flooding dose method aims to rapidly equilibrate the intracellular and extracellular amino acid pools, simplifying the determination of the precursor pool enrichment.

  • Subject Preparation: Similar to the continuous infusion method, subjects are typically studied in a post-absorptive state.

  • Tracer Administration: A large bolus ("flooding dose") of unlabeled leucine containing a known enrichment of labeled leucine (e.g., L-[1-13C]leucine) is injected intravenously over a short period. This large dose is intended to overwhelm the endogenous amino acid pools.

  • Blood Sampling: Blood samples are taken frequently after the injection to monitor the plasma enrichment of the labeled amino acid.

  • Muscle Biopsies: Muscle biopsies are taken before the flooding dose and at one or more time points afterward (e.g., 90 minutes).

  • Sample Analysis: The isotopic enrichment of free leucine in the plasma and muscle, as well as the enrichment of protein-bound leucine, is determined using GC-MS or LC-MS/MS.

  • Calculation of FSR: The FSR is calculated based on the increase in protein-bound tracer enrichment over time and the average enrichment of the free leucine in the tissue or plasma, which is assumed to be the precursor enrichment. A key advantage is that the high concentration of the infused amino acid minimizes the dilution of the tracer by endogenous sources, making the plasma enrichment a better representative of the true precursor enrichment.[9][10] However, a potential drawback is that the large bolus of leucine itself may stimulate protein synthesis, potentially confounding the measurement of basal synthesis rates.[11][12]

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams are provided.

Caption: Key signaling pathways regulating protein synthesis (mTORC1) and degradation (Ubiquitin-Proteasome System).

ExperimentalWorkflow cluster_infusion Tracer Infusion cluster_sampling Biological Sampling cluster_analysis Sample Analysis cluster_calculation Data Calculation Start Start Priming_Dose Priming_Dose Start->Priming_Dose t=0 Continuous_Infusion Continuous_Infusion Priming_Dose->Continuous_Infusion start Muscle_Biopsy_1 Muscle_Biopsy_1 Priming_Dose->Muscle_Biopsy_1 baseline End_Infusion End_Infusion Continuous_Infusion->End_Infusion duration (e.g., 4h) Blood_Samples Blood_Samples Continuous_Infusion->Blood_Samples periodic Breath_Samples Breath_Samples Continuous_Infusion->Breath_Samples periodic Muscle_Biopsy_2 Muscle_Biopsy_2 End_Infusion->Muscle_Biopsy_2 end-point Protein_Bound_Enrichment_1 Protein_Bound_Enrichment_1 Muscle_Biopsy_1->Protein_Bound_Enrichment_1 GC-MS/IRMS Plasma_Enrichment Plasma_Enrichment Blood_Samples->Plasma_Enrichment GC-MS/LC-MS 13CO2_Enrichment 13CO2_Enrichment Breath_Samples->13CO2_Enrichment IRMS Protein_Bound_Enrichment_2 Protein_Bound_Enrichment_2 Muscle_Biopsy_2->Protein_Bound_Enrichment_2 GC-MS/IRMS Precursor_Enrichment Precursor_Enrichment Plasma_Enrichment->Precursor_Enrichment Leucine_Oxidation Leucine_Oxidation 13CO2_Enrichment->Leucine_Oxidation FSR_Calculation FSR_Calculation Protein_Bound_Enrichment_1->FSR_Calculation Protein_Bound_Enrichment_2->FSR_Calculation Precursor_Enrichment->FSR_Calculation Protein_Synthesis_Rate Protein_Synthesis_Rate FSR_Calculation->Protein_Synthesis_Rate

Caption: A generalized experimental workflow for measuring protein synthesis using a primed, continuous infusion of a stable isotope tracer.

Conclusion: Making an Informed Choice

The selection between this compound and 13C-leucine for protein turnover studies is not a one-size-fits-all decision. For researchers primarily interested in the nitrogen kinetics and transamination of leucine, or those requiring the highest sensitivity due to low protein abundance, This compound is an excellent choice. Its low natural abundance provides a distinct analytical advantage.

Conversely, when a comprehensive understanding of leucine metabolism, including its oxidative fate, is required, 13C-leucine is the preferred tracer. The ability to measure leucine oxidation via expired 13CO2 offers a more complete picture of whole-body protein dynamics.

For the most detailed and simultaneous analysis of both carbon and nitrogen kinetics, the dually labeled L-[1-13C,15N]leucine stands out as the most powerful, albeit more expensive, option.

Ultimately, the optimal choice will depend on the specific hypotheses being tested, the available analytical instrumentation, and the desired depth of metabolic insight. By carefully considering the information presented in this guide, researchers can confidently select the most appropriate tracer to advance their understanding of protein turnover in health and disease.

References

A Comparative Guide to L-Leucine-15N Tracer Methods for Muscle Protein Synthesis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the L-Leucine-15N tracer method with other established techniques for measuring muscle protein synthesis (MPS). The information presented is supported by experimental data to aid researchers in selecting the most appropriate methodology for their specific study objectives.

Introduction to Muscle Protein Synthesis Measurement

The study of muscle protein synthesis is crucial for understanding muscle metabolism in various physiological and pathological states, including aging, exercise, and disease. Several tracer methodologies have been developed to quantify the rate of MPS. The this compound tracer method is a widely used stable isotope technique. This guide validates its performance against other common methods: the Deuterium (B1214612) Oxide (D2O) method, the Arteriovenous (A-V) balance method, and the 3-Methylhistidine (3-MH) excretion method.

Comparison of Methodologies

Each method for measuring muscle protein dynamics has its own set of advantages and limitations. The choice of method often depends on the specific research question, the required temporal resolution, and the invasiveness of the procedure.

FeatureThis compound TracerDeuterium Oxide (D2O)Arteriovenous (A-V) Balance3-Methylhistidine (3-MH) Excretion
Principle Measures the incorporation of infused 15N-labeled leucine (B10760876) into muscle protein.Measures the incorporation of deuterium from body water into newly synthesized proteins.Measures the net balance of an amino acid across a muscle bed by sampling arterial and venous blood.Measures the urinary excretion of 3-methylhistidine, a modified amino acid released during muscle protein breakdown.
Measurement Primarily Fractional Synthetic Rate (FSR) of muscle protein.Cumulative FSR over longer periods (days to weeks).[1][2]Net protein balance, which can be used to infer synthesis and breakdown rates.[3]Primarily an index of myofibrillar protein breakdown rate.[4][5][6]
Temporal Resolution Acute measurements (hours).[7]Long-term measurements.[1][2]Acute measurements (hours).Long-term average of breakdown.
Invasiveness Requires intravenous infusion and muscle biopsies.[8][9]Oral administration of D2O, requires saliva, blood, or urine samples and can be combined with muscle biopsies.[1][10]Requires arterial and venous catheterization.[11][3]Requires urine collection.[4][6]
Advantages Well-established, provides direct measure of synthesis.Less invasive, suitable for free-living conditions, measures cumulative synthesis.[1][2][12]Provides simultaneous measurement of synthesis and breakdown.[11]Non-invasive.
Limitations Invasive, assumes steady-state kinetics.Slower to reflect acute changes, potential for label recycling.Technically demanding, measures net balance across the whole limb, not just muscle.[11]Indirect measure of synthesis, influenced by diet (meat intake).[13]

Quantitative Data Comparison

The following table summarizes experimental data comparing the Fractional Synthetic Rate (FSR) of muscle protein as measured by the this compound tracer method and other techniques.

ComparisonConditionL-Leucine Tracer FSR (%/h)Comparator Method FSR (%/h)Comparator MethodReference
Leucine vs. Phenylalanine Tracer Basal~0.085~0.080[2H5]-phenylalanine[14]
Post-exercise~0.109~0.110[2H5]-phenylalanine[14]
Leucine vs. Phenylalanine Tracer (Blood precursor) Basal---[8]
Amino Acid InfusionHigher with d9-leucineLower with 13C6-phenylalanine13C6-phenylalanine[8]
Tracer Incorporation vs. A-V Balance Burn-injured children0.14 ± 0.080.19 ± 0.17Arteriovenous Balance[15][16][17]
D2O vs. 13C-Phenylalanine Basal (Postabsorptive)-0.050 ± 0.007D2O[18][19]
Stimulated (Postprandial)-0.088 ± 0.008D2O[18][19]
Stimulated (Postprandial)0.089 ± 0.006-L-[ring-13C6] Phenylalanine[18][19]
15N-Lysine vs. 3-MH Myofibrillar Protein Turnover (%/day)1.47 (synthesis)2.16 (catabolism)3-Methylhistidine Excretion[6]

Note: Direct comparative studies between this compound and 3-MH for FSR are limited as 3-MH primarily measures breakdown. The data from McKeran et al. (1978) compares myofibrillar protein synthetic rate using L-[alpha-15N]lysine with the catabolic rate from 3-MH excretion, highlighting the different aspects of muscle protein turnover these methods assess.

Experimental Protocols

This compound Tracer Method

A primed, continuous intravenous infusion of L-[1-13C, 15N]leucine is administered to subjects.[20] Muscle biopsies are typically obtained from the vastus lateralis at baseline and after a specific interval (e.g., several hours) to measure the incorporation of the labeled leucine into muscle protein.[8][9] Blood samples are also collected to determine the enrichment of the precursor pool (plasma or muscle intracellular free amino acids). The fractional synthetic rate (FSR) is then calculated using the precursor-product principle.

Deuterium Oxide (D2O) Method

Subjects consume a bolus of D2O (e.g., 70% solution) to enrich the body's water pool.[10] The deuterium is then incorporated into non-essential amino acids, such as alanine, which are subsequently used for protein synthesis.[1] Saliva, blood, or urine samples are collected to monitor body water enrichment.[10][21] Muscle biopsies are taken at different time points (days or weeks) to measure the incorporation of deuterium into muscle protein.[1][21] This allows for the calculation of the cumulative FSR over an extended period.[1][2]

Arteriovenous (A-V) Balance Method

This technique involves the placement of catheters in a femoral artery and femoral vein to sample arterial and venous blood draining a leg. A stable isotope-labeled amino acid (e.g., L-[ring-13C6]phenylalanine) is infused systemically.[15] By measuring the concentration and enrichment of the amino acid in the arterial and venous blood, along with measuring leg blood flow, the net balance of the amino acid across the leg can be determined.[11][3] This net balance reflects the difference between muscle protein synthesis and breakdown.

3-Methylhistidine (3-MH) Excretion Method

This method relies on the collection of 24-hour urine samples. 3-Methylhistidine is an amino acid that is formed by the post-translational methylation of histidine residues in actin and myosin.[13] When muscle protein is broken down, 3-MH is released and excreted in the urine without being reutilized for protein synthesis.[5][13] Therefore, the amount of 3-MH excreted in the urine is proportional to the rate of myofibrillar protein breakdown.[4][6] To get a more specific measure of muscle breakdown, subjects are often placed on a meat-free diet for a period before and during urine collection to avoid dietary sources of 3-MH.[13]

Visualizing Methodological Workflows

This compound Tracer Infusion Workflow

L_Leucine_15N_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Subject Subject Infusion Intravenous Infusion (Primed, Continuous) Subject->Infusion Tracer This compound Tracer Tracer->Infusion Biopsy1 Muscle Biopsy (Baseline) Infusion->Biopsy1 t=0 BloodSampling Blood Sampling (Precursor Enrichment) Infusion->BloodSampling Biopsy2 Muscle Biopsy (Post-infusion) Infusion->Biopsy2 t=end MassSpec Mass Spectrometry (Enrichment Analysis) Biopsy1->MassSpec BloodSampling->MassSpec Biopsy2->MassSpec Calculation FSR Calculation MassSpec->Calculation

Caption: Workflow for the this compound tracer method.

Deuterium Oxide (D2O) Method Workflow

D2O_Workflow cluster_prep Administration cluster_sampling Sampling (Free-living) cluster_analysis Analysis Subject Subject OralDose Oral Administration Subject->OralDose D2O Deuterium Oxide (D2O) D2O->OralDose BodyWater Body Water Sampling (Saliva/Blood/Urine) OralDose->BodyWater Repeatedly Biopsy1 Muscle Biopsy (Baseline) OralDose->Biopsy1 t=0 Biopsy2 Muscle Biopsy (End of Period) OralDose->Biopsy2 t=end MassSpec Mass Spectrometry (Deuterium Enrichment) BodyWater->MassSpec Biopsy1->MassSpec Biopsy2->MassSpec Calculation Cumulative FSR Calculation MassSpec->Calculation

Caption: Workflow for the Deuterium Oxide (D2O) method.

Signaling Pathway for Muscle Protein Synthesis

MPS_Signaling GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids (e.g., Leucine) mTORC1 mTORC1 AminoAcids->mTORC1 MechanicalStimuli Mechanical Stimuli (e.g., Exercise) MechanicalStimuli->mTORC1 Akt Akt/PKB PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Translation Initiation (Protein Synthesis) p70S6K->Translation _4EBP1->Translation inhibits

Caption: Key signaling pathways regulating muscle protein synthesis.

Conclusion

The this compound tracer method remains a robust and widely validated technique for the acute measurement of muscle protein synthesis. It provides a direct assessment of the fractional synthetic rate and is sensitive to rapid changes in response to stimuli such as nutrition and exercise. While more invasive than the D2O method, it offers higher temporal resolution. The A-V balance method provides a comprehensive view of net protein balance across a limb but is technically challenging and less specific to muscle than direct biopsy methods. The 3-MH excretion method is a non-invasive tool for assessing muscle protein breakdown but is an indirect measure of synthesis and can be confounded by dietary intake.

The choice of methodology should be guided by the specific research question. For acute, mechanistic studies, the this compound tracer method is often the preferred choice. For long-term studies in free-living individuals, the D2O method offers significant advantages. A combination of these techniques can provide a more complete picture of muscle protein dynamics. This guide provides the foundational information for researchers to make an informed decision on the most suitable approach for their investigations into muscle protein metabolism.

References

A Comparative Guide to L-Leucine-15N and Deuterium-Labeled Leucine for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biological processes. Among the most commonly utilized tracers for studying protein synthesis and amino acid metabolism are isotopologues of L-leucine, a key essential amino acid. This guide provides an objective comparison of two prominent types of labeled leucine (B10760876): L-Leucine-15N and deuterium-labeled leucine. By examining their performance, underlying principles, and experimental considerations, this document aims to equip researchers with the knowledge to select the most appropriate tracer for their specific research questions.

At a Glance: Key Differences

FeatureThis compoundDeuterium-Labeled Leucine
Isotope ¹⁵N (Nitrogen-15)²H (Deuterium)
Kinetic Isotope Effect (KIE) NegligiblePresent, can be a confounding factor[1][2]
Label Stability High, ¹⁵N is not readily exchangedPotential for label loss through exchange reactions[1][2]
Mass Shift +1 Da per ¹⁵N atom+1 Da per ²H atom
Analytical Platform GC-MS, LC-MS/MS, IRMSGC-MS, LC-MS/MS, NMR
Primary Application Protein and amino acid kinetics, nitrogen fluxProtein synthesis rates, metabolic flux analysis
Cost Generally higher per labeled atomCan be more cost-effective for multiple labeling
Label Scrambling Can occur during protein expression, requires careful experimental design to minimize[3]Less of a concern compared to ¹⁵N scrambling

Performance Comparison: A Data-Driven Analysis

While direct head-to-head studies comparing this compound and deuterium-labeled leucine are limited, valuable insights can be gleaned from studies comparing them to other tracers, such as labeled phenylalanine.

Another study investigating the influence of tracer selection on muscle protein synthesis at rest and post-exercise found that [²H₃]-leucine and [²H₅]-phenylalanine yielded similar FSR results[5]. These findings highlight that while different amino acid tracers can lead to varied absolute FSR values, deuterium-labeled leucine is a reliable tool for assessing changes in protein synthesis.

The primary concern with deuterium-labeled compounds is the kinetic isotope effect (KIE), where the heavier isotope can lead to slower reaction rates.[1][2] Studies on deuterium-labeled glucose and acetate (B1210297) have shown a relatively small KIE of 4-6%[2]. While this effect is not always negligible, it can often be accounted for in kinetic modeling. In contrast, ¹⁵N is considered to have a negligible KIE, making it a more direct tracer of metabolic pathways without concerns of altered reaction kinetics.[6]

Experimental Protocols: A Side-by-Side Look

The following are generalized protocols for in vivo metabolic tracing studies using this compound and deuterium-labeled leucine. Specific details will vary based on the experimental model and research question.

This compound Infusion Protocol for Protein Synthesis Measurement

This protocol is adapted from studies investigating endogenous amino acid flow in pigs.[7][8]

1. Animal Preparation:

  • Surgically implant catheters for tracer infusion and blood sampling.

  • Allow for a recovery period and acclimatization to the experimental diet.

2. Tracer Infusion:

  • Prepare a sterile solution of L-[¹⁵N]leucine.

  • Administer a primed-continuous infusion of the tracer. The priming dose rapidly brings the tracer to a steady-state enrichment, which is then maintained by the continuous infusion.

  • Infusion rates are typically in the range of 0.16 to 0.26 µmol/kg/min.[9]

3. Sample Collection:

  • Collect blood samples at baseline and at regular intervals during the infusion to monitor plasma tracer enrichment.

  • Collect tissue biopsies at the beginning and end of the infusion period to measure the incorporation of the tracer into tissue protein.

4. Sample Processing:

  • Separate plasma and tissue samples.

  • Deproteinize plasma samples to analyze the enrichment of free L-[¹⁵N]leucine.

  • Hydrolyze tissue protein to individual amino acids to determine the enrichment of protein-bound L-[¹⁵N]leucine.

5. Analysis:

  • Determine isotopic enrichment using Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS).

  • Calculate the Fractional Synthesis Rate (FSR) using the precursor-product principle.

Deuterium-Labeled Leucine Protocol for Proteome-Wide Turnover Analysis

This protocol is based on the use of heavy water (D₂O) to label non-essential amino acids, which can be adapted for the use of deuterated leucine.[10]

1. Cell Culture and Labeling:

  • Culture cells in a standard medium.

  • For D₂O labeling, replace the standard medium with a medium containing a known percentage of D₂O.[10]

  • For deuterated leucine labeling, replace the standard medium with a medium containing a known concentration of the deuterated leucine tracer.

2. Time-Course Sampling:

  • Harvest cells at various time points to track the incorporation of the deuterium (B1214612) label into the proteome.

3. Protein Extraction and Digestion:

  • Lyse the cells and extract the total protein.

  • Quantify the protein concentration.

  • Digest the proteins into peptides using an enzyme such as trypsin.

4. LC-MS/MS Analysis:

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Acquire data in a data-dependent or data-independent acquisition mode.[11]

5. Data Analysis:

  • Identify peptides and proteins using a database search algorithm.[11]

  • Determine the rate of deuterium incorporation for each peptide by analyzing the isotopic distribution of its mass spectrum.[11]

  • Calculate protein turnover rates based on the rate of label incorporation.

Signaling Pathways and Workflows

Leucine's Role in mTOR Signaling

Leucine is a critical activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. The following diagram illustrates this relationship.

mTOR_Signaling Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag Rag GTPases GATOR1->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits and activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes

Caption: L-Leucine activates mTORC1 to promote protein synthesis.

General Experimental Workflow for Metabolic Tracing

The following diagram outlines a typical workflow for a metabolic tracing experiment using stable isotope-labeled leucine.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer_Admin Tracer Administration (this compound or D-Leucine) Sample_Collection Sample Collection (Blood, Tissue, Cells) Tracer_Admin->Sample_Collection Sample_Prep Sample Preparation (Extraction, Hydrolysis) Sample_Collection->Sample_Prep MS_Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Sample_Prep->MS_Analysis Data_Analysis Data Analysis (Enrichment, Flux Calculation) MS_Analysis->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation Biological Interpretation

References

Cross-Validation of L-Leucine-15N Metabolic Labeling with Western Blotting for Quantitative Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative protein analysis, researchers are often faced with the choice between established, antibody-dependent methods like Western Blotting and more comprehensive, mass spectrometry-based approaches such as metabolic labeling with stable isotopes. This guide provides an objective comparison of L-Leucine-15N metabolic labeling and Western Blotting, focusing on their cross-validation for quantifying protein expression, particularly within the context of the mTOR signaling pathway, a critical regulator of protein synthesis.

At a Glance: this compound Labeling vs. Western Blotting

FeatureThis compound Metabolic Labeling (via Mass Spectrometry)Western Blotting
Principle Incorporation of a stable isotope-labeled amino acid into newly synthesized proteins, followed by mass spectrometry to determine the ratio of "heavy" (labeled) to "light" (unlabeled) peptides.Immunodetection of specific proteins separated by size via gel electrophoresis and transferred to a membrane. Signal intensity is proportional to protein abundance.
Quantification Relative or absolute quantification of protein synthesis rates and abundance changes across the proteome.[1][2]Semi-quantitative to quantitative analysis of the relative abundance of specific target proteins.[3]
Throughput High-throughput; can quantify thousands of proteins in a single experiment.Low-throughput; typically analyzes a few proteins at a time.
Specificity High; based on the unique mass-to-charge ratio of peptides.Dependent on the specificity of the primary antibody, which can be a source of variability and off-target binding.
Dynamic Range Wide dynamic range of detection.Limited dynamic range, prone to signal saturation.
Discovery Power High; enables unbiased discovery of changes across the proteome.Targeted; requires a priori knowledge of the protein of interest and a specific antibody.
Validation Often validated by orthogonal methods like Western Blotting.Considered a standard validation tool for proteomic data.

Performance Comparison: A Case Study on the mTOR Signaling Pathway

To illustrate the cross-validation of these two techniques, we present a comparison of quantitative data for key proteins in the mTOR signaling pathway. The data is adapted from a study that utilized Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a technique conceptually similar to this compound labeling, and validated the findings with Western Blotting.[3][4]

The study compared protein expression levels between a trastuzumab-sensitive (T-S) and a trastuzumab-resistant (T-R) gastric cancer cell line. The table below summarizes the fold changes in protein abundance (T-R vs. T-S) as determined by mass spectrometry and validated by Western Blot densitometry.

ProteinMass Spectrometry (Fold Change T-R/T-S)[3][4]Western Blot (Fold Change T-R/T-S)[3][4]
mTOR1.52~1.6
AKT11.48~1.5
RPS6KB1 (S6K1)1.65~1.7
AKT1S1 (PRAS40)0.68~0.7

The data demonstrates a strong concordance between the quantitative results obtained from mass spectrometry-based metabolic labeling and Western Blotting, highlighting the utility of Western Blotting as a validation tool for proteomic studies.[3][5]

Experimental Protocols

This compound Metabolic Labeling for Protein Synthesis Rate Measurement

This protocol is a synthesized methodology for measuring protein synthesis rates in mammalian cells using this compound labeling followed by mass spectrometry.

1. Cell Culture and Labeling:

  • Culture mammalian cells in standard DMEM/RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • For labeling, replace the standard medium with a custom formulation lacking L-Leucine.

  • Supplement this medium with dialyzed fetal bovine serum and all essential amino acids, except for L-Leucine.

  • Add this compound (98-99% isotopic purity) to the medium at a final concentration identical to that in the standard medium.

  • For pulse-chase experiments to measure synthesis rates, culture cells in the labeling medium for a defined period (e.g., 2, 4, 8, 12, 24 hours).

2. Sample Preparation:

  • Harvest cells at the end of the labeling period, wash with ice-cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

3. Protein Digestion:

  • Take a defined amount of protein from each sample (e.g., 50 µg).

  • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

  • Digest the proteins into peptides overnight using sequencing-grade trypsin.

4. Mass Spectrometry Analysis:

  • Desalt the peptide samples using C18 spin columns.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect both the unlabeled ("light") and the 15N-labeled ("heavy") peptides.

5. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the ratio of heavy to light forms for each peptide.

  • The fractional synthesis rate (FSR) for each protein can be calculated based on the rate of incorporation of the 15N label over time.

Quantitative Western Blotting

This protocol outlines the key steps for obtaining quantitative data from a Western Blot experiment.

1. Sample Preparation and Protein Quantification:

  • Lyse cells or tissues in a suitable buffer and determine the total protein concentration using a method like the BCA assay.[6]

  • It is crucial to load equal amounts of total protein for each sample to ensure accurate comparison.

2. Gel Electrophoresis and Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

4. Signal Detection and Quantification:

  • For HRP-conjugated antibodies, add a chemiluminescent substrate and capture the signal using a CCD camera-based imager. For fluorescent antibodies, use an appropriate fluorescence scanner.

  • It is critical to ensure that the signal is within the linear dynamic range of the detection system and not saturated.

  • Use image analysis software (e.g., ImageJ, Image Lab) to measure the band intensity for the protein of interest and a loading control (e.g., β-actin, GAPDH).

5. Data Analysis:

  • Normalize the band intensity of the target protein to the intensity of the loading control for each sample.

  • Calculate the fold change in protein expression relative to a control sample.

Visualizing the Methodologies and Biological Context

To further clarify the experimental processes and the biological pathway under investigation, the following diagrams are provided.

Experimental_Workflow cluster_Leucine This compound Metabolic Labeling cluster_WB Western Blotting L1 Cell Culture & 15N Labeling L2 Cell Lysis & Protein Extraction L1->L2 L3 Protein Digestion (Trypsin) L2->L3 L4 LC-MS/MS Analysis L3->L4 L5 Data Analysis (Heavy/Light Ratio) L4->L5 CrossValidation Cross-Validation L5->CrossValidation W1 Cell Lysis & Protein Quantification W2 SDS-PAGE W1->W2 W2->W2 W3 Protein Transfer W2->W3 W4 Immunodetection W3->W4 W5 Signal Quantification & Analysis W4->W5 W5->CrossValidation

A simplified workflow for cross-validation.

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids (e.g., Leucine) mTORC1 mTORC1 AminoAcids->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis |--|

References

A Comparative Guide to the L-Leucine-15N Dilution Technique for Measuring Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the L-Leucine-15N (¹⁵N-Leu) dilution technique with its primary alternative, the Deuterium (B1214612) Oxide (D₂O) method, for the measurement of muscle protein synthesis (MPS). Below, you will find a comprehensive overview of their reproducibility and precision, detailed experimental protocols, and visual representations of the workflows and underlying principles to aid in your research and development endeavors.

Quantitative Data Comparison

The following tables summarize the key performance metrics for the ¹⁵N-Leu dilution technique and the D₂O method. While direct comparative studies on the reproducibility of the entire procedural workflow are limited, the precision of the underlying analytical methods provides valuable insight.

Parameter This compound Dilution Technique Deuterium Oxide (D₂O) Method Reference
Primary Isotope ¹⁵N-LeucineDeuterium (²H)N/A
Measurement Principle Tracer incorporation into proteinTracer incorporation into amino acids, then protein[1]
Typical Study Duration Acute (hours)Acute (hours) to Chronic (days/weeks)[2][3]
Route of Administration Intravenous infusionOral administration[2][3]
Invasiveness High (requires intravenous catheters and multiple blood draws/biopsies)Low to Moderate (oral intake, requires saliva/blood samples and biopsies)[4][5]

Table 1: General Characteristics of the this compound Dilution and Deuterium Oxide Methods. This table provides a high-level comparison of the fundamental aspects of each technique.

Parameter This compound Dilution Technique (LC-MS/MS Analysis) Deuterium Oxide (D₂O) Method (GC-Pyrolysis-IRMS Analysis) Reference
Intra-Assay Coefficient of Variation (CV) <10% (for amino acid analysis)Not explicitly reported, but provides comparable results to traditional methods[1][2][6]
Inter-Assay Coefficient of Variation (CV) <15% (for amino acid analysis)Not explicitly reported, but provides comparable results to traditional methods[1][2][6]
Reported Muscle Protein Synthesis (MPS) Rates (Basal, %/h) ~0.050 - 0.085~0.050[1][7]
Reported MPS Rates (Stimulated, %/h) ~0.088 - 0.110~0.088[1][7]

Experimental Protocols

This compound Dilution Technique (Primed, Continuous Infusion)

This method involves the intravenous infusion of L-[¹⁵N]-leucine to trace its incorporation into muscle protein.

1. Subject Preparation:

  • Subjects typically fast overnight.

  • Intravenous catheters are inserted into a forearm vein for tracer infusion and into a contralateral hand or wrist vein, which is heated, for "arterialized" venous blood sampling.

2. Priming Dose:

  • A priming bolus of L-[¹⁵N]-leucine is administered to rapidly achieve isotopic equilibrium in the body's free amino acid pool.

3. Continuous Infusion:

  • Following the priming dose, a continuous infusion of L-[¹⁵N]-leucine is maintained at a constant rate for the duration of the study (typically several hours).

4. Sample Collection:

  • Arterialized venous blood samples are collected at regular intervals to determine the isotopic enrichment of the precursor pool (plasma L-[¹⁵N]-leucine).

  • Muscle biopsies are obtained from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of ¹⁵N-leucine into muscle protein.

5. Sample Analysis:

  • Blood samples are centrifuged to separate plasma. Plasma amino acids are derivatized and their ¹⁵N-enrichment is determined using mass spectrometry (e.g., LC-MS/MS).

  • Muscle tissue is homogenized, and muscle proteins are hydrolyzed into their constituent amino acids. The ¹⁵N-enrichment of leucine (B10760876) in the protein hydrolysate is measured by mass spectrometry.

6. Calculation of Muscle Protein Synthesis:

  • The fractional synthetic rate (FSR) of muscle protein is calculated using the formula:

    • FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

    • Where:

      • E_p1 and E_p2 are the ¹⁵N-leucine enrichments in muscle protein at the beginning and end of the infusion.

      • E_precursor is the average ¹⁵N-leucine enrichment in the precursor pool (plasma or intracellular fluid).

      • t is the duration of the infusion period in hours.

Deuterium Oxide (D₂O) Method

This method involves the oral administration of deuterated water, which labels the body's water pool. Deuterium is then incorporated into non-essential amino acids, such as alanine (B10760859), which are subsequently used for protein synthesis.

1. Subject Preparation:

  • No fasting is typically required for the initial D₂O administration.

2. D₂O Administration:

  • Subjects consume a bolus of D₂O (e.g., 70% or 99% enriched). The dose is calculated based on the subject's body water content.

  • For longer-term studies, smaller daily "top-up" doses may be given to maintain a stable body water enrichment.

3. Sample Collection:

  • Saliva or blood samples are collected periodically to monitor body water enrichment.

  • Muscle biopsies are taken at baseline and at subsequent time points (which can range from hours to weeks after D₂O administration) to measure the incorporation of deuterium-labeled alanine into muscle protein.

4. Sample Analysis:

  • Body water enrichment is measured from saliva or plasma using isotope ratio mass spectrometry (IRMS).

  • Muscle tissue is processed to isolate protein-bound alanine. The deuterium enrichment of alanine is measured using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Pyrolysis-IRMS).

5. Calculation of Muscle Protein Synthesis:

  • The FSR of muscle protein is calculated based on the rate of increase of deuterium-labeled alanine in muscle protein over time, relative to the precursor enrichment (derived from body water enrichment).

Visualizing the Methodologies

This compound Dilution Experimental Workflow

L_Leucine_15N_Workflow cluster_prep Preparation cluster_infusion Tracer Administration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation Fasting Overnight Fast Catheter IV Catheter Placement Fasting->Catheter Prime Priming Dose (¹⁵N-Leucine) Catheter->Prime Infuse Continuous Infusion (¹⁵N-Leucine) Prime->Infuse Blood Arterialized Blood Samples Infuse->Blood Biopsy1 Muscle Biopsy 1 (Baseline) Infuse->Biopsy1 Biopsy2 Muscle Biopsy 2 (End of Infusion) Infuse->Biopsy2 Plasma_Analysis Plasma ¹⁵N-Leucine Enrichment (MS) Blood->Plasma_Analysis Protein_Analysis Muscle Protein ¹⁵N-Leucine Enrichment (MS) Biopsy1->Protein_Analysis Biopsy2->Protein_Analysis FSR Calculate FSR Plasma_Analysis->FSR Protein_Analysis->FSR

Caption: Workflow for the this compound dilution technique.

Deuterium Oxide (D₂O) Method Experimental Workflow

D2O_Workflow cluster_admin Tracer Administration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation D2O_Bolus Oral D₂O Bolus Top_Up Optional Daily Top-Up Doses D2O_Bolus->Top_Up Saliva_Blood Saliva/Blood Samples (Body Water Enrichment) D2O_Bolus->Saliva_Blood Biopsy_Base Muscle Biopsy (Baseline) D2O_Bolus->Biopsy_Base Biopsy_Time Muscle Biopsies (Subsequent Timepoints) D2O_Bolus->Biopsy_Time Top_Up->Saliva_Blood Body_Water_Analysis Body Water ²H Enrichment (IRMS) Saliva_Blood->Body_Water_Analysis Protein_Alanine_Analysis Protein-Bound ²H-Alanine Enrichment (GC-Pyrolysis-IRMS) Biopsy_Base->Protein_Alanine_Analysis Biopsy_Time->Protein_Alanine_Analysis FSR_Calc Calculate FSR Body_Water_Analysis->FSR_Calc Protein_Alanine_Analysis->FSR_Calc

Caption: Workflow for the Deuterium Oxide (D₂O) method.

Signaling Pathway for Muscle Protein Synthesis

MPS_Signaling cluster_stimuli Anabolic Stimuli cluster_pathway mTORC1 Signaling Pathway cluster_translation Translation Initiation Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Growth_Factors->mTORC1 Resistance_Exercise Resistance Exercise Resistance_Exercise->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 E4BP1 4E-BP1 mTORC1->E4BP1 Translation Increased mRNA Translation S6K1->Translation E4BP1->Translation MPS Muscle Protein Synthesis Translation->MPS

Caption: Key signaling pathway regulating muscle protein synthesis.

Conclusion

Both the L-Leucine-¹⁵N dilution technique and the Deuterium Oxide method are powerful tools for quantifying muscle protein synthesis. The choice between them depends on the specific research question, the required duration of the measurement, and the acceptable level of invasiveness.

The L-Leucine-¹⁵N dilution technique is well-suited for acute, detailed mechanistic studies over a period of hours. Its main limitations are its invasiveness and the controlled laboratory setting it requires.

The Deuterium Oxide (D₂O) method offers greater flexibility, allowing for both acute and long-term measurements in free-living conditions with a less invasive protocol. This makes it particularly valuable for studying the effects of longer-term interventions such as diet and exercise.

For researchers and drug development professionals, a thorough understanding of the principles, protocols, and limitations of each technique is crucial for designing robust studies and accurately interpreting the results. This guide provides a foundational comparison to aid in this process.

References

A Researcher's Guide to Commercial L-Leucine-15N: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, metabolomics, and drug development, the purity and isotopic enrichment of stable isotope-labeled amino acids are paramount for generating reliable and reproducible data. L-Leucine-15N is a critical reagent in many of these studies, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative proteomics.[][2] This guide provides a comparative overview of commercially available this compound from prominent suppliers, presenting publicly available data to aid in purchasing decisions.

Quantitative Data Comparison

To facilitate a direct comparison, the following table summarizes the product specifications for this compound from several major commercial sources. The data has been compiled from the suppliers' websites and available Certificates of Analysis (CoA).

SupplierProduct NumberIsotopic EnrichmentChemical PurityFormat
Sigma-Aldrich (--INVALID-LINK--)≥ 98 atom % 15N[3]≥ 99% (CP)[3]Powder[3]
Cambridge Isotope Laboratories --INVALID-LINK--98%98%[4]Neat[4]
MedchemExpress --INVALID-LINK--98.8%[5]98.0%[5]Solid[5]

Note: Data is subject to batch-to-batch variability. Researchers should always consult the Certificate of Analysis for the specific lot they are purchasing.

Experimental Protocols for Quality Assessment

The following are detailed methodologies for key experiments that can be performed to verify the quality and performance of this compound from different commercial sources.

Determination of Isotopic Enrichment and Chemical Purity by Mass Spectrometry

Objective: To confirm the isotopic enrichment of 15N and assess the chemical purity of the L-Leucine sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound.

    • Dissolve the sample in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.

    • Further, dilute the stock solution to a working concentration of 1-10 µg/mL for analysis.

  • Mass Spectrometry Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Infuse the sample directly or use Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis.[6]

    • For LC-MS, use a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Acquire data in both positive and negative ion modes.

    • In positive ion mode, the protonated molecule [M+H]+ for this compound is expected at m/z 133.1. The unlabeled L-Leucine would appear at m/z 132.1.

    • The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled species.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Xcalibur, MassHunter).

    • Calculate the atom % 15N enrichment using the following formula:

      • % 15N Enrichment = (Area of [M+H]+ at m/z 133.1) / (Area of [M+H]+ at m/z 133.1 + Area of [M+H]+ at m/z 132.1) * 100

    • Assess chemical purity by identifying and quantifying any impurity peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

    • Add a known amount of an internal standard (e.g., TSP or TMSP) for quantitative analysis.

  • NMR Analysis:

    • Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The 15N labeling will result in characteristic splitting patterns in the 1H and 13C spectra of adjacent nuclei, which can be used to confirm the position of the label.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the obtained spectra with a reference spectrum of unlabeled L-Leucine to confirm the chemical shifts and coupling constants.

    • Integrate the peaks corresponding to L-Leucine and any identified impurities against the internal standard to determine the chemical purity.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the biological context in which this compound is utilized, the following diagrams have been generated.

Experimental_Workflow cluster_sourcing Source this compound cluster_qc Quality Control cluster_application Application Supplier_A Supplier A Mass_Spec Mass Spectrometry (Isotopic Enrichment, Purity) Supplier_A->Mass_Spec NMR NMR Spectroscopy (Structural Integrity, Purity) Supplier_A->NMR Supplier_B Supplier B Supplier_B->Mass_Spec Supplier_B->NMR Supplier_C Supplier C Supplier_C->Mass_Spec Supplier_C->NMR SILAC SILAC Cell Culture Mass_Spec->SILAC NMR->SILAC Proteomics Quantitative Proteomics (LC-MS/MS) SILAC->Proteomics mTOR_Signaling Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

References

Establishing the Accuracy of L-Leucine-15N for Measuring Endogenous Amino Acid Losses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the L-Leucine-15N isotope methods with traditional techniques for measuring endogenous amino acid losses (EAAL). The accuracy and reliability of determining EAAL are crucial for advancing research in nutrient metabolism, animal science, and the development of therapeutic nutritional interventions. This document summarizes quantitative data from key studies, details experimental protocols, and visualizes procedural workflows to aid in the selection of the most appropriate methodology for your research needs.

Comparison of Quantitative Data

The following tables summarize the performance of this compound methods against traditional alternatives in determining endogenous amino acid losses. Data is compiled from studies conducting direct comparisons to ensure a fair evaluation.

MethodTotal Endogenous Amino Acid Losses (mg/kg of DMI)Key FindingsReference
15N-Leucine Single-Injection Increased curvilinearly with dietary protein contentAppropriate for determining total EAALs (basal + specific) and true amino acid digestibility in poultry.[1][2][3] Offers a less costly and simpler alternative to continuous infusion methods.[1][4][1][2][3][4]
Nitrogen-Free Diet (NFD) Lower than regression analysisA widely used method due to its simplicity for measuring basal EAAL.[5] However, it may underestimate losses compared to other methods.[5][6]
Regression Analysis Highest reported flowsThis method provides an estimation of EAAL based on the linear relationship between amino acid intake and output.[6]
Fasted Rooster Assay Significantly lower than NFD and regression analysisThis method is used to determine basal endogenous losses.[6]

Table 1: Comparison of Total Endogenous Amino Acid Losses Determined by Different Methods. DMI: Dry Matter Intake.

Dietary Crude Protein LevelEndogenous Leucine (B10760876) Losses (mg/kg of DMI) using 15N-Leucine Single-Injection Method
0%138
3%165
6%201
9%243
12%288
15%295
18%301
21%306

Table 2: Endogenous Leucine Losses in Cecectomized Roosters at Varying Dietary Protein Levels, Determined by the 15N-Leucine Single-Injection Method. This table illustrates the method's ability to measure diet-specific endogenous losses.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

This compound Single-Injection Method

This method allows for the determination of total (basal + specific) endogenous amino acid losses.

  • Animal Model: Cecectomized roosters are often used to prevent microbial metabolism of amino acids in the ceca.[1][3]

  • Dietary Regimen: Birds are fed experimental diets with varying levels of crude protein. A nitrogen-free diet is also used as a control.[1][3]

  • Isotope Administration: A single subcutaneous injection of this compound (e.g., 20 mg/kg body weight) is administered.[1][3]

  • Sample Collection: Excreta are collected for a period of 48 hours post-injection. Blood samples are typically taken around 23 hours post-injection to determine the 15N enrichment in plasma.[1][3]

  • Analysis: The 15N enrichment of leucine in plasma and excreta is determined using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). The concentration of amino acids is analyzed using an amino acid analyzer.[1]

  • Calculation: The contribution of endogenous leucine to the total leucine in the excreta is calculated based on the 15N enrichment of leucine in the plasma (as a precursor pool) and in the excreta. The losses of other endogenous amino acids are then calculated based on the amino acid profile of endogenous protein, which can be determined from animals fed a nitrogen-free diet.[1]

This compound Isotope Dilution Method (Continuous Infusion)

This is a more traditional isotope-based method for determining EAAL.

  • Animal Model: Typically involves cannulated animals (e.g., pigs with ileal cannulas) to allow for the collection of digesta from a specific part of the intestine.

  • Isotope Administration: A continuous intravenous infusion of this compound is administered over a period of several days to achieve isotopic steady-state in the body.

  • Sample Collection: Ileal digesta and blood samples are collected during the infusion period.

  • Analysis: Similar to the single-injection method, samples are analyzed for 15N enrichment and amino acid composition.

  • Principle: The dilution of the 15N-labeled leucine in the ileal digesta by unlabeled endogenous leucine allows for the quantification of endogenous protein secretion. A key assumption is that the 15N enrichment in the plasma free leucine pool is representative of the precursor pool for endogenous protein synthesis.[8]

Traditional Methods
  • Principle: This method assumes that any amino acids found in the excreta or digesta of an animal fed a diet devoid of protein and amino acids are of endogenous origin.[5]

  • Procedure: Animals are fed a diet containing all necessary nutrients except for protein. Excreta or ileal digesta are collected, and the amino acid content is analyzed. The amount of each amino acid excreted is considered the basal endogenous loss.

  • Procedure: Cecectomized roosters are fasted for a period (e.g., 24-48 hours) to empty the digestive tract. Excreta are then collected over a subsequent period (e.g., 48 hours).[9]

  • Analysis: The amino acid composition of the collected excreta is determined, and these amounts are considered the basal endogenous losses.

  • Principle: This method involves feeding several diets with graded levels of a highly digestible protein source. The total output of each amino acid in the excreta or digesta is regressed against the intake of that amino acid.

  • Procedure: The y-intercept of the regression line (where amino acid intake is zero) is extrapolated to estimate the total endogenous loss of that amino acid.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the described methods.

L_Leucine_15N_Single_Injection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Cecectomized Roosters Feed Feed Experimental Diet Animal->Feed Diet Experimental Diets (Varying Protein Levels) Diet->Feed Inject Single Subcutaneous Injection of this compound Feed->Inject Collect_Excreta Collect Excreta (48h) Inject->Collect_Excreta Collect_Blood Collect Blood (~23h) Inject->Collect_Blood Analyze_Excreta Analyze Excreta for 15N Enrichment & AA Content Collect_Excreta->Analyze_Excreta Analyze_Plasma Analyze Plasma for 15N Enrichment Collect_Blood->Analyze_Plasma Calculate Calculate EAAL Analyze_Excreta->Calculate Analyze_Plasma->Calculate

Caption: Workflow for the this compound Single-Injection Method.

L_Leucine_15N_Isotope_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Cannulated Animals (e.g., Pigs) Feed Feed Test Diet Animal->Feed Diet Test Diet Diet->Feed Infuse Continuous IV Infusion of this compound (days) Feed->Infuse Collect_Digesta Collect Ileal Digesta Infuse->Collect_Digesta Collect_Blood Collect Blood Infuse->Collect_Blood Analyze_Samples Analyze Samples for 15N Enrichment & AA Content Collect_Digesta->Analyze_Samples Collect_Blood->Analyze_Samples Calculate Calculate EAAL Analyze_Samples->Calculate

Caption: Workflow for the this compound Isotope Dilution Method.

Traditional_Methods_Workflow cluster_prep Preparation cluster_methods Methodologies cluster_collection Sample Collection cluster_analysis Analysis & Calculation Animal Experimental Animals NFD Nitrogen-Free Diet: Feed diet devoid of protein Animal->NFD Fasted Fasted Rooster: Fast animals for 24-48h Animal->Fasted Regression Linear Regression: Feed diets with graded protein levels Animal->Regression Collect Collect Excreta or Ileal Digesta NFD->Collect Fasted->Collect Regression->Collect Analyze Analyze for Amino Acid Content Collect->Analyze Calculate Determine Basal EAAL (NFD, Fasted) or Extrapolate to Zero Intake (Regression) Analyze->Calculate

Caption: General Workflow for Traditional EAAL Measurement Methods.

Conclusion

The this compound single-injection method emerges as a robust and efficient technique for the accurate determination of total endogenous amino acid losses. It addresses the limitations of traditional methods, which primarily measure only basal losses and can be influenced by the physiological state of the animal (e.g., fasting). While the continuous infusion isotope dilution method is also accurate, the single-injection technique offers significant advantages in terms of cost and simplicity.[1][4] The choice of method will ultimately depend on the specific research question, available resources, and the animal model being used. For studies requiring the differentiation between basal and diet-specific endogenous losses, the this compound single-injection method presents a highly valuable and accurate approach.

References

L-Leucine-15N in comparison to other 15N-labeled amino acids for turnover studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate stable isotope-labeled amino acid is paramount for accurately quantifying protein turnover. This guide provides an objective comparison of L-Leucine-15N with other 15N-labeled amino acids used in turnover studies, supported by experimental data.

Key Performance Comparison

This compound is a frequently utilized tracer for studying protein synthesis and turnover due to its essential nature and its role in activating protein synthesis pathways. Its performance, however, can be compared with other labeled amino acids, each with distinct metabolic fates that influence the interpretation of turnover data.

Tracer Amino AcidMethodKey FindingsReference
This compound Constant Infusion & End-Product (Urea/Ammonia)Gives high protein-turnover rates due to low enrichment of nitrogenous end products.[1][2][3]
L-Glycine-15N Constant Infusion & End-Product (Urea/Ammonia)Provides comparable and representative values for whole-body protein turnover in many metabolic states.[1][2][3]
L-Aspartate-15N Constant Infusion & End-Product (Urea/Ammonia)Results in lower protein-turnover rates due to increased enrichment of urea (B33335) and ammonia.[1][2][3]
L-Valine-15N Constant Infusion & End-Product (Urea/Ammonia)Similar to leucine (B10760876), it yields high protein-turnover rates because of low enrichment of nitrogenous end products.[1][2][3]
L-Phenylalanine-15N Constant Infusion (Leg Protein Turnover)Demonstrates a similar pattern of protein synthesis and breakdown to leucine in muscle tissue.
Mixture of 10 15N-labeled amino acids Single Oral Dose (Whole Body Protein Parameters)Yields lower values for protein synthesis, breakdown, and turnover compared to [15N]glycine alone.
15N-labeled chicken egg protein Single Oral Dose (Whole Body Protein Parameters)Similar to the 15N-amino acid mixture, it produces lower turnover values than [15N]glycine.

Experimental Protocols

Accurate measurement of protein turnover using 15N-labeled amino acids relies on meticulous experimental procedures. The constant infusion method is a widely accepted approach.

Subject Preparation and Infusion
  • Fasting: Subjects are typically studied in a post-absorptive state, requiring an overnight fast.

  • Catheterization: Catheters are inserted for tracer infusion and blood sampling. For regional studies (e.g., leg muscle), arterial and venous catheters for the specific limb are required.

  • Priming Dose: A priming dose of the 15N-labeled amino acid is often administered to rapidly achieve isotopic equilibrium in the body's free amino acid pool.

  • Constant Infusion: The 15N-labeled amino acid is infused at a constant rate for several hours.

Sample Collection
  • Blood Samples: Arterial and venous blood samples are collected at regular intervals throughout the infusion period. Plasma is separated and stored for later analysis.

  • Tissue Biopsies: For tissue-specific protein synthesis rates, muscle or other tissue biopsies are obtained before and at the end of the infusion period.

  • Urine Collection: For whole-body turnover studies using the end-product method, urine is collected over a defined period to measure the excretion of 15N in urea and ammonia.[4]

Sample Preparation and Analysis
  • Protein Hydrolysis:

    • Tissue samples are homogenized, and proteins are precipitated.

    • The protein pellet is hydrolyzed using 6 M hydrochloric acid at 110°C for 24 hours to break it down into individual amino acids.[5]

  • Amino Acid Derivatization:

    • The amino acid samples are dried and then derivatized to make them volatile for gas chromatography. Common methods include esterification followed by acetylation.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The derivatized amino acids are separated by gas chromatography.

    • The mass spectrometer is used to measure the isotopic enrichment of the 15N-labeled amino acid in both the plasma free pool and incorporated into tissue protein.[7][8]

Visualizing Key Processes

Leucine's Role in mTOR Signaling

L-Leucine is not just a building block for proteins; it also acts as a signaling molecule that potently activates the mTORC1 pathway, a central regulator of protein synthesis.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Turnover_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Subject_Prep Subject Preparation (Fasting, Catheterization) Priming_Dose Administer Priming Dose Subject_Prep->Priming_Dose Constant_Infusion Constant Infusion of 15N-Amino Acid Priming_Dose->Constant_Infusion Sample_Collection Sample Collection (Blood, Tissue Biopsies) Constant_Infusion->Sample_Collection Sample_Prep Sample Preparation (Hydrolysis, Derivatization) Sample_Collection->Sample_Prep GC_MS GC-MS Analysis (Measure 15N Enrichment) Sample_Prep->GC_MS FSR_Calc Calculate Fractional Synthetic Rate (FSR) GC_MS->FSR_Calc

References

Assessing Endogenous Leucine Metabolism: A Comparative Guide to L-Leucine-15N Infusion Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of endogenous leucine (B10760876) metabolism is critical for understanding the dynamics of protein synthesis and breakdown in various physiological and pathological states. The use of stable isotope-labeled tracers, particularly L-Leucine-15N, has become a cornerstone in metabolic research, offering a safe and effective method to quantify protein turnover. This guide provides a comprehensive comparison of the this compound infusion method with other common alternatives, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in this field.

Comparison of Tracer Methodologies for Leucine Kinetics Assessment

The selection of an appropriate tracer is paramount for accurately assessing leucine metabolism. While this compound is a widely utilized tracer, other isotopes offer distinct advantages and disadvantages depending on the specific research question. The following table summarizes the key characteristics of commonly used tracers.

TracerPrincipleAdvantagesDisadvantagesTypical Applications
This compound The nitrogen atom is labeled. Primarily used to trace the fate of the amino group of leucine.Direct measure of nitrogen kinetics. Can be used simultaneously with carbon-labeled tracers to assess different aspects of amino acid metabolism.[1]Reversible transamination can lead to an overestimation of leucine turnover if not accounted for.[2]Whole-body and muscle protein turnover, endogenous amino acid flow studies.[2][3][4][5]
L-[1-13C]Leucine The carboxyl carbon is labeled. Traces the oxidative fate of the leucine carbon skeleton.Provides a direct measure of leucine oxidation to CO2. Less susceptible to issues of reversible transamination compared to 15N-leucine for turnover studies.[1]Does not directly measure nitrogen metabolism.Measurement of leucine turnover, oxidation, and incorporation into protein.[1] Often used in conjunction with other tracers.
L-[ring-13C6]Phenylalanine The phenyl ring is labeled with six 13C atoms.Phenylalanine is not synthesized or oxidized in muscle, making it a good tracer for muscle protein synthesis.Does not provide information on leucine-specific metabolism.Measurement of muscle protein synthesis.[6][7]
Deuterated Water (D2O) Deuterium from D2O is incorporated into newly synthesized proteins.Orally administered and relatively inexpensive, allowing for long-term studies of protein synthesis in free-living conditions.Provides a cumulative measure of protein synthesis over time, not acute changes.Long-term measurement of muscle protein synthesis.
L-[1-13C, 15N]Leucine Doubly labeled with both a carbon and a nitrogen isotope.Allows for the simultaneous and direct determination of leucine deamination, reamination, protein synthesis, and breakdown.[8]More complex data analysis and requires sophisticated mass spectrometry.Comprehensive studies of leucine kinetics in specific tissues, such as the forearm.[8]

Quantitative Data on Leucine Kinetics

The following tables present a summary of quantitative data from studies utilizing this compound and its alternatives to assess leucine metabolism. These values can serve as a reference for expected ranges in different physiological states.

Table 1: Basal and Stimulated Muscle Protein Synthesis

Tracer(s)ConditionFractional Synthesis Rate (FSR) (%/h)Reference
L-[1-13C]PhenylalanineElderly Men - Basal (Postabsorptive)0.053 ± 0.009[7]
L-[1-13C]Phenylalanine + LeucineElderly Men - Fed (Leucine supplemented)0.083 ± 0.008[7]
L-[ring-13C6]PhenylalanineHealthy Adults - Basal~0.04[6]
L-[ring-13C6]PhenylalanineHealthy Adults - Amino Acid Infusion~0.07[6]

Table 2: Leucine Kinetics in the Human Leg

Tracer(s)ParameterBasal (nmol/100g/min)Amino Acid Infusion (nmol/100g/min)Reference
L-[1-13C]Leucine & L-[15N]PhenylalanineLeucine Incorporation into Protein70.0 ± 10.887.3 ± 14.1[9]
L-[1-13C]Leucine & L-[15N]PhenylalanineLeucine Release from Protein101.8 ± 9.184.2 ± 9.1[9]
L-[1-13C]Leucine & L-[15N]PhenylalanineNet Leucine Balance-31.8 ± 5.8+3.1 ± 7.1[9]
L-[1-13C]Leucine & L-[15N]PhenylalaninePhenylalanine Incorporation into Protein29.1 ± 4.538.3 ± 5.8[9]
L-[1-13C]Leucine & L-[15N]PhenylalaninePhenylalanine Release from Protein42.8 ± 4.239.1 ± 4.2[9]
L-[1-13C]Leucine & L-[15N]PhenylalanineNet Phenylalanine Balance-13.7 ± 1.8-0.8 ± 3.0[9]

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed methodologies for key experiments in the assessment of leucine metabolism.

Primed-Dose Continuous Infusion of this compound

This is a widely used method to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of leucine kinetics.

Materials:

  • Sterile this compound tracer

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Catheters for venous access

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Subject Preparation: Subjects should fast overnight (8-12 hours) prior to the infusion study.

  • Catheter Placement: Insert two intravenous catheters, one in a forearm vein for tracer infusion and another in a contralateral hand or forearm vein for blood sampling. The sampling hand may be heated to "arterialize" the venous blood.

  • Background Blood Sample: Collect a baseline blood sample before the infusion begins to determine background isotopic enrichment.

  • Priming Dose: Administer a bolus "priming" dose of this compound to rapidly raise the plasma enrichment to the expected plateau level. The priming dose is calculated based on the estimated volume of distribution of leucine.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of this compound at a constant rate using an infusion pump.[3] The infusion rate is typically maintained for several hours to achieve and maintain an isotopic steady state.[1]

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.[1]

  • Sample Processing: Immediately place blood samples on ice, then centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Mass Spectrometry Analysis: Determine the isotopic enrichment of this compound in plasma samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3]

Arterio-Venous (A-V) Difference Method

This technique is used to measure the net balance of an amino acid across a specific tissue bed, such as a limb, providing insights into tissue-specific protein synthesis and breakdown.

Materials:

  • Sterile this compound tracer

  • Infusion pump

  • Catheters for arterial and deep venous access

  • Blood collection tubes

  • Centrifuge

  • Freezer (-80°C)

  • Blood flow measurement device (e.g., plethysmography)

Procedure:

  • Subject Preparation: Similar to the continuous infusion protocol, subjects should be in a post-absorptive state.

  • Catheter Placement: Insert a catheter into a brachial artery for arterial blood sampling and another into a deep vein draining the muscle bed of interest (e.g., a forearm vein) for venous blood sampling.

  • Tracer Infusion: A primed-dose continuous infusion of this compound is administered through a separate peripheral vein.

  • Blood Sampling: Once isotopic steady state is achieved, collect simultaneous arterial and venous blood samples at regular intervals.[8]

  • Blood Flow Measurement: Measure blood flow to the tissue bed at the time of blood sampling using a technique like strain-gauge plethysmography.[8]

  • Sample Processing and Analysis: Process and analyze blood samples for this compound enrichment as described in the continuous infusion protocol.

  • Calculations: The net balance of leucine across the tissue is calculated by multiplying the difference in arterial and venous concentrations of leucine by the blood flow rate.

Muscle Biopsy for Protein Synthesis Measurement

Directly measuring the incorporation of a labeled amino acid into tissue protein provides a definitive measure of protein synthesis.

Materials:

  • Local anesthetic

  • Biopsy needle (e.g., Bergström needle)

  • Sterile surgical supplies

  • Liquid nitrogen

  • Storage vials

  • Homogenization equipment

  • Protein hydrolysis reagents

  • Mass spectrometer

Procedure:

  • Timing: Muscle biopsies are typically taken at the beginning and end of the tracer infusion period to measure the change in protein-bound isotope enrichment over time.

  • Site Preparation: The biopsy site (commonly the vastus lateralis muscle of the thigh) is cleaned and anesthetized.

  • Biopsy Collection: A small incision is made, and a biopsy needle is inserted into the muscle to obtain a tissue sample (typically 50-100 mg).[10]

  • Sample Handling: The muscle sample is immediately frozen in liquid nitrogen to halt metabolic processes and stored at -80°C.[11][12][13]

  • Tissue Processing: The frozen muscle tissue is later weighed, and the protein is precipitated and hydrolyzed to release the constituent amino acids.

  • Mass Spectrometry Analysis: The isotopic enrichment of the tracer amino acid in the hydrolyzed protein is determined by mass spectrometry.

  • Fractional Synthesis Rate (FSR) Calculation: FSR is calculated as the rate of increase in protein-bound tracer enrichment divided by the precursor pool enrichment (typically plasma or intracellular free amino acid enrichment).

Signaling Pathways and Experimental Workflows

The metabolic fate of leucine is intricately linked to cellular signaling pathways that regulate protein synthesis. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.

Leucine_Signaling_Pathway Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases inactivates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes

Caption: Leucine signaling to mTORC1 to promote protein synthesis.

Experimental_Workflow cluster_prep Preparation cluster_infusion Infusion & Sampling cluster_analysis Analysis Subject_Fasting Subject Fasting Catheter_Placement Catheter Placement Subject_Fasting->Catheter_Placement Priming_Dose Priming Dose Catheter_Placement->Priming_Dose Continuous_Infusion Continuous Infusion Priming_Dose->Continuous_Infusion Blood_Sampling Blood Sampling Continuous_Infusion->Blood_Sampling Muscle_Biopsy Muscle Biopsy Continuous_Infusion->Muscle_Biopsy Sample_Processing Sample Processing Blood_Sampling->Sample_Processing Muscle_Biopsy->Sample_Processing Mass_Spectrometry Mass Spectrometry Sample_Processing->Mass_Spectrometry Data_Calculation Data Calculation Mass_Spectrometry->Data_Calculation

Caption: A typical experimental workflow for a stable isotope infusion study.

References

Safety Operating Guide

Proper Disposal Procedures for L-Leucine-¹⁵N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of L-Leucine-¹⁵N, a stable, non-radioactive, isotopically labeled amino acid crucial for metabolic research and protein synthesis analysis. Adherence to these procedures is vital for maintaining a safe and compliant laboratory environment.

Core Principles of Chemical Waste Management

L-Leucine-¹⁵N is not classified as a hazardous substance.[1] However, all laboratory chemicals should be handled with care. The disposal of L-Leucine-¹⁵N must comply with all local, state, and federal environmental regulations. As a stable isotope-labeled compound, no special precautions related to radioactivity are necessary.[2] The primary principle is to manage it as you would the unlabeled, non-hazardous parent compound.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling L-Leucine-¹⁵N for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risks.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against dust particles and splashes.
Hand Protection Compatible chemical-resistant gloves.Prevents skin contact with the chemical.[3]
Body Protection Laboratory coat.Protects clothing and skin from potential contamination.[3]
Respiratory Protection NIOSH-approved respirator for dusts.Necessary when handling the powder form to avoid inhalation.[3]

This data is synthesized from multiple safety data sheets for L-Leucine and related compounds.

Step-by-Step Disposal Procedures

Follow these steps to ensure the safe and compliant disposal of L-Leucine-¹⁵N:

1. Initial Assessment:

  • Determine if the L-Leucine-¹⁵N waste is contaminated with any hazardous materials.

  • If it is mixed with hazardous waste, the entire mixture must be treated as hazardous and disposed of according to the specific requirements for the hazardous components.[]

  • Unused, uncontaminated L-Leucine-¹⁵N in its original container should be clearly labeled.

2. Waste Segregation:

  • Do not mix L-Leucine-¹⁵N waste with other waste streams unless explicitly permitted by your institution's waste management plan.[]

  • Keep it separate from hazardous chemical waste, radioactive waste, and general laboratory trash.

3. Container Labeling:

  • Use a clearly labeled, sealed container for collecting L-Leucine-¹⁵N waste.

  • The label should include:

    • The full chemical name: "L-Leucine-¹⁵N"

    • CAS Number: 59935-31-8

    • A statement indicating it is non-hazardous.

    • The name of the principal investigator or lab group.

    • The accumulation start date.

4. Disposal of Solid L-Leucine-¹⁵N Waste:

  • For uncontaminated, solid L-Leucine-¹⁵N, sweep up the material and place it in a suitable, sealed container for disposal.[2]

  • This waste can typically be disposed of as non-hazardous solid waste, which may be suitable for a sanitary landfill.[5] However, do not place it in regular laboratory trash cans that are handled by custodial staff.[5] It should be taken directly to the designated dumpster for non-hazardous solid chemical waste.[5]

5. Disposal of Liquid L-Leucine-¹⁵N Waste:

  • Aqueous solutions of L-Leucine-¹⁵N that are not contaminated with other hazardous materials may be permissible for drain disposal, as it is readily biodegradable. However, you must obtain approval from your institution's Environmental Health and Safety (EH&S) office before pouring any chemical waste down the sink.[5]

  • Never dispose of solutions in dumpsters, as liquids are generally not permitted in municipal landfills.[5]

6. Disposal of Empty Containers:

  • Empty containers that held L-Leucine-¹⁵N should be managed as non-hazardous waste.

  • Ensure no freestanding liquid remains in the container.[5]

  • Deface the original label to indicate that the container is empty and no longer contains the chemical.[5]

  • The container can then typically be disposed of in the regular trash or recycled, according to your facility's procedures.

7. Consultation and Final Disposal:

  • Always consult your institution's EH&S department for specific guidance on waste disposal procedures.

  • For final disposal, it is recommended to work with a licensed and certified waste disposal company.[2]

Experimental Workflow: L-Leucine-¹⁵N in Metabolic Research

The following diagram illustrates a typical experimental workflow for using L-Leucine-¹⁵N to measure protein synthesis rates in a cell culture model.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_disposal Waste Disposal prep_media Prepare ¹⁵N-Leucine Enriched Media incubation Incubate Cells with ¹⁵N-Leucine Media prep_media->incubation Introduce tracer cell_culture Culture Cells to Desired Confluency cell_culture->incubation harvest Harvest Cell Pellets at Time Points incubation->harvest Time course collect_waste Collect Contaminated Media and Supplies incubation->collect_waste protein_extraction Protein Extraction and Hydrolysis harvest->protein_extraction harvest->collect_waste lc_ms LC-MS/MS Analysis of Amino Acids protein_extraction->lc_ms protein_extraction->collect_waste data_analysis Calculate ¹⁵N Enrichment and Protein Synthesis Rate lc_ms->data_analysis lc_ms->collect_waste dispose Dispose According to Institutional Procedures collect_waste->dispose

Caption: A typical workflow for a stable isotope labeling experiment using L-Leucine-¹⁵N.

References

Essential Safety and Logistical Information for Handling L-Leucine-15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides procedural guidance for the safe handling and disposal of L-Leucine-15N, a stable, non-radioactive, isotopically labeled amino acid. Adherence to these protocols will minimize risk and ensure a safe laboratory environment.

This compound is a white, odorless, solid powder.[1] While it is not classified as a hazardous substance, proper handling is essential to avoid potential irritation and to maintain the integrity of the compound.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. A risk assessment should always be conducted prior to handling to ensure the appropriate level of protection is used.[4]

PPE Component Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][4][5]To protect eyes from airborne powder particles.
Hand Protection Nitrile or latex gloves.[5][6]To prevent skin contact and contamination of the product.
Body Protection A standard laboratory coat.[5][6]To protect clothing and skin from contact with the powder.
Respiratory Protection Generally not required under normal use with adequate ventilation.[1] A dust mask may be considered if handling large quantities or if dust is generated.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Proper handling techniques are critical to prevent contamination and ensure accurate experimental results.

  • Preparation : Before handling, ensure the work area is clean and uncluttered.[7] Read the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls : Whenever possible, handle the powder in a chemical fume hood or a weighing enclosure to minimize the dispersion of airborne particles.[8]

  • Donning PPE : Put on a lab coat, safety glasses, and gloves before handling the compound.[5]

  • Weighing :

    • Carefully open the container to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of this compound to a weighing vessel.

    • Perform this task over a smooth, easily cleanable surface.

  • Dissolving : If dissolving the powder, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling :

    • Securely close the container of this compound.

    • Clean the work surface and any equipment used with a damp cloth to remove any residual powder.

    • Remove gloves and wash hands thoroughly with soap and water.[9]

Disposal Plan

As this compound contains a stable isotope, it is not radioactive and does not require special disposal procedures beyond those for a typical non-hazardous chemical.[10][]

Waste Type Disposal Procedure
Uncontaminated this compound Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
Contaminated Materials (e.g., gloves, weighing paper, pipette tips) Place in a sealed bag or container and dispose of as solid laboratory waste.[]
Solutions of this compound Dispose of as non-hazardous liquid chemical waste, following institutional guidelines.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Plan to handle This compound check_sds Consult Safety Data Sheet (SDS) start->check_sds is_powder Is the material a powder? check_sds->is_powder eye_protection Wear safety glasses with side shields is_powder->eye_protection Yes hand_protection Wear nitrile or latex gloves eye_protection->hand_protection body_protection Wear a lab coat hand_protection->body_protection respiratory_check Will significant dust be generated? body_protection->respiratory_check respirator Consider a dust mask respiratory_check->respirator Yes proceed Proceed with handling respiratory_check->proceed No respirator->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.